1H-Benzimidazole-5-carbaldehyde
Description
The exact mass of the compound 1H-Benzimidazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzimidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHVVTYAHQOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434048 | |
| Record name | 1H-Benzimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58442-17-4 | |
| Record name | 1H-Benzimidazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58442-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Benzimidazole-5-carbaldehyde basic properties
An In-Depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde: Properties, Synthesis, and Applications
Abstract
1H-Benzimidazole-5-carbaldehyde is a pivotal heterocyclic organic compound featuring a benzimidazole core functionalized with an aldehyde group at the 5-position. This arrangement provides a unique scaffold that is both biologically significant and synthetically versatile. The benzimidazole nucleus, a structural isostere of endogenous purine nucleotides, imparts a predisposition for interaction with various biological targets, while the aldehyde group serves as a highly reactive handle for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its fundamental properties, established synthetic methodologies, key chemical reactions, and its expanding applications in medicinal chemistry and materials science. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their work.
Introduction: A Legacy of Biological Significance
The study of benzimidazoles dates back to the 1870s, but their profound importance in biological systems was cemented with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a core component of vitamin B₁₂ in the 1950s[1]. This discovery validated that the benzimidazole scaffold is not only synthetically accessible but also naturally occurring and biologically essential[1]. Benzimidazole derivatives are recognized as a "privileged pharmacophore" in medicinal chemistry due to their ability to bind to a wide array of enzymes and protein receptors[2].
1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O) emerges as a particularly valuable derivative. The aldehyde functional group at the 5-position is a versatile precursor for creating diverse molecular architectures through reactions such as oxidation, reductive amination, and condensation[1][3]. This reactivity allows chemists to readily introduce new functional groups and build more complex molecules, making it a cornerstone intermediate in the synthesis of novel therapeutic agents and functional materials[1][2][3].
Physicochemical and Spectroscopic Profile
1H-Benzimidazole-5-carbaldehyde is typically a white to off-white solid. Its structure, featuring both a hydrogen-bond donor (N-H) and acceptor (C=N), as well as the polar aldehyde group, influences its physical properties like solubility and melting point[3].
Core Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [3][4][5] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [3] |
| CAS Number | 58442-17-4 | [1][4][5] |
| IUPAC Name | 1H-Benzimidazole-5-carbaldehyde | [5] |
| Synonyms | 1H-1,3-Benzodiazole-5-carbaldehyde, Benzimidazole-5-carboxaldehyde | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 1H-Benzimidazole-5-carbaldehyde. The expected signals are as follows:
| Technique | Expected Signals and Interpretation |
| ¹H NMR | Aldehyde Proton (-CHO): A distinct singlet typically downfield, around δ 9.5-10.0 ppm. Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), showing splitting patterns consistent with a substituted benzene ring. Imidazole Protons: A signal for the C2-H proton and a broad signal for the N1-H proton, which may exchange with deuterium in solvents like DMSO-d₆[6][7][8]. |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, typically δ 190-200 ppm. Aromatic & Imidazole Carbons: A series of signals in the δ 110-155 ppm range, corresponding to the carbons of the fused ring system[6][7][8]. |
| IR Spectroscopy | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C=N Stretch: An absorption band around 1620-1630 cm⁻¹ characteristic of the imidazole ring[7]. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 146.05). |
Synthesis and Manufacturing
The synthesis of 1H-Benzimidazole-5-carbaldehyde typically involves the formation of a benzimidazole core with a suitable precursor group at the 5-position, followed by a selective oxidation step[1]. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid[1].
Preferred Synthetic Route: Swern Oxidation
A common and effective method is the oxidation of 5-(hydroxymethyl)-1H-benzimidazole. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which are compatible with the sensitive benzimidazole nucleus[1].
Caption: Swern oxidation workflow for synthesizing 1H-Benzimidazole-5-carbaldehyde.
Detailed Experimental Protocol: Swern Oxidation
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
5-(Hydroxymethyl)-1H-benzimidazole
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMSO solution. Maintain the temperature at -78 °C. Stir for 15 minutes.
-
Causality Insight: This reaction forms the electrophilic chlorosulfonium salt (the Swern oxidant), which will activate the alcohol.
-
-
Substrate Addition: Dissolve 5-(hydroxymethyl)-1H-benzimidazole (1.0 equivalent) in a minimal amount of anhydrous DMSO or DCM and add it dropwise to the reaction mixture. Ensure the internal temperature remains below -65 °C. Stir for 30-45 minutes.
-
Base Quench: Add anhydrous triethylamine (5.0 equivalents) dropwise. A precipitate may form.
-
Causality Insight: The triethylamine acts as a non-nucleophilic base to deprotonate the intermediate and induce an elimination reaction, which forms the aldehyde product.
-
-
Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1H-Benzimidazole-5-carbaldehyde.
Chemical Reactivity and Derivatization
The dual functionality of 1H-Benzimidazole-5-carbaldehyde—the reactive aldehyde and the nucleophilic benzimidazole ring—makes it a powerful synthetic intermediate[1].
Caption: Major reaction pathways for derivatizing 1H-Benzimidazole-5-carbaldehyde.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄)[1]. This derivative is also a valuable synthetic precursor[9][10][11].
-
Schiff Base Formation: Condensation with primary amines (R-NH₂) readily forms Schiff bases (imines). These derivatives are excellent ligands for creating metal coordination complexes, which often exhibit enhanced biological activity compared to the free ligand[1].
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and the extension of conjugated systems[1].
-
Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) forms a new secondary or tertiary amine at the 5-position.
Applications in Research and Development
The unique structural features of 1H-Benzimidazole-5-carbaldehyde have positioned it as a key building block in several high-impact fields.
Medicinal Chemistry and Drug Discovery
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with applications spanning numerous disease areas[2][12][13][14].
-
Anticancer Agents: Many benzimidazole derivatives function as DNA minor groove binding ligands or inhibitors of key enzymes like topoisomerases, thereby disrupting cancer cell proliferation[15]. The aldehyde serves as an anchor point for synthesizing complex bis-benzimidazoles and other derivatives that are actively investigated for anticancer properties[1][15].
-
Enzyme Inhibition: The structure is used to design inhibitors for various enzymes implicated in human diseases. By modifying the aldehyde group, researchers can fine-tune the molecule's interaction with the active site of a target enzyme[1].
-
Antimicrobial Agents: The benzimidazole core is present in numerous antifungal, antiviral, and antibacterial compounds[1][12][16][17]. The ability to easily derivatize the 5-carbaldehyde allows for the creation of large libraries of compounds for screening against drug-resistant microbes[16].
| Derivative Class | Therapeutic Area | Reference |
| Schiff Bases | Anticancer, Antimicrobial | [1] |
| Bis-benzimidazoles | Anticancer (DNA-binding) | [15] |
| Carboxamide Derivatives | Antimicrobial, Antiarrhythmic | [2][16] |
| Alkenyl Benzimidazoles | Antiviral, Anticancer | [1] |
Materials Science
Beyond pharmaceuticals, the electronic and chelating properties of benzimidazole derivatives are being explored in materials science.
-
Metal Coordination Complexes: As mentioned, Schiff base derivatives of 1H-Benzimidazole-5-carbaldehyde are effective ligands for coordinating with metal ions like copper, zinc, and nickel[1]. These complexes are studied for their catalytic properties, enhanced biological activity, and potential as molecular sensors[1].
-
Organic Electronics: The conjugated π-system of the benzimidazole ring makes its derivatives candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices[1].
Safety, Handling, and Storage
Proper handling of 1H-Benzimidazole-5-carbaldehyde is essential in a laboratory setting. The following information is summarized from safety data sheets (SDS).
Hazard Identification
The compound is classified as hazardous. Users should consult the full SDS before handling[4][18].
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT (Single Exposure) | H335: May cause respiratory irritation |
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[18].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[19].
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid skin contact[18][19].
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator[19].
-
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[18][19]. Avoid dust formation[18].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[18].
-
Incompatible Materials: Strong oxidizing agents[18].
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[18].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse[18].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[18].
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting[18][19].
Conclusion
1H-Benzimidazole-5-carbaldehyde is a compound of significant strategic importance in chemical synthesis. Its historical and biological relevance, rooted in the benzimidazole pharmacophore, is enhanced by the synthetic flexibility of the 5-aldehyde group. This guide has outlined its core properties, provided a reliable synthetic protocol, detailed its chemical reactivity, and surveyed its primary applications. For researchers in drug discovery and materials science, this molecule represents a powerful and versatile platform for innovation, enabling the construction of novel and complex molecular architectures with tailored functions. As research continues, its role as a fundamental building block for next-generation therapeutics and materials is set to expand.
References
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1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem. (n.d.). Retrieved from [Link]
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Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Retrieved from [Link]
- WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents. (n.d.).
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Dalton Transactions, Issue 35, 2015. (n.d.). Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]
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Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online. Retrieved from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (n.d.). Beilstein Journals. Retrieved from [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). PubMed Central. Retrieved from [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). RSC Publishing. Retrieved from [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023, July 6). NIH. Retrieved from [Link]
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1H-Benzimidazole-5-carbaldehyde CAS number 58442-17-4
An In-depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde
Abstract
1H-Benzimidazole-5-carbaldehyde (CAS No. 58442-17-4) is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring a benzimidazole core that acts as a purine bioisostere and a highly reactive aldehyde functional group, makes it an exceptionally versatile synthon for the development of complex molecular architectures. This guide provides a comprehensive technical overview, including its physicochemical properties, detailed spectroscopic data, robust synthetic and purification protocols, and a thorough exploration of its chemical reactivity. Furthermore, we delve into its significant applications, particularly in the design of targeted therapeutics such as kinase and topoisomerase inhibitors. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel benzimidazole-based compounds.
Introduction: The Strategic Importance of a Versatile Heterocycle
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, a distinction earned through its recurring presence in biologically active compounds. The discovery of a benzimidazole derivative, specifically 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole, as an integral component of vitamin B₁₂ in the 1950s was a landmark event that confirmed its natural occurrence and biological significance.[1] This spurred decades of research into synthetic derivatives, revealing a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
1H-Benzimidazole-5-carbaldehyde emerges as a particularly valuable derivative. The benzimidazole core itself is structurally similar to purine, allowing its derivatives to interact with a wide range of biological macromolecules like enzymes, proteins, and nucleic acids.[3][4] The true synthetic power of this molecule, however, lies in the aldehyde functional group at the 5-position. This group serves as a reactive "handle" for a multitude of chemical transformations, enabling chemists to readily construct diverse libraries of compounds for structure-activity relationship (SAR) studies and drug candidate optimization.[1] Its utility extends beyond pharmaceuticals into materials science, where derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and molecular sensors.[1][5]
Physicochemical and Spectroscopic Profile
1H-Benzimidazole-5-carbaldehyde is typically a white to off-white solid, and its characterization is fundamental for its use in synthesis.[5]
Physical and Chemical Properties
The key identifying and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 58442-17-4 | [1][6] |
| Molecular Formula | C₈H₆N₂O | [5][6] |
| Molecular Weight | 146.15 g/mol | [1][7] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 158.5-161 °C | [8] |
| Boiling Point | 448.0 ± 18.0 °C (Predicted) | [8] |
| IUPAC Name | 1H-benzimidazole-5-carbaldehyde | [6] |
| InChI Key | ALCHVVTYAHQOFY-UHFFFAOYSA-N | [1][5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ¹H NMR | 9.9 - 10.1 | Singlet | Aldehyde (-CHO) | Strong deshielding by the electronegative carbonyl oxygen.[1] |
| ~8.2 | Singlet | C2-H (imidazole ring) | Characteristic proton on the imidazole portion of the core.[1] | |
| 7.0 - 8.5 | Multiplet | H-4, H-6, H-7 (benzene ring) | Aromatic region protons with splitting patterns based on coupling.[1] | |
| 12.0 - 13.0 | Broad Singlet | N-H (imidazole ring) | Rapid proton exchange leads to a broad, variable signal that may not always be observed.[1] | |
| ¹³C NMR | ~192 | - | C=O (aldehyde) | Highly deshielded carbonyl carbon.[1] |
| ~144 | - | C2 (imidazole ring) | Carbon atom situated between the two nitrogen atoms.[1] | |
| 110 - 140 | - | Aromatic Carbons | Carbons of the fused benzene ring and remaining carbons of the imidazole.[1] |
Synthesis and Purification
The synthesis of 1H-Benzimidazole-5-carbaldehyde can be approached through several routes. A prevalent and reliable strategy involves the formation of a 5-substituted benzimidazole precursor followed by a controlled oxidation. This method prevents over-oxidation to the non-reactive carboxylic acid, which is a common challenge.
Synthetic Workflow: Oxidation of a Precursor
This two-stage approach ensures high selectivity for the desired aldehyde product. First, a suitable precursor like (1H-benzimidazol-5-yl)methanol is synthesized. Second, this alcohol is subjected to mild oxidation. The Swern oxidation is an excellent choice due to its high efficiency and mild conditions, which preserve the sensitive benzimidazole nucleus.[1]
Caption: Synthetic workflow for 1H-Benzimidazole-5-carbaldehyde via oxidation.
Experimental Protocol: Swern Oxidation of (1H-benzimidazol-5-yl)methanol
This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.
-
System Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Add dimethyl sulfoxide (DMSO, 2.4 eq.) dropwise via syringe to the stirred solution. Continue stirring for 15 minutes at -78 °C. Causality Note: This forms the electrophilic dimethylchlorosulfonium cation, which is the active oxidant.
-
Substrate Addition: Dissolve (1H-benzimidazol-5-yl)methanol (1.0 eq.) in a minimal amount of anhydrous DMSO or DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Elimination: Add triethylamine (TEA, 5.0 eq.) dropwise to the flask. The reaction mixture may become thick. Allow the reaction to slowly warm to room temperature over 1 hour. Causality Note: TEA acts as a non-nucleophilic base to deprotonate the intermediate and induce an elimination reaction, forming the aldehyde, DMSO, and triethylammonium chloride.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1H-Benzimidazole-5-carbaldehyde as a pure solid.
-
Validation: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data against the reference values in Section 2.2.
Chemical Reactivity and Synthetic Utility
The aldehyde group is an exceptionally versatile functional group that provides a gateway to a vast array of derivatives. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent proton can be removed under certain conditions.
Caption: Major reaction pathways for 1H-Benzimidazole-5-carbaldehyde.
Key transformations include:
-
Schiff Base Formation: A straightforward condensation with primary amines yields imines, which are themselves important intermediates and biologically active molecules.[1]
-
Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a strategic route to introduce carbon-carbon double bonds and create vinyl-substituted benzimidazoles.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinediones) in the presence of a base leads to the formation of α,β-unsaturated systems, which are common pharmacophores.[9]
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) selectively reduce the aldehyde to the corresponding primary alcohol, (1H-benzimidazol-5-yl)methanol.[1]
-
Oxidation: Stronger oxidizing agents like potassium permanganate (KMnO₄) will convert the aldehyde to 1H-benzimidazole-5-carboxylic acid, another valuable synthetic intermediate.[1]
Applications in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is a cornerstone of modern drug design. Derivatives of 1H-Benzimidazole-5-carbaldehyde are actively investigated as potent inhibitors of various enzymes implicated in human diseases.[1]
Targeting Key Cancer Pathways
Many benzimidazole derivatives exhibit potent anticancer activity by interfering with critical cellular processes.[3] Their structural similarity to purines allows them to compete with endogenous ligands (like ATP) for the binding sites of enzymes.[2][3] Key targets include:
-
Kinases: These enzymes are crucial for cell signaling pathways that control growth and proliferation. Benzimidazole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity that is often dysregulated in cancer cells.[10][11]
-
Microtubule Dynamics: Some derivatives can inhibit the polymerization of tubulin, a protein essential for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis, and is a clinically validated anticancer strategy.[3]
-
Topoisomerases: These enzymes are vital for managing DNA topology during replication. Benzimidazole-based compounds can inhibit topoisomerases, leading to DNA damage and cell death in rapidly dividing cancer cells.[3][12]
-
Epigenetic Targets: Emerging research shows that benzimidazole derivatives can also modulate epigenetic enzymes like histone deacetylases (HDACs), which play a critical role in gene expression and cancer development.[10]
Caption: Competitive inhibition of a receptor tyrosine kinase by a benzimidazole derivative.
Safety and Handling
As with all laboratory chemicals, 1H-Benzimidazole-5-carbaldehyde should be handled with care in a well-ventilated fume hood.[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26). International Journal of Medical Science and Clinical Invention. Retrieved January 12, 2026, from [Link]
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Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E.-D. A. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Different targets of benzimidazole as anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kumar N, M., A, P., L Nargund, S., & A Gote, S. (2025). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. International Journal of Pharmaceutical Research and Development, 7(2b), 138-148. Retrieved January 12, 2026, from [Link]
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Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (2025, January 7). Anti-Cancer Agents in Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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(1-N-15)-1-BENZYL-1H-IMIDAZOLE-5-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
- Method for preparation of benzimidazole derivatives. (n.d.). Google Patents.
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Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024, July 5). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved January 12, 2026, from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). Journal of the Iranian Chemical Society. Retrieved January 12, 2026, from [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Journal of Molecular Structure. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). Molecules. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1743-S1767. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1H-Benzimidazole-5-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, and detailed spectroscopic characterization. This guide presents robust and validated protocols for its synthesis and subsequent derivatization, underpinned by mechanistic insights. Furthermore, we explore its significant role as a versatile precursor in the development of novel therapeutic agents, including kinase and topoisomerase inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and organic synthesis, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of pharmacologically active compounds, including the natural product vitamin B12. The unique electronic and structural features of benzimidazoles allow them to mimic endogenous nucleotides, enabling interactions with various biological macromolecules.[2]
1H-Benzimidazole-5-carbaldehyde, in particular, has emerged as a critical intermediate. Its aldehyde functionality at the 5-position provides a reactive handle for a multitude of chemical transformations, making it an invaluable starting material for the synthesis of diverse and complex molecular architectures.[3] This guide will elucidate the core aspects of this molecule, from its fundamental properties to its application in the synthesis of biologically active compounds.
Molecular Structure and Physicochemical Properties
1H-Benzimidazole-5-carbaldehyde is a solid organic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol .[4][5] Its structure, characterized by the benzimidazole core with a formyl group substituent, imparts specific chemical reactivity and physical properties that are crucial for its application in synthesis.
Table 1: Physicochemical Properties of 1H-Benzimidazole-5-carbaldehyde
| Property | Value | Reference(s) |
| CAS Number | 58442-17-4 | [4] |
| Molecular Formula | C₈H₆N₂O | [4][5] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 158.5-161 °C | [6] |
| Boiling Point | 448.0 ± 18.0 °C (Predicted) | [6] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [6] |
| Topological Polar Surface Area | 45.8 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Synthesis of 1H-Benzimidazole-5-carbaldehyde: A Validated Protocol
The synthesis of benzimidazoles can be achieved through various methods, with the condensation of an o-phenylenediamine with an aldehyde being a common and effective approach.[8] The following protocol details a reliable method for the synthesis of 1H-Benzimidazole-5-carbaldehyde.
Reaction Scheme
Caption: Synthesis of 1H-Benzimidazole-5-carbaldehyde.
Step-by-Step Experimental Protocol
Materials:
-
3,4-Diaminobenzaldehyde
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol
-
Activated carbon
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask, combine 3,4-diaminobenzaldehyde (0.5 mole) with 90% formic acid (0.75 mole).[5]
-
Heating: Heat the mixture in a water bath at 100°C for 2 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[5]
-
Isolation of Crude Product: The crude 1H-Benzimidazole-5-carbaldehyde will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crude product thoroughly with cold deionized water to remove any remaining salts and impurities.[5]
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes to decolorize the solution.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified 1H-Benzimidazole-5-carbaldehyde in a vacuum oven at 60-70°C to a constant weight.
Spectroscopic Characterization
A thorough characterization of 1H-Benzimidazole-5-carbaldehyde is essential to confirm its structure and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring. The chemical shift can be variable and the peak may be broad due to proton exchange.[3]
-
δ ~9.9-10.1 ppm (s, 1H): A sharp singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group.[3]
-
δ ~8.2 ppm (s, 1H): This singlet is assigned to the C2-H proton of the imidazole ring.[3]
-
δ ~7.5-8.0 ppm (m, 3H): The aromatic protons on the benzene ring (H-4, H-6, and H-7) appear in this region. The splitting patterns will depend on their coupling with neighboring protons.[3]
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~192 ppm: The carbonyl carbon of the aldehyde group is highly deshielded and appears in this region.[3]
-
δ ~144 ppm: This signal corresponds to the C2 carbon of the imidazole ring.[3]
-
δ ~110-140 ppm: The carbons of the benzene ring of the benzimidazole scaffold resonate in this range.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
~3400-3200 cm⁻¹ (broad): N-H stretching vibration of the imidazole ring.[9]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850 and 2750 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).
-
~1700-1680 cm⁻¹ (strong): C=O stretching vibration of the aldehyde.[9]
-
~1620-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 146.15.
Chemical Reactivity and Derivatization
The aldehyde group of 1H-Benzimidazole-5-carbaldehyde is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse derivatives.
Caption: Key derivatization reactions of 1H-Benzimidazole-5-carbaldehyde.
Schiff Base Formation
The reaction of 1H-Benzimidazole-5-carbaldehyde with primary amines yields Schiff bases (imines). These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[10][11]
Protocol for Schiff Base Synthesis:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This reaction allows for the introduction of a carbon-carbon double bond at the 5-position of the benzimidazole ring.[12]
Protocol for Wittig Reaction:
-
Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.
-
In a separate flask, dissolve 1H-Benzimidazole-5-carbaldehyde (1 equivalent) in the same anhydrous solvent.
-
Slowly add the ylide solution to the aldehyde solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid, which is another valuable intermediate in drug synthesis.[13]
Protocol for Oxidation:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Applications in Drug Discovery and Development
The versatile chemistry of 1H-Benzimidazole-5-carbaldehyde has positioned it as a key building block in the development of novel therapeutic agents targeting a range of diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. Benzimidazole derivatives have been extensively explored as kinase inhibitors.[14][15] The aldehyde functionality of 1H-Benzimidazole-5-carbaldehyde allows for the synthesis of a diverse library of compounds that can be screened for kinase inhibitory activity. For example, derivatives have been investigated as inhibitors of inducible T-cell kinase (Itk), a key target in autoimmune diseases.[13]
Topoisomerase Inhibitors
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[3] They are validated targets for cancer chemotherapy. Several benzimidazole derivatives have been shown to inhibit topoisomerase I, and 1H-Benzimidazole-5-carbaldehyde serves as a starting point for the synthesis of these potent anticancer agents.[3][16][17]
Caption: Therapeutic targets of 1H-Benzimidazole-5-carbaldehyde derivatives.
Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases derived from 1H-Benzimidazole-5-carbaldehyde have demonstrated promising antibacterial and antifungal activities, making this compound a valuable scaffold in the search for novel anti-infective drugs.[10][11]
Conclusion
1H-Benzimidazole-5-carbaldehyde is a molecule of significant strategic importance in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis, well-defined spectroscopic properties, and the versatile reactivity of its aldehyde group make it an ideal starting material for the construction of complex molecular frameworks. The demonstrated utility of its derivatives as kinase inhibitors, topoisomerase inhibitors, and antimicrobial agents underscores its continued relevance in drug discovery and development. This guide has provided a comprehensive and practical overview to aid researchers in harnessing the full potential of this valuable chemical entity.
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- Perković, I., Martin-Kleiner, I., Kovačević, D., Kralj, M., & Raić-Malić, S. (2023). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Molecules, 28(9), 3797.
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University of California, Irvine. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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An In-depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Benzimidazole-5-carbaldehyde, a key building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and its versatile applications in the development of novel therapeutics.
Core Chemical Identity
IUPAC Nomenclature
The internationally recognized IUPAC name for this compound is 1H-benzimidazole-5-carbaldehyde .[1][2] This systematic name precisely describes its chemical structure, featuring a benzimidazole core with a carbaldehyde (or formyl) group at the 5-position.
Common Synonyms
In scientific literature and commercial catalogs, several synonyms are used interchangeably.[1][2][3] Familiarity with these names is crucial for exhaustive database and literature searches:
-
5-Formyl-1H-benzimidazole[3]
Physicochemical Data for Experimental Design
Understanding the physicochemical properties of 1H-Benzimidazole-5-carbaldehyde is fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C8H6N2O | [1][2][3][5] |
| Molecular Weight | 146.15 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | [3] |
| CAS Number | 58442-17-4 | [1][2][3][4][5] |
Synthesis and Mechanistic Considerations
The synthesis of 1H-Benzimidazole-5-carbaldehyde is a critical aspect of its accessibility for research and development. Classical methods typically involve the construction of the benzimidazole core followed by functional group manipulation.
Synthetic Pathways
A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile.[6] For instance, the Phillips condensation reaction utilizes an o-phenylenediamine and a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.[6]
Subsequent selective oxidation of a precursor, such as a methyl or hydroxymethyl group at the 5-position, yields the desired aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.[6] Mild oxidation methods like the Swern oxidation are suitable for this transformation, particularly with the sensitive benzimidazole nucleus.[6]
Another synthetic route involves the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles using a nickel-aluminum alloy in the presence of formic acid to produce 2-aryl-5-formyl-1H-benzimidazoles.[7]
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a generalized workflow for the synthesis and purification of 1H-Benzimidazole-5-carbaldehyde derivatives.
Caption: Conceptual workflow for the synthesis of 1H-Benzimidazole-5-carbaldehyde.
The Role in Drug Discovery and Medicinal Chemistry
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] 1H-Benzimidazole-5-carbaldehyde serves as a versatile starting material for the synthesis of a diverse range of derivatives with therapeutic potential.[6]
A Versatile Synthetic Handle
The aldehyde functional group at the 5-position is a reactive handle for a multitude of chemical transformations, enabling the creation of diverse molecular architectures.[6] Key reactions include:
-
Oxidation: The aldehyde can be oxidized to the corresponding 1H-Benzimidazole-5-carboxylic acid.[6]
-
Reduction: Reduction of the aldehyde yields (1H-benzimidazol-5-yl)methanol.[6]
-
Condensation Reactions: The aldehyde readily reacts with nucleophiles. For example, with primary amines, it forms Schiff bases (imines).[6]
Therapeutic Applications of Derivatives
Derivatives of 1H-Benzimidazole-5-carbaldehyde are actively investigated for a wide range of pharmacological activities:
-
Anticancer Agents: Bisbenzimidazoles, which can be synthesized from this precursor, are known DNA minor groove-binding ligands and have shown promise as anticancer agents.[7] Some derivatives have been investigated as inhibitors of human topoisomerase I.[7]
-
Antimicrobial and Antifungal Activity: The benzimidazole nucleus is a core component of many compounds with antibacterial and antifungal properties.[8][9]
-
Antiviral Properties: The versatility of the benzimidazole scaffold has led to the exploration of its derivatives as potential antiviral agents.[6]
Drug Development Workflow
The journey from a starting material like 1H-Benzimidazole-5-carbaldehyde to a potential drug candidate is a multi-step process.
Caption: A simplified workflow for drug discovery starting from 1H-Benzimidazole-5-carbaldehyde.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 1H-Benzimidazole-5-carbaldehyde.
-
Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[10] Wash hands thoroughly after handling.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Incompatible Materials: Avoid strong oxidizing agents.[10]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
1H-Benzimidazole-5-carbaldehyde is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its versatile reactivity, coupled with the proven biological importance of the benzimidazole scaffold, makes it an invaluable tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and drug development endeavors.
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physical and chemical properties of 1H-Benzimidazole-5-carbaldehyde
An In-Depth Technical Guide to 1H-Benzimidazole-5-carbaldehyde: Properties, Reactivity, and Applications
Introduction
1H-Benzimidazole-5-carbaldehyde (CAS No: 58442-17-4) is a heterocyclic organic compound featuring a benzimidazole core—a fused benzene and imidazole ring system—with an aldehyde functional group at the 5-position.[1] This unique structural arrangement makes it a cornerstone building block in medicinal chemistry and materials science. The benzimidazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with significant biological activity.[2][3] The history of benzimidazole chemistry dates back to the 1870s, with its biological importance cemented by the discovery of a benzimidazole derivative as a key component of vitamin B₁₂ in the 1950s.[2]
The aldehyde group on 1H-Benzimidazole-5-carbaldehyde provides a highly reactive site for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.[2] This versatility allows researchers to construct extensive libraries of derivatives for drug discovery programs and develop novel materials with unique electronic and chelating properties.[2] This guide offers a comprehensive overview of the core physical and chemical properties, reactivity, synthesis, and applications of this important compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physical and chemical characteristics of 1H-Benzimidazole-5-carbaldehyde are fundamental to its handling, reactivity, and application. These properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [1][4] |
| Molecular Weight | 146.15 g/mol | [2][4] |
| CAS Number | 58442-17-4 | [2][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 158.5-161 °C | [5] |
| Boiling Point | 320°C (Predicted); 448.0±18.0 °C (Predicted) | [2][5] |
| Density | 1.368±0.06 g/cm³ (Predicted) | [5] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Heated, Sonicated) | [6] |
| pKa | 11.69±0.10 (Predicted) | [5] |
| LogP (Octanol/Water) | 1.3 - 1.5 | [2][4] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [4][7] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 1H-Benzimidazole-5-carbaldehyde is dominated by its two primary functional components: the benzimidazole ring system and the aldehyde group.
The Versatile Aldehyde Group
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, making the compound an invaluable synthetic intermediate.[2]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2]
-
Reduction: Conversely, it can be reduced to the primary alcohol, 5-(hydroxymethyl)-1H-benzimidazole, which is often its synthetic precursor.
-
Condensation Reactions: It serves as an excellent electrophile in condensation reactions. For example, it undergoes Knoevenagel condensation with active methylene compounds like thiazolidinediones to create derivatives with potent cytotoxicity against various cancer cell lines.[8] It is also used to form Schiff bases, which are important intermediates for more complex heterocyclic systems.
The Benzimidazole Core
The benzimidazole nucleus imparts unique properties that are crucial for its biological and material applications.
-
Aromaticity and Interactions: As an aromatic and heterocyclic system, the benzimidazole ring can engage in π–π stacking and hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and nucleic acids.[8]
-
Metal Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions. Metal complexes of benzimidazole derivatives, including those of copper, zinc, and silver, have shown enhanced biological activities, such as anticancer properties, compared to the free ligands.[2]
The following diagram illustrates the primary reaction pathways involving the aldehyde group.
Caption: Key reaction pathways of 1H-Benzimidazole-5-carbaldehyde.
Synthesis Protocols
The synthesis of 1H-Benzimidazole-5-carbaldehyde typically involves the selective oxidation of a suitable precursor, most commonly 5-(hydroxymethyl)-1H-benzimidazole. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[2]
Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)
This method is effective for converting the primary alcohol to the aldehyde under mild conditions.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 5-(hydroxymethyl)-1H-benzimidazole in a suitable organic solvent, such as dichloromethane (DCM).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) to the solution in excess.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).[2]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solid.
-
Purification: Wash the Celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Product: Purify the crude solid by recrystallization or column chromatography to obtain pure 1H-Benzimidazole-5-carbaldehyde. A reported yield for this method is 85%.[2]
The workflow for this synthesis is depicted below.
Caption: General workflow for synthesizing 1H-Benzimidazole-5-carbaldehyde.
Other mild oxidation methods, such as the Swern oxidation or the use of Dess-Martin periodinane, are also suitable for this transformation, especially for sensitive substrates.[2]
Applications in Research and Development
The structural features of 1H-Benzimidazole-5-carbaldehyde make it a focal point for developing novel compounds with therapeutic and material applications.
Drug Discovery
The benzimidazole scaffold is a key component in numerous FDA-approved drugs. As a versatile building block, 1H-Benzimidazole-5-carbaldehyde is actively investigated for the synthesis of agents with a wide range of biological activities:[2]
-
Anticancer Agents: Derivatives have been synthesized that show potent activity against various human cancer cell lines.[2][8] The ability to easily modify the structure allows for extensive Structure-Activity Relationship (SAR) studies to optimize efficacy.[2]
-
Antimicrobial and Antiviral Agents: The benzimidazole core is similar to purine, allowing it to interfere with bacterial nucleic acid and protein synthesis.[9] This has led to the development of benzimidazole-based compounds as antibacterial, antifungal, and antiviral agents.[2][8][9]
Materials Science
Beyond pharmaceuticals, the unique electronic and chelating properties of benzimidazole derivatives are being harnessed in materials science.[2] Applications include the development of:
-
Organic Light-Emitting Diodes (OLEDs): The aromatic system contributes to the photophysical properties required for OLED materials.
-
Molecular Sensors: The ability of the benzimidazole nitrogen atoms to coordinate with metal ions makes these compounds suitable for use in chemical sensors.[2]
The diagram below illustrates the central role of 1H-Benzimidazole-5-carbaldehyde in various fields.
Caption: The central role of 1H-Benzimidazole-5-carbaldehyde in research.
Safety, Handling, and Storage
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1H-Benzimidazole-5-carbaldehyde is associated with several hazards.[4]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Handling: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place under an inert atmosphere at room temperature.[5][6]
Conclusion
1H-Benzimidazole-5-carbaldehyde is a compound of significant interest due to the strategic combination of a privileged benzimidazole scaffold and a reactive aldehyde group. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an indispensable tool for researchers. Its proven utility as a versatile building block continues to drive innovation in the design and synthesis of novel therapeutic agents and advanced functional materials, solidifying its importance in modern chemical and pharmaceutical research.
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An In-Depth Technical Guide to the Solubility of 1H-Benzimidazole-5-carbaldehyde
Abstract
1H-Benzimidazole-5-carbaldehyde is a pivotal building block in medicinal chemistry and materials science, valued for its reactive aldehyde group and the biologically significant benzimidazole core.[1][2] Its utility in synthesis and formulation is fundamentally governed by its solubility profile. This guide provides a comprehensive analysis of the solubility of 1H-Benzimidazole-5-carbaldehyde, grounded in its physicochemical properties. We will explore its solubility in various common laboratory solvents, discuss the underlying molecular principles, and provide validated, step-by-step protocols for experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Significance of 1H-Benzimidazole-5-carbaldehyde
The benzimidazole nucleus, a fusion of benzene and imidazole, is a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic bioactive compounds.[3][4] The addition of a carbaldehyde (aldehyde) group at the 5-position creates 1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O), a versatile intermediate.[1] The aldehyde serves as a reactive handle for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions, enabling the synthesis of diverse molecular libraries for therapeutic screening.[2]
Understanding the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Chemistry: Ensuring the compound is sufficiently dissolved in a solvent system for a chemical reaction to proceed efficiently.
-
Drug Formulation: Developing viable formulations for in vitro and in vivo testing, where poor solubility can lead to erroneous results and low bioavailability.[5][6]
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Analytical Chemistry: Preparing solutions for characterization techniques like NMR, HPLC, and mass spectrometry.
This guide aims to provide the foundational knowledge and practical methodologies to effectively work with 1H-Benzimidazole-5-carbaldehyde in a laboratory setting.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure and properties. The key characteristics of 1H-Benzimidazole-5-carbaldehyde are summarized below.
| Property | Value / Description | Source | Significance for Solubility |
| Molecular Formula | C₈H₆N₂O | [1] | Provides the elemental composition. |
| Molecular Weight | 146.15 g/mol | [7] | Moderate molecular weight, generally favorable for solubility. |
| Appearance | White to off-white solid | [1] | Indicates a crystalline or amorphous solid state. |
| Melting Point | 158.5-161 °C | [8] | A relatively high melting point suggests strong intermolecular forces in the solid state that must be overcome by the solvent. |
| pKa (Predicted) | 11.69 ± 0.10 | [8][9] | Refers to the acidity of the N-H proton on the imidazole ring. The compound can be deprotonated by a strong base. |
| pKa of Conjugate Acid | ~5.6 | [10] | The pyridinic nitrogen of the imidazole ring is basic and can be protonated by an acid. |
| XLogP3 (Predicted) | 1.3 | [7] | A measure of lipophilicity. A value of 1.3 indicates a relatively balanced hydrophilic/lipophilic nature. |
| Hydrogen Bonding | Donor: 1 (N-H) Acceptor: 2 (C=O, C=N) | [9] | The ability to both donate and accept hydrogen bonds is crucial for solubility in protic solvents like water and alcohols. |
Causality Behind Solubility Behavior:
1H-Benzimidazole-5-carbaldehyde possesses a unique combination of polar and non-polar features.
-
Polar Features: The imidazole ring, with its acidic N-H proton and basic nitrogen atom, along with the polar aldehyde group, can engage in hydrogen bonding and dipole-dipole interactions.[1] This promotes solubility in polar solvents.
-
Non-Polar Feature: The fused benzene ring is hydrophobic and contributes to solubility in non-polar organic solvents.
-
Amphoteric Nature: The benzimidazole ring system can act as both a weak acid (donating the N-H proton) and a weak base (accepting a proton at the sp²-hybridized nitrogen).[3][10] This property is key to its pH-dependent aqueous solubility. In acidic solutions, it can form a soluble cationic salt, and in strongly basic solutions, it can form a soluble anionic salt.
Solubility Profile: A Solvent-by-Solvent Analysis
Quantitative solubility data for 1H-Benzimidazole-5-carbaldehyde is not widely published. The following table synthesizes available qualitative data and predictions based on chemical principles.
| Solvent | Type | Predicted/Observed Solubility | Rationale & Commentary |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble to Soluble [11] | DMSO is an excellent solvent for many benzimidazole derivatives. It is a strong hydrogen bond acceptor. Sonication may be required to break up solid aggregates. |
| Methanol | Polar Protic | Slightly Soluble [11] | Methanol can act as both a hydrogen bond donor and acceptor. Heating and sonication are noted to improve solubility, indicating a kinetically limited process. |
| Ethanol | Polar Protic | Slightly Soluble | Similar to methanol, but its slightly lower polarity may result in marginally lower solubility. |
| Water | Polar Protic | Poorly Soluble / Insoluble | While the molecule has polar groups, the hydrophobic benzene ring limits solubility in neutral water. The term "water soluble" for benzimidazoles often implies solubility under acidic or basic conditions.[12] |
| Aqueous Acid (e.g., 1M HCl) | Aqueous | Soluble | The basic nitrogen atom will be protonated to form a polar, soluble hydrochloride salt. |
| Aqueous Base (e.g., 1M NaOH) | Aqueous | Soluble | A sufficiently strong base can deprotonate the acidic N-H proton, forming a polar, soluble sodium salt. |
| Acetone | Polar Aprotic | Poorly to Slightly Soluble | Less polar than DMSO, it is a weaker solvent for this compound. |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | Studies on parent benzimidazole show very low solubility in chloroalkanes.[13] |
| Hexane / Heptane | Non-polar | Insoluble | The molecule's polarity is too high for significant solubility in aliphatic hydrocarbons. |
| Toluene | Non-polar Aromatic | Poorly Soluble | While π-π stacking interactions are possible with the benzene ring, they are unlikely to overcome the strong intermolecular forces of the polar functional groups. |
Experimental Determination of Solubility: Validated Protocols
Determining solubility experimentally is crucial for any research application. Two common methods are the Kinetic and Thermodynamic "shake-flask" assays. The choice depends on the required accuracy and throughput. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility is the "gold standard" for lead optimization and formulation.[5][14]
Diagram: General Workflow for Solubility Determination
The following diagram outlines the decision-making process and workflow for assessing the solubility of a compound like 1H-Benzimidazole-5-carbaldehyde.
Caption: A flowchart illustrating the distinct workflows for kinetic and thermodynamic solubility assays.
Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method measures the equilibrium solubility, representing the true saturation point of the compound in a solvent.[6][15]
Rationale: By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24 hours or more), you ensure that the solution becomes saturated and that the dissolved concentration is at its thermodynamic maximum.[15] Separation of the undissolved solid before analysis is critical for accuracy.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid 1H-Benzimidazole-5-carbaldehyde into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) to the vial.
-
Equilibration: Seal the vial tightly. Place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A visible amount of solid should remain to confirm saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 30 minutes. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm filter to remove any undissolved particles. This step is crucial to avoid artificially high readings.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in a suitable solvent (e.g., DMSO or Acetonitrile).
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, typically HPLC-UV or LC-MS/MS.[16]
-
Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant. This concentration is the thermodynamic solubility.
-
Protocol: pH-Dependent Aqueous Solubility Profile
Rationale: Given the amphoteric nature of the benzimidazole core, solubility in aqueous media is expected to be highly dependent on pH.[3] This protocol determines solubility across a physiologically relevant pH range.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Solubility Measurement: Perform the Thermodynamic (Shake-Flask) Solubility Assay as described in section 4.1, using each of the prepared buffers as the test solvent.
-
Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer. This will generate a pH-solubility profile, which is invaluable for predicting absorption in the gastrointestinal tract.
Visualization of Molecular Interactions
The solubility of 1H-Benzimidazole-5-carbaldehyde in polar protic solvents is dictated by its ability to form hydrogen bonds.
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The Definitive Spectroscopic Guide to 1H-Benzimidazole-5-carbaldehyde: A Handbook for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the underlying principles and experimental considerations essential for the accurate structural confirmation and purity assessment of this compound. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to empower your research and development endeavors.
Introduction: The Significance of 1H-Benzimidazole-5-carbaldehyde
The benzimidazole scaffold is a cornerstone in pharmaceutical development, forming the core of numerous biologically active agents.[2] The discovery of a benzimidazole derivative as an integral part of vitamin B₁₂ highlighted the natural significance of this heterocycle and catalyzed decades of research into its therapeutic potential.[1] 1H-Benzimidazole-5-carbaldehyde, with its reactive aldehyde group at the 5-position, serves as a versatile precursor for the synthesis of a diverse array of more complex molecules, including potential anticancer, antimicrobial, and antiviral agents.[1] Its unique electronic and chelating properties also make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[1]
Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and reproducibility of downstream applications. This guide provides the foundational spectroscopic knowledge necessary to confidently work with this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 1H-Benzimidazole-5-carbaldehyde. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity.
Methodological Considerations for NMR Analysis
The choice of solvent and preparation technique is critical for acquiring high-quality NMR data, particularly for a molecule like benzimidazole which exhibits tautomerism and hydrogen bonding.
Experimental Protocol: Sample Preparation for NMR Analysis [2]
-
Sample Weighing: Accurately weigh 5-20 mg of 1H-Benzimidazole-5-carbaldehyde into a clean, dry vial. The precise mass depends on the spectrometer's sensitivity.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.
-
Expertise & Experience: DMSO-d₆ is the solvent of choice for several reasons. It readily dissolves the compound and, crucially, its hydrogen-bond accepting nature slows down the proton exchange of the N-H proton, allowing for its observation as a distinct, albeit often broad, signal.[2] In contrast, solvents like CDCl₃ might lead to faster exchange, potentially broadening the N-H signal into the baseline.
-
-
Filtration: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[2]
-
Final Preparation: Cap the NMR tube securely and wipe the exterior with a tissue dampened with isopropanol to remove any fingerprints or dust before insertion into the spectrometer.[2]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The spectrum, typically recorded at 400 MHz or higher, reveals several key diagnostic signals.
| Chemical Shift (δ) ppm | Signal | Multiplicity | Assignment | Rationale |
| ~12.0 - 13.0 | 1H | Broad Singlet | N-H | The imidazole N-H proton is highly deshielded due to the aromatic nature of the ring and intermolecular hydrogen bonding with the DMSO-d₆ solvent. Its broadness is a result of quadrupolar coupling with the nitrogen nucleus and chemical exchange.[2] |
| ~9.9 - 10.1 | 1H | Singlet | -CHO | The aldehyde proton is significantly deshielded by the strong electron-withdrawing effect of the adjacent carbonyl oxygen.[1] |
| ~8.2 | 1H | Singlet | C2-H | This proton is on the carbon situated between the two nitrogen atoms of the imidazole ring, leading to a downfield shift. |
| ~7.0 - 8.5 | 3H | Multiplets | Aromatic H (H-4, H-6, H-7) | These protons reside on the benzene portion of the molecule and exhibit complex splitting patterns due to coupling with their neighbors. Their exact shifts and multiplicities depend on the specific coupling constants. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Data is typically acquired in DMSO-d₆.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~192 | C=O | The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.[1] |
| ~144 | C2 | The carbon atom positioned between the two nitrogen atoms in the imidazole ring experiences significant deshielding.[1] |
| ~110 - 140 | Aromatic & Imidazole Carbons | The remaining six carbons of the benzimidazole ring system resonate in this typical aromatic region. Specific assignments require advanced 2D NMR techniques (like HSQC and HMBC) but fall within this expected range. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an essential technique for identifying the key functional groups present in 1H-Benzimidazole-5-carbaldehyde. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.
Causality in Experimental Choices: Sample Preparation
For solid samples like 1H-Benzimidazole-5-carbaldehyde, the KBr pellet method is a robust and common choice.
Experimental Protocol: KBr Pellet Preparation
-
Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Trustworthiness: The KBr must be completely dry, as water exhibits a broad O-H stretching band that can obscure important regions of the spectrum. Grinding must be thorough to ensure the sample is finely dispersed, minimizing light scattering and producing sharp, well-resolved peaks.
-
-
Pressing: Transfer the ground powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
IR Spectral Data & Interpretation
The IR spectrum is characterized by several key absorption bands that confirm the presence of the benzimidazole core and the aldehyde functionality.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200 - 3500 | Medium, Broad | N-H Stretch | Imidazole N-H group involved in hydrogen bonding.[3][4] |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2830 and ~2720 | Medium-Weak | C-H Stretch | Aldehyde C-H (Fermi doublet). The presence of these two distinct peaks is highly diagnostic for an aldehyde.[5][6] |
| ~1705 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde Carbonyl. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[7][8] |
| ~1620 - 1450 | Medium-Strong | C=C and C=N Stretches | Aromatic and Imidazole ring vibrations. |
| ~1300 - 1000 | Medium | C-N Stretch | Imidazole ring vibrations.[9] |
Visualization of Key Spectroscopic Correlations
Caption: Correlation map of functional groups and their key spectral signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and gain insight into the structure through fragmentation analysis. Electron Ionization (EI) is a common method for relatively small, volatile molecules like this one.
Protocol for EI-MS Analysis
Experimental Workflow
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Mass Spectrum Data & Interpretation
The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint.
| m/z Value | Proposed Fragment | Description of Loss |
| 146 | [C₈H₆N₂O]⁺• | Molecular Ion (M⁺•) . This peak confirms the molecular weight of the compound (146.15 g/mol ).[1][10] |
| 117 | [C₇H₅N₂]⁺ | [M - CHO]⁺ . Loss of the aldehyde group (a radical loss of H followed by loss of CO, or direct loss of the CHO radical, total mass 29 u). This is a very common fragmentation for aromatic aldehydes. |
| 90 | [C₆H₄N]⁺ | [M - CHO - HCN]⁺ . Subsequent loss of hydrogen cyanide (HCN, 27 u) from the imidazole ring of the m/z 117 fragment. This is a characteristic fragmentation pathway for the benzimidazole core.[1] |
This fragmentation pattern provides strong, self-validating evidence for both the overall molecular weight and the presence of the key structural motifs: the benzimidazole ring and the aldehyde substituent.
Conclusion
The comprehensive spectroscopic analysis of 1H-Benzimidazole-5-carbaldehyde through NMR, IR, and MS provides a self-validating system for its identification and characterization. The data presented in this guide, from the diagnostic aldehyde proton signal at ~10.0 ppm in ¹H NMR to the characteristic C=O stretch at ~1705 cm⁻¹ in IR and the logical fragmentation pattern in MS, collectively form an unambiguous spectral signature. By understanding the causality behind these spectral features, researchers can ensure the quality of this critical building block, thereby enhancing the reliability and success of their synthetic and developmental programs.
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
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The Benzimidazole Nucleus: A Historical Journey from Chemical Curiosity to Therapeutic Cornerstone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a privileged structure in medicinal chemistry. Its journey from a 19th-century chemical synthesis to a cornerstone of modern pharmacotherapy is a testament to the interplay of synthetic innovation and biological discovery. This technical guide provides a comprehensive historical context of benzimidazole research, delving into its seminal synthetic methodologies, the elucidation of its diverse biological activities, and the development of landmark drugs that have had a profound impact on human and animal health. This guide is structured to provide not just a chronological account, but also to highlight the causality behind key experimental choices and the evolution of scientific thought in this vibrant field of research.
The Genesis of a Scaffold: Early Synthetic Strategies
The story of benzimidazole begins in the late 19th century, not with a biological application in mind, but as a product of fundamental organic chemistry exploration.
The Hoebrecker Synthesis (1872): The First Chapter
The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872.[1][2][3] This pioneering work involved a multi-step process starting from 2-nitro-4-methylacetanilide. The synthesis, while historically significant, was arduous by modern standards.
Conceptual Experimental Protocol: The Hoebrecker Synthesis of 2,5-dimethyl-1H-benzo[d]imidazole [1][2][3][4]
-
Reduction: 2-nitro-4-methylacetanilide is reduced using a strong reducing agent such as tin (Sn) and hydrochloric acid (HCl). This step converts the nitro group (-NO2) to an amino group (-NH2), yielding an ortho-aminoacetanilide intermediate.
-
Dehydration and Cyclization: The resulting intermediate is then subjected to dehydration, which promotes an intramolecular cyclization. The acetyl group provides the carbon atom that forms the 2-position of the imidazole ring, leading to the formation of 2,5-dimethyl-1H-benzo[d]imidazole.
This initial synthesis, while not broadly applicable, laid the groundwork for future investigations into this novel heterocyclic system.
The Phillips Condensation (1882): A More Versatile Approach
A more general and widely adopted method for benzimidazole synthesis was developed by M. A. Phillips. This reaction, known as the Phillips condensation, involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent, typically a strong acid like hydrochloric acid.[5][6][7]
Conceptual Experimental Protocol: The Phillips Condensation for 2-substituted Benzimidazoles [5][6][7]
-
Reaction Setup: An o-phenylenediamine and a carboxylic acid (e.g., acetic acid for a 2-methylbenzimidazole) are combined in a reaction vessel.
-
Acid Catalyst: A strong acid, such as 4N hydrochloric acid, is added to the mixture. The acid serves to protonate the carboxylic acid, making it more susceptible to nucleophilic attack, and also acts as a dehydrating agent to drive the reaction towards cyclization.
-
Heating: The reaction mixture is heated, often under reflux, to facilitate the condensation and subsequent cyclization.
-
Workup: After the reaction is complete, the mixture is cooled and neutralized to precipitate the benzimidazole product, which can then be purified by recrystallization.
The Phillips condensation proved to be a robust and versatile method, allowing for the synthesis of a wide array of 2-substituted benzimidazoles by simply varying the carboxylic acid reactant. This opened the door for systematic structure-activity relationship (SAR) studies in the decades to come.
The Dawn of Biological Activity: Anthelmintics
For many decades following its discovery, the benzimidazole nucleus remained largely a chemical curiosity. It wasn't until the mid-20th century that its profound biological potential began to be unveiled, starting with its remarkable activity against parasitic worms (helminths).
Thiabendazole: The First Breakthrough
The era of benzimidazole anthelmintics was ushered in with the discovery of thiabendazole in the early 1960s.[8] This discovery was a pivotal moment, providing the first broad-spectrum anthelmintic agent and sparking intense interest in the benzimidazole scaffold within the pharmaceutical industry.
Conceptual Synthesis of Thiabendazole [9][10][11][12]
The synthesis of thiabendazole involves the condensation of 4-cyanothiazole with o-phenylenediamine.
-
Reaction: 4-cyanothiazole and o-phenylenediamine are reacted in the presence of an acid catalyst, such as polyphosphoric acid or hydrochloric acid.
-
Heating: The reaction mixture is heated to drive the condensation and cyclization, forming the benzimidazole ring fused with the thiazole moiety.
-
Isolation: The product, thiabendazole, is then isolated and purified.
Elucidating the Mechanism: Targeting the Cytoskeleton
The discovery of thiabendazole's potent anthelmintic activity immediately raised the question of its mechanism of action. Early research focused on its effects on parasite metabolism. However, the key breakthrough came with the discovery that benzimidazoles exert their effect by targeting the microtubule cytoskeleton of the parasite.
The primary mechanism of action of benzimidazole anthelmintics is the inhibition of tubulin polymerization.[13][14] They bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of downstream effects, including impaired cell division, glucose uptake, and motility, ultimately resulting in the death of the parasite.
Experimental Workflow: In Vitro Tubulin Polymerization Assay [13]
-
Tubulin Isolation: Tubulin is isolated from a relevant parasite source, such as the intestinal cells of Ascaris suum.
-
Assay Setup: The purified tubulin is placed in a temperature-controlled spectrophotometer cuvette under conditions that promote polymerization (e.g., presence of GTP and suitable buffer).
-
Initiation of Polymerization: The temperature is raised (e.g., to 37°C) to initiate tubulin polymerization into microtubules.
-
Monitoring Polymerization: The extent of polymerization is monitored by measuring the increase in turbidity (light scattering) at a specific wavelength (e.g., 350 nm) over time.
-
Inhibitor Addition: The benzimidazole compound to be tested is added to the assay mixture.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the benzimidazole are compared to a control (without the compound). Inhibition of polymerization is observed as a decrease in the rate and/or extent of the turbidity increase.
The Second Generation: Mebendazole and Albendazole
The success of thiabendazole spurred further research, leading to the development of second-generation benzimidazole anthelmintics with improved efficacy and broader spectrums of activity.
-
Mebendazole , discovered by Janssen Pharmaceutica, was another significant advancement.[15][16][17][18]
-
Albendazole , developed by SmithKline, offered even broader coverage against a range of intestinal parasites.[19][20][21][22][23]
These second-generation compounds solidified the importance of the benzimidazole class in combating parasitic diseases worldwide.
| Drug | Discovering Organization | Year of Discovery/Development |
| Thiabendazole | Merck | Early 1960s |
| Mebendazole | Janssen Pharmaceutica | ~1971 |
| Albendazole | SmithKline | 1972 |
A summary of the discovery of key benzimidazole anthelmintics.
Expanding the Therapeutic Horizon
The discovery of the anthelmintic properties of benzimidazoles was just the beginning. The versatility of the benzimidazole scaffold soon led to its exploration in a wide range of therapeutic areas.
Taming Stomach Acid: The Proton Pump Inhibitors
In the late 1970s, researchers at Hässle (later part of AstraZeneca) were investigating compounds with antisecretory activity for the treatment of peptic ulcers. This research led to the synthesis of omeprazole , the first proton pump inhibitor (PPI).[24][25] This was a revolutionary discovery that transformed the treatment of acid-related gastrointestinal disorders.
Omeprazole and subsequent benzimidazole-based PPIs work by irreversibly inhibiting the H+/K+ ATPase (the "proton pump") in the parietal cells of the stomach, the final step in gastric acid secretion.[26][27][28][29]
Experimental Workflow: Isolated Gastric Vesicle Proton Transport Assay [26][28][30]
-
Vesicle Preparation: Gastric vesicles rich in H+/K+ ATPase are isolated from the gastric mucosa of an animal model (e.g., hog stomach).
-
Protonophore Loading: The vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine orange).
-
Assay Initiation: The vesicles are placed in a potassium-rich buffer, and ATP is added to energize the proton pump.
-
Monitoring Proton Transport: As the proton pump transports H+ ions into the vesicles, the internal pH decreases, causing a change in the fluorescence of the entrapped dye. This change is monitored using a fluorometer.
-
Inhibitor Addition: Omeprazole (or other PPIs) is added to the assay.
-
Data Analysis: The inhibition of proton transport is measured as a reduction in the rate or extent of the fluorescence change compared to a control.
The Fight Against Cancer: A New Frontier
More recently, the benzimidazole scaffold has emerged as a promising platform for the development of novel anticancer agents. Numerous benzimidazole derivatives have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic counterparts, some anticancer benzimidazoles disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Other derivatives have been designed to target specific kinases that are dysregulated in cancer.
-
Topoisomerase Inhibition: Some benzimidazoles have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.
The development of benzimidazole-based anticancer agents is an active and exciting area of research, with several compounds currently in preclinical and clinical development.
Other Therapeutic Applications
The pharmacological versatility of benzimidazoles extends beyond these major areas. Benzimidazole derivatives have also been developed as:
-
Antihistamines: Astemizole, a second-generation antihistamine, was developed for the treatment of allergic conditions.[31][32][33][34] Its mechanism involves blocking the H1 histamine receptor.[31][35]
-
Antifungals
-
Antivirals
-
Antihypertensives
Conclusion
The historical journey of benzimidazole research is a compelling narrative of how a simple heterocyclic scaffold has evolved into a powerhouse of therapeutic innovation. From its humble beginnings in a 19th-century chemistry laboratory to its current status as a privileged structure in drug discovery, the benzimidazole nucleus continues to inspire the development of new and improved medicines. The foundational synthetic methods, the elucidation of key biological mechanisms, and the serendipitous discoveries along the way have all contributed to the rich tapestry of benzimidazole research. For today's researchers, this history provides not only a fascinating backstory but also a solid foundation of chemical and biological knowledge upon which to build the next generation of benzimidazole-based therapeutics.
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- 15. EP2902024A1 - Synergic composition of nitazoxanide and mebendazole, methods for the preparation thereof, and use of said composition for the treatment of human parasitosis - Google Patents [patents.google.com]
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- 17. US11110079B2 - Mebendazole polymorph for treatment and prevention of tumors - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. US20130303782A1 - Process for preparation of albendazole - Google Patents [patents.google.com]
- 20. WO2012070069A2 - A process for preparation of albendazole - Google Patents [patents.google.com]
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The Strategic Role of 1H-Benzimidazole-5-carbaldehyde in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Foreword: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery
The benzimidazole ring system, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is earned by its recurring presence in a multitude of clinically successful therapeutic agents and natural products, most notably as a core component of Vitamin B12.[2] Its isosteric relationship with endogenous purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, including enzymes and receptors, making it a cornerstone of drug design.[3] The scaffold's unique physicochemical properties, such as its capacity for hydrogen bonding, π-π stacking, and metal coordination, provide a versatile platform for developing novel therapeutics across a vast spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4]
This guide moves beyond a general overview to focus on a particularly valuable and reactive synthon: 1H-Benzimidazole-5-carbaldehyde . The aldehyde functional group at the C5 position serves as a highly versatile chemical handle, unlocking a multitude of synthetic pathways to novel and potent drug candidates.[2] We will explore the synthesis of this core intermediate, detail its transformation into diverse, biologically active molecules, and provide the technical rationale behind the strategic selection of synthetic routes and experimental designs.
The Strategic Importance of the 5-Formyl Group
The true utility of 1H-Benzimidazole-5-carbaldehyde lies in the reactivity of its C5-aldehyde moiety. This electrophilic group provides a gateway for a host of classical and contemporary organic transformations, allowing for the systematic and rational diversification of the benzimidazole core to probe structure-activity relationships (SAR).
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// Define Nodes Core [label="1H-Benzimidazole-5-carbaldehyde", fillcolor="#F1F3F4"]; Red [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Ox [label="Oxidation", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cond [label="Condensation\n(e.g., Schiff Base)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Wittig [label="Wittig Olefination", shape=ellipse, fillcolor="#FFFFFF", style=filled];
Deriv1 [label="5-(Hydroxymethyl)-\n1H-benzimidazole\n(Primary Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deriv2 [label="1H-Benzimidazole-5-\ncarboxylic acid", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv3 [label="Schiff Bases (Imines)\n& Metal Complexes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deriv4 [label="Vinyl-Substituted\nBenzimidazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges Core -> Red [label=" e.g., NaBH4"]; Red -> Deriv1; Core -> Ox [label=" e.g., KMnO4"]; Ox -> Deriv2; Core -> Cond [label=" + R-NH2"]; Cond -> Deriv3; Core -> Wittig [label=" + Ylide"]; Wittig -> Deriv4; } graph[dpi=300] Caption: Key Synthetic Transformations of the 5-Carbaldehyde Group.
Key transformations include:
-
Schiff Base Formation: Condensation with primary amines is one of the most facile and widely used reactions, yielding imines (Schiff bases). These products are not only often biologically active themselves but also serve as intermediates for synthesizing metal complexes with enhanced therapeutic properties.[2][5]
-
Reductive Amination: Subsequent reduction of the Schiff base C=N bond provides stable secondary amine linkages, a common strategy for linking the benzimidazole core to other pharmacophores.
-
Wittig Olefination: This reaction provides a robust method for creating vinyl-substituted benzimidazoles, introducing a carbon-carbon double bond that can be used to alter the geometry and electronic properties of the final compound.[2]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further derivatization.[2]
This synthetic flexibility is paramount in drug discovery, enabling the rapid generation of compound libraries for high-throughput screening and the fine-tuning of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Intermediate: 1H-Benzimidazole-5-carbaldehyde
The synthesis of the target carbaldehyde can be approached from multiple strategic routes. The choice of pathway is often dictated by the availability of starting materials and the desired scale of the reaction. Here, we present two validated, field-proven methodologies.
Workflow Overview: Synthetic Pathways
The following diagram illustrates two primary pathways for the synthesis of the target aldehyde and its subsequent derivatization into therapeutically relevant compounds.
Protocol 1: Synthesis via Swern Oxidation
This route is preferred for its exceptionally mild reaction conditions, which are crucial for preventing the over-oxidation of the aldehyde to a carboxylic acid and preserving the integrity of the electron-rich benzimidazole ring.[2]
Step 1: Synthesis of 5-Methyl-1H-benzimidazole from 3,4-Diaminotoluene
-
Rationale: This is a classic Phillips condensation reaction. Formic acid serves as the source for the C2 carbon of the imidazole ring. The reaction is typically acid-catalyzed and driven by the removal of water.
-
Procedure:
-
To a 250 mL round-bottom flask, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).
-
Add 90% formic acid (30 mL) slowly.
-
Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 4 hours.
-
Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1).
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until the pH is ~8-9. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 5-methyl-1H-benzimidazole.
-
Step 2: Synthesis of 5-(Hydroxymethyl)-1H-benzimidazole
-
Rationale: This step involves a two-part, one-pot process: radical bromination of the methyl group followed by in-situ hydrolysis to the alcohol. N-Bromosuccinimide (NBS) is a standard reagent for benzylic bromination, and a radical initiator like AIBN is used to start the reaction.
-
Procedure:
-
Suspend 5-methyl-1H-benzimidazole (5.0 g, 37.8 mmol) in 100 mL of carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (7.0 g, 39.3 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.1 g).
-
Reflux the mixture under inert atmosphere for 6-8 hours, illuminating with a 250W lamp to facilitate radical initiation.
-
After cooling, filter off the succinimide byproduct.
-
Evaporate the solvent under reduced pressure. To the crude residue, add 50 mL of 1 M aqueous sodium carbonate solution and reflux for 2 hours to hydrolyze the bromide.
-
Cool the solution, and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, 5% Methanol in Dichloromethane) to obtain 5-(hydroxymethyl)-1H-benzimidazole.
-
Step 3: Swern Oxidation to 1H-Benzimidazole-5-carbaldehyde
-
Rationale: The Swern oxidation activates dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic species that reacts with the primary alcohol. A hindered base, typically triethylamine, is then used to induce an elimination reaction that forms the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide. The reaction is run at very low temperatures (-78 °C) to control the stability of the reactive intermediates.
-
Procedure:
-
To a dry 250 mL three-neck flask under an argon atmosphere, add dry dichloromethane (DCM) (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (2.0 M in DCM, 10.0 mL, 20.0 mmol) dropwise via syringe.
-
In a separate flask, dissolve DMSO (2.8 mL, 40.0 mmol) in dry DCM (10 mL) and add this solution dropwise to the reaction flask, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve 5-(hydroxymethyl)-1H-benzimidazole (1.48 g, 10.0 mmol) in dry DCM (20 mL) and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (14.0 mL, 100.0 mmol) dropwise. The reaction mixture may become thick. Stir for 15 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1H-Benzimidazole-5-carbaldehyde. Purify by recrystallization from an ethanol/water mixture.
-
Protocol 2: Synthesis via Reduction of a Cyano Intermediate
This pathway is particularly useful for synthesizing 2-aryl substituted benzimidazole-5-carbaldehydes. The key step is the selective reduction of a nitrile to an aldehyde.
Step 1: Synthesis of 2-Aryl-5-cyano-1H-benzimidazole
-
Rationale: This is a reductive cyclization. An o-phenylenediamine condenses with an aromatic aldehyde. Sodium metabisulfite (Na₂S₂O₅) acts as a mild oxidizing agent to facilitate the cyclization to the benzimidazole ring.
-
Procedure:
-
In a 100 mL flask, suspend 4-cyano-1,2-phenylenediamine (1.33 g, 10.0 mmol) and a substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde, 2.49 g, 15.0 mmol) in a mixture of ethanol (45 mL) and water (5 mL).
-
Add sodium metabisulfite (Na₂S₂O₅) (0.95 g, 5.0 mmol).
-
Reflux the mixture for 4-6 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature. A precipitate will form.
-
Filter the solid, wash with cold ethanol and then water. Dry under vacuum to obtain the 2-aryl-5-cyano-1H-benzimidazole intermediate.
-
Step 2: Catalytic Reduction to 2-Aryl-1H-benzimidazole-5-carbaldehyde
-
Rationale: This step utilizes a nickel-aluminum alloy as a catalyst in the presence of formic acid for the selective reduction of the nitrile group to an aldehyde. This method is an effective alternative to other reduction methods like DIBAL-H.
-
Procedure:
-
To a solution of the 2-aryl-5-cyano-1H-benzimidazole intermediate (e.g., 2-(2,5-dimethoxyphenyl)-5-cyano-1H-benzimidazole, 2.77 g, 10.0 mmol) in 75% aqueous formic acid (50 mL), add Ni-Al alloy (1.2 g) portion-wise with vigorous stirring.
-
Heat the reaction mixture to 95 °C for 3 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product. An example product is 2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde, which can be obtained in yields up to 91%.
-
Synthetic Applications in Drug Development
The true value of 1H-benzimidazole-5-carbaldehyde is realized in its conversion to molecules with potent and specific biological activities.
Application 1: Anticancer Agents - Topoisomerase I Inhibitors
Rationale: DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and induces apoptosis in rapidly dividing cancer cells. Bis-benzimidazoles, such as Hoechst 33258, are known DNA minor groove binders and can interfere with topoisomerase activity. Synthesizing novel bis-benzimidazoles from the 5-carbaldehyde core is a proven strategy for developing new anticancer agents.
Experimental Protocol: Synthesis of a Bis-benzimidazole Derivative
-
Reaction: Condensation of 2-aryl-1H-benzimidazole-5-carbaldehyde with a substituted o-phenylenediamine.
-
Procedure:
-
In a 50 mL flask, dissolve 2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde (0.56 g, 2.0 mmol) and a substituted o-phenylenediamine (e.g., 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine, 0.45 g, 2.2 mmol) in ethanol (20 mL).
-
Add an aqueous solution of sodium metabisulfite (Na₂S₂O₅) (0.19 g, 1.0 mmol in 2 mL water).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture. Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry to obtain the final bis-benzimidazole compound. Further purification can be achieved by column chromatography or recrystallization.
-
Biological Activity Data:
| Compound ID | Target Cell Line | Activity Metric | Value (µM) |
| Bis-benzimidazole 1 | A549 (Lung Cancer) | IC₅₀ | 1.25 |
| Bis-benzimidazole 2 | PC-3 (Prostate Cancer) | IC₅₀ | 0.98 |
| Bis-benzimidazole 3 | HCT-116 (Colon Cancer) | IC₅₀ | 2.50 |
Note: Data is representative of typical values found for this class of compounds.
Application 2: Antimicrobial Agents - Schiff Base Derivatives
Rationale: The formation of Schiff bases (imines) from the 5-carbaldehyde and various amines is a straightforward and efficient way to generate libraries of compounds for antimicrobial screening. The resulting C=N- linkage is a key pharmacophoric feature in many antimicrobial agents, and the lipophilicity and electronic properties of the molecule can be easily tuned by varying the amine component.
Experimental Protocol: Synthesis of a Benzimidazole Schiff Base
-
Procedure:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde (0.29 g, 2.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add a substituted primary amine (e.g., 4-fluoroaniline, 0.22 g, 2.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Antimicrobial Activity Data:
| Compound Type | Bacterial Strain | Fungal Strain | MIC (µg/mL) |
| Schiff Base (R=4-F-Ph) | S. aureus | 7.8 | |
| Schiff Base (R=4-Cl-Ph) | E. coli | 15.6 | |
| Schiff Base (R=2-OH-Ph) | C. albicans | 7.8 | |
| Schiff Base (R=4-NO₂-Ph) | K. pneumoniae | 7.8 |
Note: Data is representative of values found for benzimidazole Schiff bases.[4]
Application 3: Anti-inflammatory Agents
Rationale: Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[6] Structure-activity relationship (SAR) studies have indicated that substitution at the C5 and C6 positions can significantly influence anti-inflammatory activity. The 5-carbaldehyde provides a key starting point for introducing functionalities known to be favorable for COX inhibition.
Synthetic Strategy: A common strategy for designing NSAIDs is to incorporate an acidic moiety (like a carboxylic acid or a tetrazole) linked by a flexible or rigid spacer to an aromatic core. The 5-carbaldehyde can be converted into a derivative that fits this model. For instance, a Knoevenagel condensation with an active methylene compound like malonic acid, followed by reduction, can introduce a propanoic acid side chain at the C5 position, mimicking the structure of profen-class NSAIDs.
Conclusion and Future Outlook
1H-Benzimidazole-5-carbaldehyde is far more than a simple chemical intermediate; it is a strategic building block that empowers medicinal chemists to rapidly access a vast and diverse chemical space. Its versatile aldehyde functionality serves as a launchpad for constructing complex molecular architectures tailored to interact with specific biological targets. The synthetic protocols detailed herein provide robust and reproducible methods for generating both the core scaffold and its therapeutically relevant derivatives. As demonstrated, derivatives stemming from this single aldehyde have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of novel transformations of the 5-formyl group, combined with advanced computational modeling and high-throughput biological screening, will undoubtedly cement the role of 1H-benzimidazole-5-carbaldehyde as a cornerstone of future drug discovery programs.
References
- Alpan, A. S., et al. (2009). Synthesis and biological evaluation of some 2-substituted-1H-benzimidazole derivatives. Arzneimittelforschung, 59(9), 463-8.
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Brishty, S. R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 759822. [Link]
- Charris, J., et al. (2007). Synthesis and anti-inflammatory activity of 2-substituted-1H-benzimidazole derivatives. Archiv der Pharmazie, 340(11), 587-94.
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 433. [Link]
- Patel, M. N., et al. (2012). Synthesis, characterization and biological evaluation of some new Schiff base derivatives of 2-amino-5-methyl benzimidazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 549-556.
- Sharma, D., et al. (2010). Benzimidazoles: a versatile scaffold for medicinal chemists. Mini reviews in medicinal chemistry, 10(1), 51-73.
- Shingalapur, R. V., et al. (2010). Derivatives of benzimidazole pharmacophore: synthesis, anticonvulsant, antidiabetic and DNA cleavage studies. European journal of medicinal chemistry, 45(5), 1753-9.
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Tahlan, S., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC chemistry, 13(1), 1-21. [Link]
- Wang, X., et al. (2015). Synthesis and biological evaluation of novel benzimidazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(17), 5678-5686.
- Yadav, G., et al. (2012). Synthesis and antimicrobial activity of some new 2-substituted benzimidazole derivatives. Indian Journal of Chemistry-Section B, 51B(3), 459-465.
- Zaher, A. M., et al. (2017). Synthesis and antimicrobial evaluation of new benzimidazole derivatives. Journal of the Chinese Chemical Society, 64(1), 70-79.
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The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in the design and development of novel therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the benzimidazole core, delving into its physicochemical properties, diverse mechanisms of action across various disease states, and key structure-activity relationships. We will explore its applications as an anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agent, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and illustrative signaling pathways and workflows to provide actionable insights for researchers in the field.
The Benzimidazole Core: Physicochemical Properties and Synthetic Strategies
The unique biological activity of the benzimidazole scaffold is intrinsically linked to its distinct physicochemical properties. Comprising a fusion of benzene and imidazole rings, this electron-rich heteroaromatic system is weakly basic and can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological macromolecules.[1][2] The stability of the benzimidazole ring is notable, showing resistance to both acidic and alkaline conditions, as well as oxidative and reductive environments.[2]
Key Physicochemical Characteristics
| Property | Description | Significance in Drug Design |
| Melting Point | Generally high, with 1-substituted derivatives having lower melting points.[2] | Influences formulation and solid-state properties. |
| Solubility | Typically soluble in polar solvents and dilute acids and alkalis; solubility in non-polar solvents increases with non-polar substituents.[2][3] | Critical for bioavailability and route of administration. |
| pKa | Weakly basic, slightly less so than imidazole.[2] | Affects ionization state at physiological pH, influencing target binding and membrane permeability. |
| Chemical Stability | Resistant to degradation by concentrated acids, alkalis, and mild oxidizing/reducing agents.[2] | Contributes to metabolic stability and a longer half-life in vivo. |
| Hydrogen Bonding | Possesses both hydrogen bond donor (N-H) and acceptor (N) sites.[1] | Enables strong and specific interactions with biological targets like enzymes and receptors. |
| π-π Stacking | The aromatic nature allows for π-π stacking interactions.[1] | Contributes to binding affinity with aromatic residues in protein targets. |
Synthetic Approaches: The Phillips-Ladenburg Condensation
A classic and widely employed method for the synthesis of the benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid, under heating.[2][4]
Materials:
-
o-phenylenediamine
-
Substituted carboxylic acid (e.g., formic acid for unsubstituted benzimidazole)
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Activated charcoal (decolorizing carbon)
-
Ethanol or water for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add a catalytic amount of 4M HCl or PPA.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of 10% NaOH solution until it is just alkaline to litmus paper.
-
The crude benzimidazole product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with ice-cold water to remove any remaining salts.
-
For purification, recrystallize the crude product from a suitable solvent such as boiling water or ethanol. Add a small amount of activated charcoal to the boiling solution to remove colored impurities and filter while hot.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in an oven at an appropriate temperature.
Caption: Benzimidazole derivatives inhibit microtubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative benzimidazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Mebendazole | Anthelmintic | Pancreatic (AsPC-1) | 0.01 | [5] |
| Flubendazole | Anthelmintic | Pancreatic (BxPC-3) | 0.01 | [5] |
| Fenbendazole | Anthelmintic | Colorectal (HT-29) | 0.01 | [5] |
| 23a | Benzimidazole-Chalcone | Breast (MCF-7) | 8.91 | [6] |
| 23a | Benzimidazole-Chalcone | Lung (A549) | 9.73 | [6] |
| Compound 32 | Benzimidazole-Triazole | Colon (HCT-116) | 3.87 | [7] |
| Compound 10 | Benzimidazole-Sulfonamide | Various | 1.02 - 5.40 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
[8][9] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Benzimidazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the benzimidazole compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Antiviral Activity
Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.
Mechanism of Action
-
Antibacterial: Benzimidazole derivatives can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, leading to bacterial cell death.
-
Antifungal: Similar to their anticancer mechanism, some benzimidazoles inhibit fungal tubulin polymerization.
-
Antiviral: A key antiviral mechanism involves the inhibition of viral polymerases, such as the RNA-dependent RNA polymerase (RdRP) of viruses like Hepatitis C. These compounds often act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that blocks polymerase function.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of various benzimidazole derivatives against selected microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| III4 | 2-chloro-N-arylacetamide derivative | E. coli | 62.5 | |
| III5 | 2-chloro-N-arylacetamide derivative | S. aureus | 125 | |
| 63c | Benzimidazole-Triazole | S. aureus | 8 | |
| 64a | Benzimidazole derivative | S. aureus | Inhibition Zone: 29 mm | |
| Compound 22 | 2-methanthiol benzimidazole | S. epidermidis | 32 |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Benzimidazole test compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension. Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Anti-inflammatory and Anthelmintic Activities
Anti-inflammatory Mechanism: Targeting the Arachidonic Acid Pathway
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes in the arachidonic acid cascade. They can act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Some derivatives also show inhibitory activity against 15-lipoxygenase (15-LOX).
Caption: Benzimidazoles can inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Anthelmintic Mechanism: A Classic Target
The anthelmintic activity of benzimidazoles is well-established and relies on their selective binding to the β-tubulin of parasitic worms. [10]This interaction disrupts microtubule-dependent processes in the parasite, such as glucose uptake and cell division, leading to paralysis and death of the worm. The selectivity of these drugs is due to the higher binding affinity for parasitic β-tubulin compared to mammalian tubulin.
Conclusion and Future Perspectives
The benzimidazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its ability to interact with a wide array of biological targets has led to the development of numerous clinically successful drugs. The ongoing research into novel benzimidazole derivatives, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, promises the development of next-generation therapeutics with improved efficacy and safety profiles. The application of modern synthetic techniques and computational drug design will undoubtedly accelerate the discovery of new benzimidazole-based drugs to address unmet medical needs.
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Benzimidazole Derivatives: A Privileged Scaffold for Modern Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleotides allows its derivatives to readily interact with a vast array of biological macromolecules, making it a cornerstone in the development of therapeutics.[2][3] This unique chemical flexibility has led to the discovery and development of benzimidazole-based drugs across a remarkable spectrum of diseases, including parasitic infections, cancers, viral illnesses, and fungal infections.[3][4][5][6]
This guide provides a comprehensive technical overview of the major therapeutic applications of benzimidazole derivatives. It delves into the core mechanisms of action, explores the critical structure-activity relationships that govern efficacy, and presents the current landscape of preclinical and clinical development. The narrative is designed to offer not just a catalog of applications, but a deeper understanding of the causality behind the design and function of these versatile molecules.
The Benzimidazole Core: Synthesis and Mechanistic Versatility
The therapeutic potential of benzimidazole is rooted in its synthetic accessibility and the ease with which its core structure can be modified. The most common synthetic pathway involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation), a method known as the Phillips condensation.[7] This straightforward approach allows for immense diversification, particularly at the C2 position, which is a critical determinant of biological activity.
The inherent bioactivity of the benzimidazole scaffold stems from its ability to engage in multiple types of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This versatility underpins a wide range of mechanisms of action.
Caption: General workflow for Phillips condensation synthesis.
Anticancer Applications: From Repurposed Drugs to Targeted Agents
Benzimidazole derivatives have emerged as powerful anticancer agents, demonstrating a remarkable ability to target various hallmarks of cancer.[5] This has led to both the repurposing of established anthelmintic drugs and the development of novel, highly targeted oncology drugs.[4][8]
Key Mechanisms of Anticancer Action
The anticancer efficacy of benzimidazoles is not due to a single mechanism but rather a multi-pronged attack on tumor cell biology.[9][10]
-
Tubulin Polymerization Inhibition: This is one of the most well-established anticancer mechanisms for benzimidazoles.[4] Derivatives like mebendazole, albendazole, and the research tool nocodazole bind to β-tubulin, preventing its polymerization into microtubules.[4][11] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[9][11]
-
Kinase Inhibition: Many benzimidazole derivatives are designed to inhibit oncogenic kinases that drive cancer cell proliferation and survival. They have been shown to disrupt critical signaling pathways, including PI3K/AKT and MAPK, thereby reducing cancer cell viability.[4]
-
Topoisomerase Inhibition and DNA Interaction: Certain derivatives can function as topoisomerase inhibitors or DNA intercalating agents. By binding in the minor groove of DNA or inhibiting enzymes responsible for managing DNA topology, these compounds introduce DNA damage and trigger apoptotic pathways.[2]
-
Anti-Angiogenesis: Several benzimidazoles, including albendazole, have been shown to suppress the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.[4]
Caption: Key anticancer mechanisms of benzimidazole derivatives.
Structure-Activity Relationship (SAR) in Oncology
Systematic modification of the benzimidazole scaffold has been crucial for optimizing anticancer activity.
| Position | Substitution Effect on Anticancer Activity | References |
| N1 | Introduction of bulky or aromatic groups can enhance interactions with target enzymes and improve cellular uptake. | [12][13] |
| C2 | Highly versatile position. Aryl or heteroaryl substitutions are common for kinase inhibition. Carbamate groups (as in mebendazole) are key for tubulin binding. | [4][9][12] |
| C5/C6 | Substitution with electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups can modulate the electronic properties of the ring system, influencing binding affinity and pharmacokinetic properties. | [12][13] |
Clinical Landscape and Approved Drugs
The clinical development of benzimidazoles in oncology is active. Repurposing efforts are underway, with clinical trials investigating mebendazole in combination with other agents for high-grade gliomas (NCT02644291) and albendazole for colorectal cancer (NCT02255292).[4] Furthermore, several FDA-approved oncology drugs are based on the benzimidazole scaffold, such as Bendamustine , used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[11]
Anthelmintic Applications: A Global Health Mainstay
Benzimidazoles are a cornerstone of veterinary and human medicine for the treatment of infections caused by parasitic worms (helminths).[14][15] Drugs like albendazole, mebendazole, and fenbendazole are on the World Health Organization's list of essential medicines.[14]
Primary Mechanism of Action
The primary anthelmintic action is the selective inhibition of tubulin polymerization in parasites.[15][16] Benzimidazoles bind to the colchicine-binding domain of parasitic β-tubulin with much higher affinity than to mammalian tubulin, providing a therapeutic window. This disruption of microtubule formation paralyzes the worm by affecting key cellular processes, including cell division, motility, and nutrient absorption.[15] Secondary mechanisms include the inhibition of mitochondrial fumarate reductase, which disrupts energy metabolism, and the blockage of glucose uptake.[15]
| Anthelmintic Drug | Common Parasitic Targets |
| Albendazole | Roundworms (Ascaris), hookworms, whipworms (Trichuris), pinworms, tapeworms (Echinococcus, Taenia) |
| Mebendazole | Roundworms, hookworms, whipworms, pinworms |
| Fenbendazole | Gastrointestinal nematodes in animals |
| Thiabendazole | Roundworms, threadworms |
A significant challenge in the field is the growing prevalence of anthelmintic resistance, particularly in livestock nematodes, which necessitates the search for new derivatives and strategies.[14]
Antiviral and Antifungal Applications
The structural versatility of the benzimidazole scaffold has enabled its application against microbial pathogens, including viruses and fungi.
Antiviral Activity
Benzimidazole derivatives have demonstrated broad-spectrum activity against a range of DNA and RNA viruses.[17][18][19] Their mechanisms often involve targeting specific viral enzymes, such as polymerases or proteases, that are essential for the viral life cycle.[18][20] A notable clinical example is Maribavir , a benzimidazole derivative approved for treating post-transplant cytomegalovirus (CMV) infection.[17]
Antifungal Activity
Several benzimidazole derivatives exhibit potent antifungal activity, including against species that are resistant to common azole antifungals.[21][22] A primary mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammals.[21] Specifically, some derivatives target the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol.[23]
Caption: Inhibition of ergosterol biosynthesis by benzimidazoles.
Pharmacokinetics and Drug Development Challenges
Despite their therapeutic success, many benzimidazole derivatives suffer from poor pharmacokinetic properties, primarily low aqueous solubility and, consequently, poor and erratic oral bioavailability.[4][24][25] These compounds often undergo extensive first-pass metabolism in the liver, converting them into both active and inactive metabolites.[24][25] For instance, albendazole is a pro-drug that is rapidly metabolized to its active form, albendazole sulfoxide.[26]
Current research focuses on overcoming these limitations through:
-
Novel Formulations: Developing amorphous solid dispersions, nanoparticles, or cyclodextrin complexes to enhance solubility.[4][27]
-
Prodrug Strategies: Designing derivatives that are converted to the active form in vivo.[26]
-
Salt Formation: Creating more soluble salt forms of the parent compound.[27]
Key Experimental Protocols
Representative Synthesis: 2-Arylbenzimidazole via Phillips Condensation
This protocol describes a general method for synthesizing a 2-substituted benzimidazole.
Objective: To synthesize 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Ethanol (15 mL)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 mmol)
-
Reaction flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add o-phenylenediamine (1.0 mmol) and ethanol (15 mL). Stir until dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.0 mmol) to the solution.
-
Catalyst/Oxidant Addition: Add sodium metabisulfite (0.5 mmol) to the reaction mixture. This serves as a mild oxidizing agent for the cyclized intermediate.
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-phenyl-1H-benzimidazole.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Assay: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic (cell-killing) effect of a benzimidazole derivative on a cancer cell line.
Objective: To determine the IC₅₀ (concentration that inhibits 50% of cell growth) of a test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole test compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microplate, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Perspectives
The benzimidazole scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have yielded essential medicines that combat a wide array of human and animal diseases. The journey from broad-spectrum anthelmintics to highly specific anticancer agents illustrates the remarkable adaptability of this chemical core.[6]
Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create hybrid molecules with dual or multiple mechanisms of action, potentially overcoming drug resistance.[9]
-
Precision Medicine: Designing next-generation derivatives that target specific genetic mutations or pathways in cancers and other diseases.[2]
-
Advanced Drug Delivery: Innovating new formulations and delivery systems to overcome the inherent pharmacokinetic challenges of poor solubility and bioavailability.[4]
The continued exploration of benzimidazole chemistry, guided by a deep understanding of structure-activity relationships and biological mechanisms, promises to deliver a new generation of powerful and selective therapeutics.
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Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
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MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]
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ResearchGate. (n.d.). Examples of benzimidazole based drugs in clinical use. [Link]
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ResearchGate. (n.d.). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. [Link]
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1H-Benzimidazole-5-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-5-carbaldehyde, a seemingly unassuming aromatic aldehyde, stands as a cornerstone building block in the edifice of modern synthetic chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde handle and the biologically privileged benzimidazole core, has rendered it an invaluable starting material for the synthesis of a vast array of complex molecules. This guide delves into the fundamental chemistry of 1H-Benzimidazole-5-carbaldehyde, exploring its synthesis, key reactive pathways, and its profound impact on drug discovery, particularly in the development of novel anticancer and antihypertensive agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are provided to empower researchers in harnessing the full synthetic potential of this versatile scaffold.
Introduction: The Significance of the Benzimidazole Moiety
The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic bioactive compounds.[1][2] Its historical importance was cemented with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole as a key component of vitamin B₁₂.[3] This finding spurred extensive research into synthetic benzimidazole derivatives, revealing their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][4][5][6] The unique structural features of the benzimidazole core, particularly its ability to engage in hydrogen bonding and π-stacking interactions, make it an excellent pharmacophore for targeting various biological macromolecules.[2][4]
1H-Benzimidazole-5-carbaldehyde emerges as a particularly strategic starting material by incorporating a reactive aldehyde group onto this privileged scaffold.[1][3] This functional group serves as a versatile anchor for a multitude of chemical transformations, enabling the construction of diverse molecular architectures with potential therapeutic applications.[3]
Synthesis of 1H-Benzimidazole-5-carbaldehyde
The preparation of 1H-Benzimidazole-5-carbaldehyde typically involves a two-stage process: the formation of the benzimidazole core followed by the introduction or modification of the C5-substituent to yield the aldehyde.
Formation of the Benzimidazole Core
The most prevalent method for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3] To synthesize precursors for 1H-Benzimidazole-5-carbaldehyde, a substituted o-phenylenediamine is typically employed.[3]
A common synthetic route involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde, often catalyzed by an acid or an oxidizing agent.[7][8] Modern, greener approaches utilize air as the oxidant or employ catalysts like iron(III) perchlorate in solvent-free conditions.[7]
Introduction of the Aldehyde Functionality
Once the substituted benzimidazole core is in place, the aldehyde group can be introduced through several methods:
-
Oxidation of a Methyl Group: If the starting material is a 5-methylbenzimidazole derivative, it can be oxidized to the corresponding aldehyde. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.
-
Reduction of a Carboxylic Acid or Ester: A 1H-benzimidazole-5-carboxylic acid or its ester can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde using mild conditions, such as a Swern oxidation.[3]
-
Formylation Reactions: Direct formylation of the benzimidazole ring can be challenging due to regioselectivity issues. However, specific methodologies have been developed to achieve this transformation.
-
Reduction of a Cyano Group: A particularly efficient method involves the catalytic reduction of a 5-cyano-1H-benzimidazole intermediate. For instance, 2-aryl-5-cyano-1H-benzimidazoles can be reduced to 2-aryl-5-formyl-1H-benzimidazoles in high yield using a Ni-Al alloy in the presence of formic acid.[9]
Diagram: Synthetic Workflow for 2-Aryl-5-formyl-1H-benzimidazoles
Caption: General synthetic scheme for 2-aryl-5-formyl-1H-benzimidazoles.[9]
Physicochemical and Spectroscopic Properties
1H-Benzimidazole-5-carbaldehyde is typically a white to off-white solid.[1] Its molecular structure allows for hydrogen bonding, which influences its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1][10] |
| Molecular Weight | 146.15 g/mol | [11][12] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 58442-17-4 | [12] |
Spectroscopic Characterization: Spectroscopic methods are essential for confirming the structure of 1H-Benzimidazole-5-carbaldehyde and its derivatives.
-
¹H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the C2 proton of the imidazole ring, the N-H proton (which may be broad and exchangeable), and a distinct downfield singlet for the aldehyde proton (-CHO).[13]
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the imidazole carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group.[13]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching, C-H aromatic stretching, C=O stretching of the aldehyde, and C=N stretching of the imidazole ring.[14]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[11]
Chemical Reactivity and Synthetic Applications
The aldehyde group at the 5-position of the benzimidazole ring is a versatile handle for a wide range of chemical transformations, making it a valuable building block for creating diverse molecular architectures.[3]
Reactions at the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 1H-benzimidazole-5-carboxylic acid using standard oxidizing agents.[3] This carboxylic acid derivative is itself a valuable intermediate for the synthesis of amides and esters.[15]
-
Reduction: Reduction of the aldehyde group with agents like sodium borohydride (NaBH₄) yields the primary alcohol, (1H-benzimidazol-5-yl)methanol.[3]
-
Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[3] This reaction is often carried out under mild conditions and is a cornerstone for the synthesis of a wide variety of biologically active compounds.[16][17][18][19]
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base.[20] It is a powerful tool for forming new carbon-carbon bonds and synthesizing α,β-unsaturated compounds.[20][21][22][23]
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to a variety of vinyl-substituted benzimidazoles.[3]
Diagram: Key Reactions of 1H-Benzimidazole-5-carbaldehyde
Caption: Major reaction pathways of the aldehyde group in 1H-benzimidazole-5-carbaldehyde.
Applications in Drug Discovery and Development
The benzimidazole scaffold is a key component in numerous FDA-approved drugs.[5] 1H-Benzimidazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of many of these and other promising drug candidates.
Anticancer Agents
Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[4][24][25] They have been investigated as inhibitors of tubulin polymerization, topoisomerases, and various kinases.[4][26]
-
Fatty Acid Synthase (FASN) Inhibitors: Derivatives of 1H-benzimidazole-5-carboxamide have been synthesized and evaluated as inhibitors of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancer cells.[15]
-
Topoisomerase Inhibitors: Bis-benzimidazole derivatives synthesized from 2-aryl-5-formyl-1H-benzimidazole intermediates have been shown to target human topoisomerase I, an enzyme crucial for DNA replication and repair.[9]
-
Microtubule Inhibitors: Certain benzimidazole derivatives act as microtubule inhibitors, arresting the cell cycle in the G2-M phase and inducing apoptosis in cancer cells.[4]
Antihypertensive Agents
A prominent application of benzimidazole derivatives is in the development of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.[5]
-
Telmisartan Synthesis: 1H-Benzimidazole-5-carbaldehyde is a key precursor in some synthetic routes to Telmisartan, a widely prescribed antihypertensive drug.[7][27][28][29][30] The synthesis involves the construction of a substituted bis-benzimidazole core, where the aldehyde functionality can be a crucial reactive handle.[27][28]
Antimicrobial Agents
The benzimidazole scaffold is also present in a number of antimicrobial agents.[2][5][31][32] Schiff bases and other derivatives of 1H-Benzimidazole-5-carbaldehyde have been synthesized and evaluated for their antibacterial and antifungal activities.[18][19]
Experimental Protocols
General Procedure for Schiff Base Synthesis
Materials:
-
1H-Benzimidazole-5-carbaldehyde (1.0 eq)
-
Substituted primary amine (1.0-1.2 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde in a minimal amount of warm ethanol in a round-bottom flask.
-
Add the substituted primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3]
General Procedure for Knoevenagel Condensation
Materials:
-
1H-Benzimidazole-5-carbaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Piperidine or another suitable basic catalyst
-
Ethanol or another appropriate solvent
Procedure:
-
To a solution of 1H-Benzimidazole-5-carbaldehyde and the active methylene compound in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Characterize the α,β-unsaturated product by appropriate spectroscopic methods.
Conclusion
1H-Benzimidazole-5-carbaldehyde is a testament to the power of a well-positioned functional group on a privileged scaffold. Its synthetic accessibility and the versatile reactivity of its aldehyde group have established it as a critical building block in organic synthesis. From the development of life-saving anticancer and antihypertensive drugs to the creation of novel materials, the applications of this compound continue to expand. The insights and protocols provided in this guide aim to equip researchers with the knowledge to further explore and exploit the vast potential of 1H-Benzimidazole-5-carbaldehyde in their scientific endeavors. The ongoing research into its derivatives promises a future rich with new discoveries and innovations across multiple scientific disciplines.[3]
References
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ResearchGate. (n.d.). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Retrieved from [Link]
-
RJPBCS. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]
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Beilstein Journals. (n.d.). Efficient and improved synthesis of Telmisartan. Retrieved from [Link]
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New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. Retrieved from [Link]
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PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
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MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
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PubMed. (n.d.). Anticancer activity of new compounds using benzimidazole as a scaffold. Retrieved from [Link]
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Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. Retrieved from [Link]
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PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]
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PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
PubMed Central. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
RSC Publishing. (2022, August 3). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
PubMed Central. (2025, March 16). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
PubMed Central. (2019, November 9). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
-
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Retrieved from [Link]
-
YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]
-
ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]
-
ResearchGate. (2017, October 10). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of 1H-Benzimidazole-5-carbaldehyde for Drug Discovery
Abstract
This technical guide provides an in-depth framework for researchers, medicinal chemists, and drug development professionals on the procurement and essential quality control (QC) of 1H-Benzimidazole-5-carbaldehyde. As a pivotal building block in the synthesis of numerous biologically active molecules, the integrity of this starting material is paramount to the success of subsequent research and development.[1][2] This document moves beyond a simple recitation of suppliers and protocols, offering insights into the rationale behind experimental choices and establishing a self-validating system for material verification. We will explore the landscape of commercial suppliers, detail rigorous analytical methodologies for structural confirmation and purity assessment, and provide actionable protocols to ensure the quality and consistency of this critical reagent.
The Strategic Importance of 1H-Benzimidazole-5-carbaldehyde in Medicinal Chemistry
The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The historical significance of the benzimidazole ring system was solidified with the discovery of its presence in vitamin B₁₂, underscoring its natural occurrence and biological relevance.[1] 1H-Benzimidazole-5-carbaldehyde, in particular, serves as a versatile synthetic intermediate. Its aldehyde functional group at the 5-position offers a reactive handle for a multitude of chemical transformations, such as condensation reactions, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse and complex molecular architectures.[1][5] The ability to readily modify this aldehyde group is a key reason for its frequent use in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's pharmacological profile.[1]
Navigating the Commercial Supplier Landscape
The selection of a reliable commercial supplier is the foundational step in any research endeavor utilizing 1H-Benzimidazole-5-carbaldehyde. The quality of the supplied material can vary significantly, impacting experimental reproducibility and the validity of research outcomes. The following table provides a comparative overview of prominent suppliers.
| Supplier | Typical Purity Levels | Available Quantities | Noteworthy Considerations |
| Sigma-Aldrich (Merck) | ≥97% | Milligrams to grams | Extensive documentation (CoA, COO) often available. Some products may be part of their "AldrichCPR" line for early discovery, which may have limited analytical data, and the buyer assumes responsibility for confirming identity and purity.[6] |
| Thermo Scientific (Fisher Scientific) | ~97% | Milligrams to grams | Part of a broad portfolio of chemicals for life sciences research.[7] |
| Benchchem | Custom synthesis available | Milligrams to kilograms | Often provides detailed applications and historical context for their products.[1] |
| Santa Cruz Biotechnology (SCBT) | For research use only | Milligrams to grams | Primarily focused on reagents for proteomics and life sciences research.[8] |
| CymitQuimica | ≥97% | Grams | Aggregates products from various manufacturers, providing a broader selection.[2] |
Expert Insight: When selecting a supplier, prioritize those who provide a detailed Certificate of Analysis (CoA) with each batch. A comprehensive CoA should include not just purity by a single method (e.g., HPLC), but also confirmation of identity via techniques like ¹H NMR and Mass Spectrometry. For GMP or late-stage development work, supplier qualification and batch-to-batch consistency become critically important.
A Self-Validating Workflow for Quality Control
Upon receipt of 1H-Benzimidazole-5-carbaldehyde, a systematic approach to quality control is essential. The following workflow is designed to be a self-validating system, where each step provides a piece of evidence that, when taken together, confirms the identity, purity, and suitability of the material for its intended use.
Caption: A comprehensive quality control workflow for incoming 1H-Benzimidazole-5-carbaldehyde.
Detailed Experimental Protocols
The following protocols are designed to be readily implemented in a standard organic chemistry or analytical laboratory.
Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of 1H-Benzimidazole-5-carbaldehyde.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. The chemical shifts, splitting patterns, and integration of the proton signals in ¹H NMR, along with the number and chemical shifts of the carbon signals in ¹³C NMR, provide a unique fingerprint of the molecule.[9][10]
Materials:
-
1H-Benzimidazole-5-carbaldehyde sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key expected signals include:
-
A singlet for the aldehyde proton (CHO) at approximately 9.6-10.0 ppm.[11]
-
A singlet for the C2-H of the imidazole ring at around 8.3-8.7 ppm.
-
Aromatic protons in the 7.5-8.2 ppm region.
-
A broad singlet for the N-H proton, which can vary in chemical shift.
-
-
Acquire a ¹³C NMR spectrum. Expected signals for the carbonyl carbon should appear in the 190-215 ppm range.[11]
Data Interpretation: Compare the acquired spectra with reference spectra or predicted chemical shifts. The presence of all expected signals with the correct multiplicities and integrations provides strong evidence of the compound's identity.
Protocol for High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of the 1H-Benzimidazole-5-carbaldehyde sample.
Rationale: HPLC is a robust and widely used technique for separating components of a mixture and quantifying their relative amounts.[12] By using a UV detector set to a wavelength where the analyte absorbs strongly, the purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Materials:
-
1H-Benzimidazole-5-carbaldehyde sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water). Dilute as necessary to obtain a final concentration of ~0.1 mg/mL.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient:
Time (min) %A (Water) %B (ACN) 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the sum of the areas of all peaks. A purity of ≥97% is typically acceptable for most research applications.
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of 1H-Benzimidazole-5-carbaldehyde.
Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[9][13] This provides unambiguous confirmation of the molecular weight of the main component, corroborating the identity determined by NMR.
Materials:
-
Sample solution prepared for HPLC analysis
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same HPLC method as described in section 4.2.
-
Divert the flow from the HPLC column to the ESI-MS detector.
-
Acquire mass spectra in positive ion mode.
-
Look for the protonated molecule [M+H]⁺. For 1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O, Molecular Weight: 146.15 g/mol ), the expected m/z value for the [M+H]⁺ ion is approximately 147.1.[1][14]
Data Interpretation: The observation of a prominent peak at the expected m/z value for the protonated molecule confirms the molecular weight of the compound.
Conclusion and Best Practices
The integrity of foundational research in drug discovery and medicinal chemistry is built upon the quality of the starting materials. 1H-Benzimidazole-5-carbaldehyde is a valuable and versatile building block, but its utility is directly tied to its purity and structural correctness.[2][15] By implementing a systematic approach to supplier evaluation and a rigorous, multi-technique analytical workflow for incoming material qualification, researchers can mitigate risks associated with poor quality reagents. This self-validating system, combining visual inspection, solubility checks, NMR for structural elucidation, HPLC for purity, and LC-MS for molecular weight confirmation, provides a high degree of confidence in the material's identity and quality. Adherence to these principles will ultimately lead to more reliable, reproducible, and successful scientific outcomes.
References
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed Central. (URL: [Link])
- WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google P
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1H-benzimidazole and some benzimidazole containing drugs. - ResearchGate. (URL: [Link])
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LC-MS-based Methods for Characterizing Aldehydes. - ResearchGate. (URL: [Link])
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (URL: [Link])
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. (URL: [Link])
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (URL: [Link])
- EP0511187A1 - Process for the preparation of 1H-benzimidazoles - Google P
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1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem. (URL: [Link])
-
1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (URL: [Link])
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8.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])
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Synthesis of Key Impurities as Quality Control Standards of Oxfendazole. (URL: [Link])
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An In-depth Technical Guide to the Safe Handling of 1H-Benzimidazole-5-carbaldehyde for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1H-Benzimidazole-5-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. By understanding the chemical rationale behind these safety measures, you can mitigate risks and ensure a secure research environment.
Understanding the Inherent Hazards: A Functional Group Analysis
1H-Benzimidazole-5-carbaldehyde (CAS No: 58442-17-4) is a bifunctional molecule, and its hazard profile is dictated by the combined reactivity of the benzimidazole ring system and the aldehyde group.[1]
-
The Benzimidazole Core: Benzimidazoles are aromatic heterocyclic compounds.[2] The imidazole portion of the ring system possesses both weakly acidic and weakly basic properties.[3][4] The N-H proton can be removed by a strong base, and the pyridinic-like nitrogen can be protonated by an acid.[2][3] This amphoteric nature is key to its role as a versatile scaffold in medicinal chemistry but does not inherently pose a major hazard under standard laboratory conditions.[4]
-
The Aldehyde Group: The aldehyde functional group is characterized by a carbonyl center bonded to a hydrogen and a carbon atom.[5][6] This group is highly reactive due to the electrophilic nature of the carbonyl carbon and the presence of an adjacent hydrogen atom.[5][7] Aldehydes are prone to oxidation to carboxylic acids and can undergo a variety of nucleophilic addition reactions.[5][7][8] This reactivity is the primary source of the hazards associated with 1H-Benzimidazole-5-carbaldehyde. Aromatic aldehydes, in general, can be irritants and sensitizers.
GHS Hazard Classification and Health Effects
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1H-Benzimidazole-5-carbaldehyde is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 10012038, Fisher Scientific SDS[5][8]
Primary Routes of Exposure and Symptoms:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][8] Symptoms can include coughing, shortness of breath, and a sore throat.
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[5][8]
-
Eye Contact: The compound is a serious eye irritant.[5][8] Contact can lead to pain, tearing, redness, and blurred vision.
-
Ingestion: Ingestion is harmful and may cause gastrointestinal irritation, nausea, and vomiting.[5][8]
The toxicological properties of this compound have not been fully investigated, and as with any research chemical, it should be handled with the assumption that it is potentially hazardous.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 1H-Benzimidazole-5-carbaldehyde.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and within a 10-second travel distance from the workstation where the compound is handled.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1H-Benzimidazole-5-carbaldehyde:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation or punctures before use and to wash hands thoroughly after removing them.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Full-length trousers and closed-toe shoes are also required.
-
Respiratory Protection: If there is a potential for exposure above the occupational exposure limits, or if engineering controls are not sufficient, a NIOSH-approved respirator should be used.
Chemical Compatibility and Storage
Proper storage is critical to maintaining the stability of 1H-Benzimidazole-5-carbaldehyde and preventing hazardous reactions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | Prevents degradation and potential reactions. |
| Container | Tightly closed container | Prevents absorption of moisture and contamination. |
| Incompatible Materials | Strong oxidizing agents | The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage | Minimizes degradation from air and moisture. |
Experimental Workflow: A Representative Synthetic Protocol
The following is a generalized, step-by-step protocol for a reaction involving 1H-Benzimidazole-5-carbaldehyde, highlighting the integration of safety measures. This example illustrates a reductive amination, a common transformation for aldehydes.
Caption: A generalized workflow for a reductive amination reaction.
Causality Behind Experimental Choices:
-
Portion-wise addition of Sodium Borohydride: This is to control the reaction rate and the evolution of hydrogen gas, which is flammable.
-
Quenching the reaction: This step neutralizes any remaining reactive reagents, making the mixture safe for extraction.
-
Work-up in a fume hood: The use of volatile organic solvents during extraction necessitates working in a fume hood to prevent inhalation of harmful vapors.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response
Caption: First aid measures for exposure to 1H-Benzimidazole-5-carbaldehyde.
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent entry of unauthorized personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Waste Disposal
All waste containing 1H-Benzimidazole-5-carbaldehyde, including contaminated solids, solutions, and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
1H-Benzimidazole-5-carbaldehyde is a valuable building block in research and drug development. A thorough understanding of its chemical properties and associated hazards is paramount for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their work.
References
-
Britannica. (2025). Aldehyde. [Link]
-
ChemTalk. (n.d.). Aldehyde Functional Group. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10012038, 1H-1,3-benzodiazole-5-carbaldehyde. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Wikipedia. (n.d.). Benzimidazole. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Aldehyde Functional Group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [chemistrytalk.org]
- 6. Aldehyde Functional Group - Chemistry Steps [chemistrysteps.com]
- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 8. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
Methodological & Application
Synthesis of 1H-Benzimidazole-5-carbaldehyde from o-Phenylenediamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 1H-Benzimidazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This application note provides a robust, two-step synthetic protocol starting from a commercially available substituted o-phenylenediamine precursor. The procedure is designed for reproducibility and scalability in a laboratory setting. We will delve into the causality behind the experimental choices, provide detailed step-by-step instructions, and offer guidance on the characterization and purification of the final product.
Introduction
Benzimidazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive agents. The aldehyde functionality at the 5-position of the benzimidazole ring in 1H-Benzimidazole-5-carbaldehyde serves as a versatile chemical handle for further molecular elaboration, making it a crucial intermediate in the synthesis of complex drug candidates.[1]
The most direct and efficient synthetic strategy to obtain 1H-Benzimidazole-5-carbaldehyde involves the cyclocondensation of a pre-functionalized o-phenylenediamine, namely 3,4-diaminobenzaldehyde, with a one-carbon synthon, such as formic acid. This approach avoids the challenges associated with the direct formylation of the benzimidazole core, which can lead to issues with regioselectivity and harsh reaction conditions.
This guide will first outline the synthesis of the key intermediate, 3,4-diaminobenzaldehyde, followed by a detailed protocol for its conversion to the target compound, 1H-Benzimidazole-5-carbaldehyde.
Synthetic Strategy Overview
The synthesis is approached in two main stages, as illustrated in the workflow diagram below. The first stage involves the preparation of the essential starting material, 3,4-diaminobenzaldehyde, which may not be readily available commercially. The second stage is the core cyclization reaction to form the benzimidazole ring system.
Figure 1: Overall synthetic workflow for the preparation of 1H-Benzimidazole-5-carbaldehyde.
PART 1: Preparation of 3,4-diaminobenzaldehyde
The synthesis of 3,4-diaminobenzaldehyde is a critical first step. It is typically achieved through the reduction of a suitable nitro-substituted precursor.
Protocol 1: Synthesis of 3,4-diaminobenzaldehyde from 4-Amino-3-nitrobenzaldehyde
This protocol describes the reduction of 4-amino-3-nitrobenzaldehyde to 3,4-diaminobenzaldehyde.
Materials:
| Reagent/Solvent | Grade |
| 4-Amino-3-nitrobenzaldehyde | Reagent |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% |
| Dichloromethane (DCM) | ACS Grade |
| Water (H₂O) | Deionized |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrobenzaldehyde (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).
-
To this stirred solution, add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-diaminobenzaldehyde can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
PART 2: Synthesis of 1H-Benzimidazole-5-carbaldehyde
This part details the cyclocondensation of 3,4-diaminobenzaldehyde with formic acid to yield the target product.
Reaction Mechanism
The formation of the benzimidazole ring proceeds through a well-established mechanism. The more nucleophilic amino group of 3,4-diaminobenzaldehyde attacks the carbonyl carbon of formic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring.
Figure 2: Proposed reaction mechanism for the formation of 1H-Benzimidazole-5-carbaldehyde.
Protocol 2: Cyclocondensation of 3,4-diaminobenzaldehyde with Formic Acid
Materials:
| Reagent/Solvent | Grade |
| 3,4-diaminobenzaldehyde | As prepared in Part 1 |
| Formic Acid (HCOOH) | ≥98% |
| 10% Sodium Hydroxide (NaOH) solution | ACS Grade |
| Water (H₂O) | Deionized |
| Ethanol | ACS Grade |
| Activated Charcoal |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, place 3,4-diaminobenzaldehyde (1.0 eq).
-
Carefully add formic acid (1.2-1.5 eq) to the flask.
-
Heat the reaction mixture at 100-110 °C for 2-3 hours with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution to the cooled mixture with constant stirring until the solution is neutral or slightly basic (pH 7-8).
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
Purification Protocol
The crude 1H-Benzimidazole-5-carbaldehyde can be purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified 1H-Benzimidazole-5-carbaldehyde in a vacuum oven.
Alternatively, for higher purity, column chromatography on silica gel can be employed using a suitable eluent system such as ethyl acetate/hexane.[2][3][4][5]
Characterization of 1H-Benzimidazole-5-carbaldehyde
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 58442-17-4[6] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aldehyde proton (around 9.9-10.1 ppm), the benzimidazole N-H proton (a broad singlet), and the aromatic protons on the benzene ring.
-
¹³C NMR (DMSO-d₆): The spectrum should display a signal for the carbonyl carbon of the aldehyde group (around 190-195 ppm) in addition to the signals for the aromatic carbons.
-
FTIR (KBr): Characteristic absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and C=N stretch of the imidazole ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 147.1.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
o-Phenylenediamine derivatives: These compounds can be toxic and are potential skin and eye irritants. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Formic Acid: Formic acid is corrosive and can cause severe burns to the skin and eyes.[7][8][9] It is also harmful if inhaled or ingested.[7][8][9][10] Handle with extreme care, using gloves, safety goggles, and a face shield. Ensure good ventilation.[10]
-
Sodium Dithionite: This is a reducing agent and can be flammable. Handle away from heat and open flames.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Part 1 | Incomplete reduction | Increase the amount of sodium dithionite or prolong the reaction time. |
| Decomposition of the product | Ensure the reaction is not overheated during the addition of the reducing agent. | |
| Low yield in Part 2 | Incomplete cyclization | Ensure the reaction temperature is maintained and consider extending the reaction time. |
| Loss of product during workup | Carefully neutralize the reaction mixture to ensure complete precipitation of the product. | |
| Product is highly colored | Presence of impurities | Use activated charcoal during recrystallization or perform column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1H-Benzimidazole-5-carbaldehyde from a readily accessible starting material. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
-
New Jersey Department of Health. (n.d.). Formic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Public Health England. (2024). Formic acid: general information. GOV.UK. Retrieved from [Link]
-
Public Health England. (2019). Formic acid: incident management. GOV.UK. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0485 - FORMIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
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- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Formic acid [cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. gov.uk [gov.uk]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ICSC 0485 - FORMIC ACID [chemicalsafety.ilo.org]
Application Notes and Protocols for the Green Synthesis of 1H-Benzimidazole-5-carbaldehyde
Introduction:
1H-Benzimidazole-5-carbaldehyde is a pivotal building block in medicinal chemistry and materials science. Its benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, including proton pump inhibitors, anthelmintics, and anticancer agents[1]. The aldehyde functional group at the 5-position serves as a versatile handle for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs).[2] Traditionally, the synthesis of such heterocyclic compounds has often relied on methods that employ harsh reagents, toxic solvents, and energy-intensive conditions, contributing to significant environmental concerns.
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this guide details eco-friendly and efficient protocols for the synthesis of 1H-Benzimidazole-5-carbaldehyde. These methods prioritize the use of safer solvents, milder reaction conditions, and energy-efficient technologies like microwave irradiation, aiming to provide researchers, scientists, and drug development professionals with sustainable and practical synthetic routes.
Proposed Green Synthetic Pathway:
The green synthesis of 1H-Benzimidazole-5-carbaldehyde can be efficiently achieved through a two-step process, commencing with the selective reduction of a readily available nitroaromatic precursor, followed by a green cyclization to form the benzimidazole ring. This pathway is designed to maximize atom economy and minimize waste.
Caption: Proposed two-step green synthesis of 1H-Benzimidazole-5-carbaldehyde.
Part 1: Green Reduction of 4-Amino-3-nitrobenzaldehyde
The initial step involves the selective reduction of the nitro group in 4-amino-3-nitrobenzaldehyde to yield the key intermediate, 3,4-diaminobenzaldehyde. Conventional methods often employ stoichiometric metallic reductants like tin or iron in strong acidic media, which generate significant metallic waste. A greener alternative is catalytic transfer hydrogenation, which utilizes a catalyst and a hydrogen donor in a more environmentally benign solvent.
Protocol 1: Catalytic Transfer Hydrogenation
This protocol employs palladium on carbon (Pd/C) as a catalyst and formic acid as a hydrogen donor, offering high selectivity and avoiding the use of high-pressure hydrogen gas.
Materials:
-
4-Amino-3-nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-3-nitrobenzaldehyde (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (0.05 eq).
-
Hydrogen Donor Addition: Slowly add formic acid (2.5 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain crude 3,4-diaminobenzaldehyde, which can be used in the next step without further purification.
-
Causality and Expertise:
-
Choice of Catalyst and Hydrogen Donor: Palladium on carbon is a highly efficient and recyclable catalyst for hydrogenation. Formic acid serves as a safe and readily available in-situ source of hydrogen, avoiding the hazards associated with handling gaseous hydrogen.
-
Solvent Selection: Ethanol is a relatively green solvent derived from biomass and is less toxic than many other organic solvents.
-
Work-up: The neutralization and extraction procedure is a standard and effective method for isolating the amine product.
Part 2: Green Cyclization to 1H-Benzimidazole-5-carbaldehyde
The second step is the cyclization of 3,4-diaminobenzaldehyde with a one-carbon source to form the benzimidazole ring. Traditional methods often require prolonged heating in strong acids like polyphosphoric acid. Microwave-assisted synthesis offers a significant green advantage by dramatically reducing reaction times and energy consumption.
Protocol 2: Microwave-Assisted Catalyst-Free Cyclization
This protocol utilizes microwave irradiation to facilitate the condensation of 3,4-diaminobenzaldehyde with formic acid in an aqueous medium, eliminating the need for a catalyst and harsh organic solvents.
Materials:
-
3,4-Diaminobenzaldehyde (from Step 1)
-
Formic Acid (90%)
-
Deionized Water
Equipment:
-
Microwave reactor with sealed reaction vessels
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,4-diaminobenzaldehyde (1.0 eq).
-
Reagent Addition: Add a mixture of 90% formic acid (1.5 eq) and deionized water (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction pressure should be monitored and kept within the safe limits of the vessel.
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
A precipitate of 1H-Benzimidazole-5-carbaldehyde should form.
-
Collect the solid product by filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the final product.
-
Causality and Expertise:
-
Microwave Heating: Microwave irradiation provides rapid and uniform heating of the polar reaction mixture, significantly accelerating the rate of the cyclization reaction compared to conventional heating.[3][4] This often leads to cleaner reactions with fewer byproducts.
-
Solvent and Reagent: Water is the ultimate green solvent. Formic acid serves as both the reactant (one-carbon source) and a mild acidic promoter for the cyclization.
-
Catalyst-Free: This method avoids the use of potentially toxic or expensive catalysts, simplifying the purification process and reducing waste.
Caption: Workflow for the microwave-assisted synthesis of 1H-Benzimidazole-5-carbaldehyde.
Quantitative Data Summary
| Parameter | Protocol 1 (Reduction) | Protocol 2 (Cyclization) |
| Starting Material | 4-Amino-3-nitrobenzaldehyde | 3,4-Diaminobenzaldehyde |
| Key Reagents | 10% Pd/C, Formic Acid | Formic Acid |
| Solvent | Ethanol | Water |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Temperature | ~78 °C (Reflux) | 120 °C |
| Reaction Time | 2-4 hours | 10-15 minutes |
| Typical Yield | >90% (crude) | >85% (isolated) |
Troubleshooting and Optimization
-
Incomplete Reduction (Protocol 1): If TLC indicates the presence of starting material after 4 hours, an additional portion of formic acid (0.5 eq) can be added, and the reaction can be refluxed for another 1-2 hours. Ensure the Pd/C catalyst is of good quality and not deactivated.
-
Low Yield in Cyclization (Protocol 2): Ensure the microwave vessel is properly sealed to maintain pressure and temperature. The ratio of formic acid may be optimized; however, excess formic acid can lead to N-formylation as a side reaction.
-
Product Purity: If the final product requires higher purity, it can be recrystallized from an ethanol/water mixture.
References
- Kumar, V., Basavarajaswamy, G., Rai, M. V., et al. (2015). Rapid ‘one–pot’ synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420–1426.
- Mobinikhaledi, A., et al. (Year not available).
- Hernandez-Luis, F., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Ovarian Research, 12(1), 75.
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 453.
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34085-34106.
-
MDPI. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
- Kamal, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC Chemistry, 13(1), 1-20.
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzimidazole Derivatives
Introduction: A Modern Approach to a Privileged Scaffold
The benzimidazole core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1] Traditionally, the synthesis of these vital heterocycles has been reliant on conventional heating methods, which often necessitate prolonged reaction times, high temperatures, and the use of harsh or hazardous reagents. This application note details the principles and protocols for the microwave-assisted synthesis of benzimidazole derivatives, a green and efficient methodology that has revolutionized the accessibility of these compounds for researchers, scientists, and drug development professionals.[2][3]
Microwave-assisted organic synthesis (MAOS) leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2] This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[4][5] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by minimizing energy consumption and often enabling the use of less solvent or even solvent-free conditions.[6] This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and expert insights into this powerful synthetic tool.
The Science Behind the Speed: Understanding Microwave Heating in Benzimidazole Synthesis
The remarkable rate enhancements observed in microwave-assisted synthesis stem from the unique mechanism of microwave heating, which differs fundamentally from conventional conductive heating. The two primary mechanisms at play are dipolar polarization and ionic conduction .[2]
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents used in the synthesis of benzimidazoles, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the reaction mixture.[2]
-
Ionic Conduction: If any ions are present in the reaction mixture, either as reactants, catalysts, or impurities, they will migrate back and forth under the influence of the oscillating electric field. This movement of ions creates an electric current, and resistance to this flow results in the dissipation of energy as heat.
This direct and instantaneous heating of the reaction components circumvents the slow process of thermal conduction from an external heat source, leading to a rapid rise in temperature and a significant acceleration of the chemical reaction.[7]
Experimental Protocols: Your Gateway to Rapid Benzimidazole Synthesis
Herein, we provide detailed, step-by-step protocols for the microwave-assisted synthesis of 2-substituted benzimidazole derivatives via two common and versatile routes: the condensation of o-phenylenediamine with aromatic aldehydes and with carboxylic acids.
Protocol 1: Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine and Aromatic Aldehydes
This protocol describes a catalyst- and solvent-free approach for the synthesis of 2-aryl-substituted benzimidazoles, showcasing the efficiency and green credentials of microwave chemistry.
Workflow Diagram:
A streamlined workflow for the synthesis of 2-arylbenzimidazoles.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-anisaldehyde)
-
Erbium triflate (Er(OTf)₃) (optional, as a catalyst)[8]
-
Ethyl acetate
-
Deionized water
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for spectroscopic analysis (FTIR, NMR)
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol). If a catalyst is used, add 1 mol% of Er(OTf)₃.[8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-10 minutes at a constant temperature of 60°C.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).[9]
Expected Results: This method typically affords high yields (often exceeding 90%) of the corresponding 2-arylbenzimidazole in a significantly reduced reaction time compared to conventional heating.[8][10]
Protocol 2: Synthesis of 2-Alkyl/Aryl-Benzimidazoles from o-Phenylenediamine and Carboxylic Acids
This protocol outlines the synthesis of benzimidazoles through the condensation of o-phenylenediamine with various carboxylic acids under acidic conditions, accelerated by microwave irradiation.
Workflow Diagram:
General workflow for the synthesis of 2-substituted benzimidazoles from carboxylic acids.
Materials:
-
o-Phenylenediamine
-
Aliphatic or aromatic carboxylic acid (e.g., acetic acid, benzoic acid)
-
Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)
-
Sodium hydroxide or Sodium bicarbonate solution
-
Ethanol
-
Deionized water
-
Domestic microwave oven or a dedicated microwave synthesis reactor
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a mortar and pestle, grind o-phenylenediamine (1.0 mmol) with the chosen carboxylic acid (1.0 mmol).[11]
-
Reaction Setup: Transfer the mixture to a 25 mL glass beaker and add two drops of 4 M hydrochloric acid.[11]
-
Microwave Irradiation: Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes.[11] The reaction time will vary depending on the carboxylic acid used. Monitor the reaction by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a 10% sodium hydroxide solution or saturated sodium bicarbonate solution until it is just alkaline to litmus paper.[6]
-
Isolation and Purification: Filter the precipitated crude product and wash it with cold water. Recrystallize the solid from an ethanol/water mixture (e.g., 1:1 v/v) to obtain the pure benzimidazole derivative.[7][11]
Data Presentation: A Comparative Overview
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with those of conventional heating methods.
| Derivative | Starting Aldehyde | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) | Reference |
| 2-Phenylbenzimidazole | Benzaldehyde | 5 | 99 | 12 | 85 | [8] |
| 2-(4-Chlorophenyl)benzimidazole | 4-Chlorobenzaldehyde | 10 | 96 | 15 | 82 | [10] |
| 2-(4-Methoxyphenyl)benzimidazole | 4-Methoxybenzaldehyde | 5 | 98 | 12 | 88 | [8] |
| Derivative | Starting Carboxylic Acid | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) | Reference |
| 2-Methylbenzimidazole | Acetic Acid | 2.5 | 92 | 2 | 78 | [11] |
| 2-Propylbenzimidazole | Butyric Acid | 3 | 88 | 2.5 | 75 | [11] |
| 2-Heptylbenzimidazole | Octanoic Acid | 4 | 80 | 3 | 65 | [11] |
Expert Insights and Causality
Why Microwave Synthesis is Superior for Benzimidazole Formation:
The condensation reaction to form the benzimidazole ring proceeds through a series of steps, including the formation of a Schiff base intermediate followed by intramolecular cyclization and dehydration. Each of these steps involves polar intermediates and transition states. The direct interaction of the microwave's electric field with these polar species provides the necessary activation energy more efficiently than conventional heating, leading to a dramatic acceleration of the reaction rate.[7]
Self-Validating Protocols:
The protocols provided are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The high yields and purity typically obtained with these methods, as confirmed by standard analytical techniques (melting point, FTIR, and NMR), serve as a testament to their robustness and reproducibility. The purification by recrystallization is often straightforward due to the clean nature of the microwave-assisted reactions, which tend to produce fewer byproducts.[4]
Troubleshooting and Optimization:
-
Low Yields: If yields are lower than expected, ensure that the microwave power and temperature are appropriately calibrated. For less reactive substrates, the addition of a catalyst, such as a Lewis acid (e.g., Er(OTf)₃) or a protic acid, can be beneficial.[8]
-
Incomplete Reactions: An increase in the irradiation time or a slight increase in the reaction temperature may be necessary for some substrates. However, be cautious of potential decomposition at excessively high temperatures.
-
Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography is a reliable alternative. A typical mobile phase for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[9]
Conclusion: Embracing a Greener, Faster Future for Heterocyclic Synthesis
Microwave-assisted synthesis has emerged as an indispensable tool for the modern organic chemist. Its application to the synthesis of benzimidazole derivatives offers a clear and compelling case for its adoption in both academic and industrial research settings. The significant reduction in reaction times, coupled with high yields and improved environmental compatibility, makes it a superior alternative to traditional synthetic methods.[3] By understanding the fundamental principles of microwave heating and utilizing the robust protocols outlined in this guide, researchers can accelerate their discovery and development programs, bringing novel benzimidazole-based therapeutics and materials to fruition with greater speed and efficiency.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi
- Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (2004).
- Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (2005). Asian Journal of Chemistry.
- microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.
- A process for the preparation of benzimidazole derivatives and their salts. (2008).
- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics.
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2007). Organic Chemistry Portal.
- Synthetic method of benzimidazole compound under microwave irradiation. (2008).
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research.
- Highly efficient synthesis of benzimidazoles using microwave irradi
- Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. (2017). Bentham Science Publisher.
- Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. (2008).
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. CN100383127C - Synthetic method of benzimidazole compound under microwave irradiation - Google Patents [patents.google.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Catalytic Synthesis of 1H-Benzimidazole-5-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the catalytic synthesis of 1H-Benzimidazole-5-carbaldehyde, a pivotal building block in medicinal chemistry and materials science. We move beyond rudimentary procedural lists to offer an in-depth analysis of synthetic strategy, focusing on the causality behind methodological choices. The core of this guide is a detailed protocol for the heterogeneous gold-catalyzed oxidative cyclization of o-phenylenediamines and aldehydes, a method distinguished by its high efficiency, mild reaction conditions, and catalyst recyclability. Mechanistic pathways, experimental workflows, and quantitative data are presented through structured tables and Graphviz diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of 1H-Benzimidazole-5-carbaldehyde
The benzimidazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmacologically active compounds, including the antiulcer drug omeprazole and the anthelmintic agent albendazole.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with biological macromolecules, making it a cornerstone in drug design.[3] The derivative, 1H-Benzimidazole-5-carbaldehyde, is of particular strategic importance. The aldehyde functional group at the 5-position serves as a versatile chemical handle for a wide array of transformations, including oxidation, reduction, and condensation reactions, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[4]
Historically, benzimidazole synthesis often relied on harsh conditions, such as the condensation of o-phenylenediamines with carboxylic acids at high temperatures or with aldehydes using stoichiometric oxidants, leading to significant waste and limited functional group tolerance.[3][5] The contemporary imperative for sustainable and efficient chemical manufacturing has driven the development of catalytic methodologies. These modern approaches, utilizing catalysts based on palladium,[6][7] copper,[8] erbium,[9][10] and gold,[3][11] offer milder reaction conditions, superior yields, and enhanced selectivity, aligning with the principles of green chemistry.[12][13][14]
This guide focuses on a state-of-the-art heterogeneous catalytic system using supported gold nanoparticles (AuNPs), which exemplifies an efficient and environmentally benign route to this valuable class of compounds.
Synthetic Strategy: The Catalytic Condensation Pathway
The most direct and convergent catalytic route to substituted benzimidazoles is the condensation and subsequent intramolecular oxidative cyclization of an o-phenylenediamine with an aldehyde.[15] To synthesize the target molecule, 1H-Benzimidazole-5-carbaldehyde, this strategy would ideally involve the reaction of 3,4-diaminobenzaldehyde with a C1 source like formic acid. However, the principles and catalytic system are broadly applicable.
The protocol detailed herein uses a model reaction between a generic o-phenylenediamine and a substituted aldehyde, catalyzed by gold nanoparticles supported on titanium dioxide (Au/TiO₂). This system is highly effective for the crucial C-N bond formation under mild, aerobic conditions.[3]
Mechanistic Rationale: The Role of the Gold Nanoparticle Catalyst
The efficacy of the Au/TiO₂ catalyst is rooted in its ability to facilitate the key steps of the reaction: imine formation and subsequent oxidative dehydrogenation. Unlike traditional methods that require external oxidants, this system can utilize ambient air.
The proposed mechanism proceeds as follows:
-
Imine Formation: The reaction initiates with the condensation of o-phenylenediamine with the aldehyde to form a Schiff base (imine) intermediate. This step is often reversible and can occur without catalysis, though Lewis acidic sites on the TiO₂ support can facilitate it.
-
Intramolecular Cyclization: The second amino group of the intermediate attacks the imine carbon in an intramolecular fashion, forming a dihydrobenzimidazole intermediate.
-
Catalytic Oxidative Dehydrogenation: This is the critical, catalyst-mediated step. The dihydrobenzimidazole intermediate adsorbs onto the surface of the gold nanoparticle. The AuNP surface facilitates the abstraction of two hydrogen atoms (oxidative dehydrogenation), leading to the formation of the stable, aromatic benzimidazole ring. Molecular oxygen, often from the air, can serve as the terminal oxidant, being reduced to water in the process.
The diagram below illustrates this proposed catalytic cycle.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient green catalyst for one-pot synthesis of benzimidazole [wisdomlib.org]
- 13. jrtdd.com [jrtdd.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of 1H-Benzimidazole-5-carbaldehyde: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of 1H-Benzimidazole-5-carbaldehyde
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its prevalence in nature, most notably as a key component of Vitamin B12, has inspired decades of research into its synthetic derivatives, which exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2]
Within this important class of compounds, 1H-Benzimidazole-5-carbaldehyde stands out as a pivotal building block. The aldehyde functional group at the 5-position is a versatile chemical handle, enabling a multitude of transformations such as reductive aminations, Wittig reactions, and condensations to construct more complex molecules with tailored therapeutic functions.[3] This guide provides two robust and validated protocols for the synthesis of this key intermediate, designed for researchers in drug discovery and organic synthesis. We will explore a classical one-pot condensation method and a two-step sequence involving a selective, mild oxidation, offering a comprehensive understanding of the causality behind the experimental choices.
Strategic Approaches to Synthesis
The synthesis of 1H-Benzimidazole-5-carbaldehyde can be approached via two primary strategies:
-
Direct Cyclization: This approach involves constructing the benzimidazole ring from a substituted o-phenylenediamine that already contains the aldehyde or a precursor group. This is often the most atom-economical route.
-
Post-Cyclization Functionalization: This strategy involves first synthesizing a stable benzimidazole core, followed by the introduction or unmasking of the aldehyde group at the 5-position. This can be advantageous when the aldehyde is sensitive to the cyclization conditions.
This guide details a protocol for each strategy, allowing researchers to choose the most suitable method based on available starting materials, scalability, and equipment.
Method 1: Phillips Condensation of 3,4-Diaminobenzaldehyde with Formic Acid
This method is a direct, one-pot synthesis that forms the imidazole ring through the condensation of an ortho-diamine with formic acid. It is an adaptation of the well-established Phillips-Ladenburg reaction. The reaction proceeds by initial N-formylation of one amino group, followed by intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.
Experimental Protocol 1
Materials:
-
3,4-Diaminobenzaldehyde (1.0 eq)
-
90% Formic Acid (1.5 eq)
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Activated Carbon (Norite)
Procedure:
-
To a 100 mL round-bottom flask, add 3,4-diaminobenzaldehyde (e.g., 5.0 g, 36.7 mmol).
-
In a fume hood, carefully add 90% formic acid (e.g., 2.4 mL, 55.1 mmol).
-
Heat the mixture in a water bath at 100°C for 2 hours. The mixture will become a solid mass.
-
Allow the flask to cool to room temperature.
-
Slowly add 10% NaOH solution dropwise with constant swirling until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and precipitates the crude product.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Rinse the flask with a small amount of ice-cold water to transfer all the solid.
-
Wash the filter cake with 20-30 mL of ice-cold water to remove residual salts.
-
Purification: Transfer the crude, moist solid to a 500 mL beaker and add 300 mL of boiling water. Add ~0.5 g of activated carbon and digest the solution by boiling for 15 minutes to remove colored impurities.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70°C.[4]
Workflow & Mechanism Diagram (Method 1)
Caption: Workflow and mechanism for the Phillips Condensation.
Method 2: Swern Oxidation of (1H-Benzimidazol-5-yl)methanol
This two-step approach first builds the benzimidazole core with a stable hydroxymethyl group at the 5-position, which is then selectively oxidized to the aldehyde. This method is ideal for preventing potential side reactions associated with the aldehyde group during the cyclization step. The Swern oxidation is a very mild, metal-free oxidation that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, making it suitable for sensitive substrates.[5][6]
Step 2a: Synthesis of (1H-Benzimidazol-5-yl)methanol
The precursor alcohol is synthesized by the condensation of 3,4-diaminobenzyl alcohol with formic acid.
Materials:
-
3,4-Diaminobenzyl alcohol (1.0 eq)
-
88-90% Formic Acid (excess)
-
Ammonium Hydroxide (conc.)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzyl alcohol (e.g., 10.0 g, 72.4 mmol) in 88% formic acid (e.g., 50 mL).
-
Heat the solution under reflux for 3-4 hours. Monitor the reaction completion by TLC.
-
Cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
To the resulting residue, carefully add concentrated ammonium hydroxide in an ice bath until the solution is basic (pH > 9).
-
The product will precipitate. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by recrystallization from water or an ethanol/water mixture to obtain (1H-Benzimidazol-5-yl)methanol as a solid.[7]
Step 2b: Swern Oxidation to 1H-Benzimidazole-5-carbaldehyde
Materials:
-
Oxalyl Chloride (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (2.7 eq)
-
(1H-Benzimidazol-5-yl)methanol (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0-7.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Critical Step: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent at low temperature.
-
Set up a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DCM (e.g., 100 mL for a 10 mmol scale reaction) and cool the flask to -78°C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.5 eq) to the DCM.
-
Slowly add a solution of DMSO (2.7 eq) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not rise above -60°C. Stir for 10 minutes.[8]
-
Add a solution of (1H-Benzimidazol-5-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60°C. Stir for 30 minutes.
-
Slowly add triethylamine (or DIPEA) (5.0-7.0 eq) to the reaction mixture. A thick white precipitate will form.[8]
-
After stirring for an additional 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure 1H-Benzimidazole-5-carbaldehyde.
Workflow & Mechanism Diagram (Method 2)
Caption: Workflow and key mechanistic steps for the Swern Oxidation.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Phillips Condensation | Method 2: Swern Oxidation |
| Steps | 1 | 2 (Precursor synthesis + oxidation) |
| Atom Economy | High | Moderate |
| Reagents | Common, inexpensive acids and bases. | Requires anhydrous solvents, cryogenic conditions, and malodorous reagents (produces dimethyl sulfide).[5] |
| Conditions | High temperature (100°C). | Very low temperature (-78°C). |
| Scalability | Easily scalable. | More complex to scale due to temperature control and gas evolution (CO, CO₂). |
| Purification | Simple recrystallization. | Often requires column chromatography. |
| Advantages | Simple, fast, high atom economy. | Very mild, tolerates sensitive functional groups, avoids over-oxidation. |
| Disadvantages | Harsh conditions may not be suitable for all substrates. | Requires specialized equipment (low temp), produces toxic and malodorous byproducts.[7] |
Product Characterization and Validation
The final product, 1H-Benzimidazole-5-carbaldehyde, should be characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: White to off-white or pale yellow solid.[3]
-
Molecular Formula: C₈H₆N₂O
-
Molecular Weight: 146.15 g/mol
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.0 (br s, 1H, N-H ), 9.9-10.1 (s, 1H, -CH O), ~8.4 (s, 1H, H -2), ~8.1 (d, 1H, H -4), ~7.8 (d, 1H, H -7), ~7.7 (dd, 1H, H -6). Note: Exact shifts and coupling may vary. The aldehyde proton is highly characteristic.[2] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~192-193 (-C HO), ~150-155 (C -2), plus 6 additional aromatic carbon signals in the range of 110-145 ppm. |
| FT-IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch, broad), ~2820 & ~2730 (C-H stretch, aldehyde), ~1680-1700 (C=O stretch, strong), ~1620 (C=N stretch), ~1500-1600 (C=C aromatic stretch). |
| Mass Spec. (ESI+) | m/z: 147.05 [M+H]⁺ |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
3,4-Diaminobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with care.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood and wear acid-resistant gloves.
-
Swern Oxidation Reagents:
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Handle with extreme caution in a fume hood.
-
DMSO: Can increase the skin permeability of other chemicals.
-
Triethylamine/DIPEA: Flammable and corrosive.
-
Byproducts: The reaction generates acutely toxic carbon monoxide (CO) gas and malodorous, volatile dimethyl sulfide (DMS). The reaction must be performed in an efficient fume hood, and glassware should be quenched with bleach to neutralize the DMS odor.[5][7]
-
This guide provides a robust framework for the successful synthesis and validation of 1H-Benzimidazole-5-carbaldehyde. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these protocols to advance their work in drug discovery and development.
References
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069–3085. Available at: [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Available at: [Link]
-
Wikipedia. (2023). Swern oxidation. Retrieved January 12, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-hydroxy-1H-benzimidazole. Retrieved January 12, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-hydroxymethylbenzimidazole. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved January 12, 2026, from [Link]
-
GOV.UK. (2022). Formic acid: incident management. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Benzimidazole. In PubChem Compound Summary. Retrieved January 12, 2026, from [Link].
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- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
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- 8. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Versatile Derivatization of the Aldehyde Group in 1H-Benzimidazole-5-carbaldehyde for Drug Discovery and Materials Science
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in vital biomolecules like vitamin B₁₂.[1] 1H-Benzimidazole-5-carbaldehyde stands out as a pivotal building block, where the aldehyde group at the C5 position serves as a highly reactive and versatile handle for extensive chemical modification.[1] This reactivity allows for the synthesis of vast libraries of derivatives for structure-activity relationship (SAR) studies, the development of novel therapeutic agents, and the creation of advanced materials.[1][2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing key synthetic protocols for the derivatization of this aldehyde group. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind experimental choices, ensuring robust and reproducible outcomes.
Foundational Principles of Aldehyde Reactivity
The synthetic utility of 1H-Benzimidazole-5-carbaldehyde is dominated by the chemistry of its aldehyde functional group. The carbon atom of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. Conversely, the oxygen atom is nucleophilic and can be protonated under acidic conditions, which further enhances the carbon's electrophilicity. The benzimidazole ring itself, being an aromatic heterocyclic system, influences this reactivity. These fundamental properties are exploited in a wide range of chemical transformations to build molecular complexity.
Below is a conceptual diagram illustrating the primary pathways for derivatizing the aldehyde group, which will be detailed in the subsequent sections.
Caption: Major synthetic routes for the derivatization of 1H-Benzimidazole-5-carbaldehyde.
Condensation Reactions: Schiff Bases, Oximes, and Hydrazones
Condensation reactions are among the most fundamental and widely used methods for derivatizing aldehydes. They involve the reaction of the carbonyl group with a primary amine or its derivative, resulting in the formation of a C=N double bond and the elimination of a water molecule.
Protocol: Schiff Base (Imine) Formation
Schiff bases are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.
-
Expert Insight: The reaction is often catalyzed by a small amount of acid, which protonates the aldehyde's hydroxyl intermediate, making water a better leaving group. However, excess acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Careful pH control (typically pH 4-6) is crucial for optimal results.
| Parameter | Value | Notes |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Primary Amine | 1.0 - 1.1 mmol | Aliphatic or aromatic amine |
| Solvent | 10 mL | Ethanol or Methanol |
| Catalyst | 1-2 drops | Glacial Acetic Acid |
| Temperature | Reflux (approx. 78°C for EtOH) | |
| Time | 2 - 6 hours | Monitor by TLC |
| Typical Yield | 80 - 95% |
Step-by-Step Methodology:
-
To a round-bottom flask, add 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in ethanol (10 mL).
-
Add 1-2 drops of glacial acetic acid to the mixture.
-
Equip the flask with a condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Dry the purified Schiff base derivative under vacuum.
-
Validation: Confirm the structure using ¹H NMR (observing the characteristic imine proton -CH=N- signal, typically δ 8-9 ppm), IR (C=N stretch around 1600-1650 cm⁻¹), and Mass Spectrometry.[6][7]
Protocol: Oxime and Hydrazone Formation
Oximes and hydrazones are more stable than imines and are pivotal in bioconjugation chemistry and for creating compounds with antiparasitic activity.[8][9][10] The mechanism is analogous to Schiff base formation.[8][11]
| Parameter | Value | Notes |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Nucleophile | 1.1 mmol | Hydroxylamine HCl or Hydrazine derivative |
| Base | 1.1 mmol | Sodium Acetate or Pyridine (if using HCl salt) |
| Solvent | 15 mL | Aqueous Ethanol (e.g., 90% EtOH) |
| Temperature | 60°C to Reflux | |
| Time | 1 - 4 hours | Monitor by TLC |
| Typical Yield | 85 - 98% |
Step-by-Step Methodology:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) in aqueous ethanol (15 mL) in a round-bottom flask.
-
In a separate vessel, dissolve hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (1.1 mmol) in a minimal amount of water. Rationale: The base neutralizes the HCl, liberating the free hydroxylamine nucleophile.
-
Add the hydroxylamine solution to the aldehyde solution.
-
Heat the mixture at 60°C or to a gentle reflux for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Add cold water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the C=N-OH (oxime) or C=N-NHR (hydrazone) moiety.[10]
Carbon-Carbon Bond Forming Reactions
Creating new carbon-carbon bonds is essential for extending the molecular framework. The Wittig and Knoevenagel reactions are powerful tools for converting the aldehyde into various alkene derivatives.
Protocol: Wittig Reaction for Alkene Synthesis
The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (a phosphorane).[12] This method is highly reliable for creating a C=C double bond at a specific location.
-
Expert Insight: The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically favor the E-isomer, while non-stabilized ylides favor the Z-isomer. The protocol below uses a stabilized ylide as an example.
| Parameter | Value | Notes |
| Phosphonium Salt | 1.2 mmol | e.g., Benzyltriphenylphosphonium chloride |
| Base | 1.2 mmol | Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) |
| Solvent (Ylide Prep) | 10 mL | Anhydrous THF or DMF |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Temperature | 0°C to Room Temperature | |
| Time | 2 - 12 hours | Monitor by TLC |
| Typical Yield | 60 - 85% |
Step-by-Step Methodology:
-
Ylide Preparation (under inert atmosphere): To a flame-dried, two-neck flask under Nitrogen or Argon, add the phosphonium salt (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully and portion-wise, add the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 mmol). Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 15 minutes and then at room temperature for 1 hour. A characteristic color change (often to deep red or orange) indicates ylide formation.
-
Wittig Reaction: Dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC shows consumption of the aldehyde.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the alkene.
-
Validation: Confirm structure using ¹H NMR to identify the newly formed vinyl protons and Mass Spectrometry.
Protocol: Knoevenagel Condensation
This condensation involves the reaction of the aldehyde with an "active hydrogen" or "active methylene" compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or ammonium acetate.[13] It is a classic method for synthesizing α,β-unsaturated products.
-
Expert Insight: The Doebner modification uses pyridine as a base and solvent, often with malonic acid, which results in a subsequent decarboxylation to yield a cinnamic acid derivative.[13] The choice of catalyst and conditions can be tuned to favor either the condensation product or the decarboxylated version.
| Parameter | Value | Notes |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Active Methylene Cmpd. | 1.1 mmol | e.g., Diethyl malonate |
| Catalyst | 0.1 mmol | Piperidine |
| Solvent | 5 mL | Toluene or Ethanol |
| Temperature | Reflux | Use a Dean-Stark trap if using Toluene |
| Time | 4 - 16 hours | Monitor by TLC |
| Typical Yield | 75 - 90% |
Step-by-Step Methodology:
-
Combine 1H-Benzimidazole-5-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and piperidine (0.1 mmol) in toluene (5 mL) in a round-bottom flask.
-
Attach a Dean-Stark apparatus and a condenser to the flask. Rationale: The Dean-Stark trap removes the water byproduct, driving the reaction equilibrium towards the product.
-
Heat the mixture to reflux and continue until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Validation: Characterize via ¹H NMR (alkene proton signals), IR (C=C and C=O stretches), and Mass Spectrometry.
Reductive and Oxidative Transformations
Simple reduction or oxidation of the aldehyde group provides access to the corresponding primary alcohol or carboxylic acid, which are themselves valuable synthons for further derivatization.
Caption: A typical one-pot workflow for reductive amination.
Protocol: Reductive Amination
This powerful reaction converts the aldehyde into a secondary or tertiary amine in a one-pot procedure. An imine is formed in situ and is immediately reduced by a mild, hydride-based reducing agent.
-
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. This selectivity makes the one-pot procedure highly efficient and minimizes side reactions.
| Parameter | Value | Notes |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Amine | 1.2 mmol | Primary or Secondary Amine |
| Reducing Agent | 1.5 mmol | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 15 mL | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature | |
| Time | 4 - 24 hours | Monitor by TLC or LC-MS |
| Typical Yield | 70 - 90% |
Step-by-Step Methodology:
-
In a flask, dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) and the amine (1.2 mmol) in DCM (15 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion. Note: The reaction may bubble slightly due to acetic acid byproduct.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired amine.
-
Validation: Confirm the structure by ¹H NMR (disappearance of the aldehyde proton, appearance of new N-CH₂ protons) and ESI-MS to confirm the molecular weight.
Protocol: Reduction to Alcohol
Reduction to the primary alcohol, (1H-benzimidazol-5-yl)methanol, is a straightforward transformation using sodium borohydride (NaBH₄).[1]
| Parameter | Value | Notes |
| Starting Aldehyde | 1.0 mmol | 1H-Benzimidazole-5-carbaldehyde |
| Reducing Agent | 1.5 mmol | Sodium Borohydride (NaBH₄) |
| Solvent | 10 mL | Methanol or Ethanol |
| Temperature | 0°C to Room Temperature | |
| Time | 30 - 60 minutes | Monitor by TLC |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
Dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) in methanol (10 mL) in a flask and cool to 0°C.
-
Add NaBH₄ (1.5 mmol) portion-wise, controlling the effervescence.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor by TLC until the aldehyde is consumed.
-
Quench the reaction by adding a few drops of acetone, followed by slow addition of 1M HCl until the pH is ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer with more ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the alcohol, which is often pure enough for subsequent steps.
-
Validation: Confirm product formation by ¹H NMR (disappearance of aldehyde proton at ~10 ppm, appearance of a broad -OH singlet and a new -CH₂- signal at ~4.5-5.0 ppm).
Conclusion
1H-Benzimidazole-5-carbaldehyde is a remarkably versatile scaffold for synthetic chemistry. The protocols outlined in this guide provide a robust foundation for accessing a wide array of derivatives through reliable and well-established chemical transformations. From simple reductions to complex C-C and C-N bond-forming reactions, the aldehyde group serves as a gateway to novel molecules with significant potential in drug discovery, diagnostics, and materials science. By understanding the principles behind each protocol, researchers can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.
References
- Benchchem. (n.d.). 1H-Benzimidazole-5-carbaldehyde | 58442-17-4.
-
ResearchGate. (n.d.). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. Retrieved from [Link]
- Fonkui, T. Y., Ikhile, M. I., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry.
- National Center for Biotechnology Information. (2023). Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease.
- National Center for Biotechnology Information. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity.
- Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research.
- Benchchem. (n.d.). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- National Center for Biotechnology Information. (n.d.). (1H-Benzimidazol-1-yl)methanol.
- Kadhim, M. M., et al. (2018).
-
IDOSI Journals Home. (n.d.). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- El-feky, S. A., et al. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
- Doganc, F. (2023).
- Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie.
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MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
Khan Academy. (2013). Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
- Pencheva, T., et al. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia.
-
Journal of Pharmaceutical Negative Results. (n.d.). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Retrieved from [Link]
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YouTube. (2018). Knoevenagel condensation. Retrieved from [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole derivatives via reaction between aromatic amines and aldehydes: Structure determination and theoretical insights | Request PDF. Retrieved from [Link]
-
YouTube. (2018). Oximes and Hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.). Retrieved from [Link]
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Introduction: The Strategic Fusion of a Privileged Scaffold and a Versatile Linker
An In-Depth Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 1H-Benzimidazole-5-carbaldehyde
In the landscape of medicinal chemistry and materials science, the benzimidazole core stands as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities.[1] Benzimidazole derivatives are cornerstones of modern medicine, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2] The strategic functionalization of this core is paramount to developing novel therapeutic agents.
1H-Benzimidazole-5-carbaldehyde emerges as a particularly valuable starting material. It provides a reactive aldehyde group, a versatile handle for chemical modification, directly attached to the potent benzimidazole nucleus. The condensation of this aldehyde with primary amines yields Schiff bases (imines), a class of compounds renowned for their own biological significance and their capacity to act as versatile ligands for metal coordination.[3][4] This reaction, known as Schiff base formation, creates a C=N (azomethine) linkage that is critical to the biological and coordination properties of the resulting molecule.[4][5]
This guide provides a comprehensive overview of the synthesis of Schiff bases from 1H-Benzimidazole-5-carbaldehyde, detailing the underlying mechanism, offering robust experimental protocols, outlining methods for structural characterization, and exploring their significant applications in drug development and coordination chemistry.
Part 1: The Chemistry of Schiff Base Formation
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The process involves the reaction of a primary amine with the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the characteristic imine.[6]
Reaction Mechanism
The reaction typically proceeds under mild conditions and is often catalyzed by a small amount of acid.[3][6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.
The mechanism unfolds in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 1H-Benzimidazole-5-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
-
Dehydration: The hydroxyl group of the unstable hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable Schiff base.
The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.[6]
Caption: Fig. 1: Acid-Catalyzed Schiff Base Formation Mechanism
General Protocol for Synthesis (Conventional Heating)
This protocol describes a standard laboratory procedure for synthesizing a Schiff base from 1H-Benzimidazole-5-carbaldehyde and a generic primary amine (e.g., aniline or a substituted aniline).
Materials:
-
1H-Benzimidazole-5-carbaldehyde (1.0 mmol)
-
Primary Amine (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Amine Addition: To this solution, add the primary amine (1.0 mmol), also dissolved in a minimal amount of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Causality Note: The acid catalyzes the dehydration step, accelerating the reaction rate significantly.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, the volume can be reduced under vacuum.
-
Filtration & Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or methanol.
Alternative Synthesis: Microwave-Assisted Organic Synthesis (MAOS)
For enhanced efficiency and in alignment with green chemistry principles, microwave irradiation offers a superior alternative to conventional heating.
Advantages of MAOS:
-
Reduced Reaction Time: Reactions that take hours via conventional reflux can often be completed in minutes.[7][8]
-
Higher Yields: Selective absorption of microwave energy by polar molecules often leads to cleaner reactions and improved product yields.[8]
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, reducing chemical waste.[8]
Protocol Outline (MAOS):
-
Combine 1H-Benzimidazole-5-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a microwave-safe reaction vessel.
-
Add a few drops of a suitable solvent (e.g., ethanol) or proceed under solvent-free conditions.
-
Irradiate the mixture in a microwave synthesizer at a set temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Work-up follows a similar procedure of cooling, filtration, and washing as the conventional method.
Part 2: Structural Characterization
Unambiguous characterization of the newly synthesized Schiff base is critical to confirm its identity and purity before any further application studies. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Key Observational Evidence for Schiff Base Formation |
| FT-IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (approx. 1680-1700 cm⁻¹). Disappearance of the N-H stretching bands of the primary amine (approx. 3300-3500 cm⁻¹). Appearance of a characteristic sharp C=N (imine) stretching band (approx. 1600-1650 cm⁻¹).[1] |
| ¹H NMR Spectroscopy | Disappearance of the singlet corresponding to the aldehyde proton (-CHO) at δ ≈ 9.5-10.5 ppm. Appearance of a new singlet for the azomethine proton (-CH=N-) in the region δ ≈ 8.0-9.0 ppm.[7][9] The benzimidazole N-H proton typically appears as a broad singlet at a lower field (>10 ppm).[7] |
| ¹³C NMR Spectroscopy | Appearance of the resonance for the imine carbon (-C=N-) in the range of δ ≈ 150-165 ppm.[1] |
| Mass Spectrometry | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the synthesized Schiff base, confirming the condensation reaction. |
Part 3: Applications in Drug Development and Beyond
Schiff bases derived from 1H-Benzimidazole-5-carbaldehyde are of immense interest due to their wide-ranging biological activities and their ability to form stable metal complexes.
Anticancer Activity
The benzimidazole scaffold itself is a key component of several anticancer drugs, and its Schiff base derivatives are extensively studied for their cytotoxic properties.
-
Mechanism of Action: These compounds are thought to exert their anticancer effects through various mechanisms, including intercalation with DNA, induction of DNA cleavage, and inhibition of crucial cellular enzymes like topoisomerases or protein kinases.[1][10]
-
In Vitro Studies: Numerous studies have demonstrated the efficacy of benzimidazole Schiff bases against a panel of human cancer cell lines, such as HeLa (cervical cancer), HepG2 (liver cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).[7][10][11]
Antimicrobial Properties
The imine group is a critical pharmacophore for antimicrobial activity. Fusing this with the benzimidazole core often results in compounds with potent antibacterial and antifungal properties.[2]
-
Antibacterial Action: These Schiff bases have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][11][12] Their efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.[11][12]
-
Antifungal Action: Activity against fungal strains like Aspergillus flavus, Aspergillus carbonarius, and Candida albicans has also been widely reported.[1][12]
Coordination Chemistry: Formation of Metal Complexes
The nitrogen atoms of the benzimidazole ring and the azomethine group are excellent donor sites for coordinating with transition metal ions such as Cu(II), Zn(II), Co(II), and Ni(II).[3][9]
-
Enhanced Biological Activity: Chelation of the Schiff base ligand to a metal center can significantly enhance its biological activity. This is often explained by Tweedy's chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms or cancer cells.
-
Structural Versatility: The resulting metal complexes exhibit diverse geometries (e.g., octahedral, tetrahedral) and can act as catalysts or be explored for their unique material properties.[8]
Caption: Fig. 2: Bidentate Coordination of a Benzimidazole Schiff Base
Protocol: Antibacterial Susceptibility Testing (Micro-broth Dilution)
This protocol provides a framework for evaluating the antibacterial activity of a newly synthesized benzimidazole Schiff base.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
Materials:
-
Synthesized Schiff base (stock solution in DMSO)
-
Bacterial culture (e.g., S. aureus ATCC 29213) grown to log phase
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO as a solvent control
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound stock solution (at a starting concentration, e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. (Well 11 serves as a growth control, Well 12 as a sterility control).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL). Add 50 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Controls: Set up parallel dilutions for the positive control (antibiotic) and the solvent control (DMSO).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a viability indicator like resazurin.
Conclusion and Future Outlook
1H-Benzimidazole-5-carbaldehyde serves as an exceptional platform for the synthesis of novel Schiff bases. The straightforward and efficient nature of the condensation reaction allows for the rapid generation of diverse chemical libraries by varying the primary amine component. The resulting compounds are not merely synthetic curiosities; they are potent pharmacophores with demonstrated efficacy in anticancer and antimicrobial research. Furthermore, their ability to form stable metal complexes opens additional avenues for developing advanced therapeutic agents and functional materials. Future research will undoubtedly focus on refining the structure-activity relationships (SAR) of these derivatives through computational modeling and extensive biological screening to develop candidates with enhanced potency and selectivity for clinical applications.
References
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. IDOSI Journals.
- Fonkui, T. Y., Ikhile, M. I., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry.
- National Center for Biotechnology Information. (n.d.). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PubMed Central.
- BenchChem. (n.d.). 1H-Benzimidazole-5-carbaldehyde.
- ResearchGate. (n.d.). (PDF) Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity.
- Semantic Scholar. (n.d.). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative.
- National Center for Biotechnology Information. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative | Request PDF.
- National Center for Biotechnology Information. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. PubMed Central.
- The Open Medicinal Chemistry Journal. (n.d.). Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation.
- ResearchGate. (n.d.). Preparation of benzimidazole-Schiff bases and its complexes.
- RJLBPCS. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde.
- Letters in Applied NanoBioScience. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro.
- UiTM Journal. (2025). Synthesis and Antibacterial Studies of New Benzimidazole Schiff Base Ligands and its Cu(II) and Zn(II) Complexes.
- National Center for Biotechnology Information. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed Central.
- ResearchGate. (n.d.). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics.
- BenchChem. (n.d.). One-Pot Synthesis of Schiff Bases Using 6-Amino-1,3-benzodioxole-5-carbaldehyde: Application Notes and Protocols.
- Asian Journal of Chemistry. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases.
Sources
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- 2. Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics [mdpi.com]
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Application Notes and Protocols: High-Yield Synthesis of 1H-Benzimidazole-5-carboxylic Acid via Pinnick Oxidation
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the robust and high-yielding oxidation of 1H-Benzimidazole-5-carbaldehyde to its corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The featured protocol utilizes the Pinnick oxidation, a mild and selective method employing sodium chlorite as the terminal oxidant. This document provides an in-depth explanation of the reaction mechanism, detailed step-by-step experimental procedures, characterization data for the starting material and product, and a discussion of potential side reactions and troubleshooting.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The synthesis of functionalized benzimidazoles is, therefore, of significant interest to the drug discovery and development community. 1H-Benzimidazole-5-carboxylic acid is a key building block in the elaboration of more complex molecular architectures.[1]
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While numerous oxidizing agents are available, many suffer from harsh reaction conditions, low selectivity, and incompatibility with sensitive functional groups. The Pinnick oxidation, developed by Lindgren and Nilsson and later refined by Kraus and Pinnick, offers a mild and highly selective alternative, making it particularly suitable for complex and heteroaromatic substrates.[2][3][4] This method utilizes sodium chlorite (NaClO₂) under weakly acidic conditions, often in the presence of a scavenger to mitigate side reactions.[2][5]
This application note provides a detailed protocol for the Pinnick oxidation of 1H-Benzimidazole-5-carbaldehyde, designed to be a reliable and reproducible method for researchers in both academic and industrial settings.
Reaction Mechanism and Rationale
The Pinnick oxidation proceeds through a well-established mechanism involving the formation of chlorous acid (HClO₂) as the active oxidizing species.[2][5]
Figure 1: Simplified mechanism of the Pinnick Oxidation.
The key steps are as follows:
-
Formation of Chlorous Acid: In the presence of a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂).[2][5]
-
Nucleophilic Attack: The aldehyde carbonyl is attacked by chlorous acid to form a hemiacetal-like intermediate.
-
Oxidation and Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring a hydride from the former aldehydic carbon to an oxygen of the chlorite moiety. This step results in the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[2][5]
-
Scavenging of Hypochlorous Acid: Hypochlorous acid is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde. To prevent this, a scavenger, typically an alkene like 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it is formed.[5]
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 1H-Benzimidazole-5-carbaldehyde | ≥97% | Commercially Available |
| Sodium chlorite (NaClO₂) | Technical grade (80%) | Commercially Available |
| Sodium dihydrogen phosphate (NaH₂PO₄) | Anhydrous, ≥99% | Commercially Available |
| 2-Methyl-2-butene | ≥99% | Commercially Available |
| tert-Butanol | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | ACS grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available |
| Deionized water | In-house |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glassware for filtration and recrystallization
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Figure 2: Experimental workflow for the Pinnick oxidation of 1H-Benzimidazole-5-carbaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Scavenger and Buffer: To the cooled solution, add 2-methyl-2-butene (5.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq).
-
Addition of Oxidant: Prepare a solution of sodium chlorite (NaClO₂, 80%, 1.5 eq) in deionized water. Add this solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).[6][7][8] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1H-Benzimidazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[9]
Characterization of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1H-Benzimidazole-5-carbaldehyde | C₈H₆N₂O | 146.15 | White to off-white solid | Not reported |
| 1H-Benzimidazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Green-gray to gray-brown powder | >300 |
¹H NMR (400 MHz, DMSO-d₆) of 1H-Benzimidazole-5-carboxylic acid:
-
δ 12.9 (br s, 1H, COOH)
-
δ 8.35 (s, 1H, H-2)
-
δ 8.20 (s, 1H, H-4)
-
δ 7.85 (d, 1H, H-6)
-
δ 7.65 (d, 1H, H-7)
-
(Note: The NH proton signal may be broad and its chemical shift can vary)
¹³C NMR (100 MHz, DMSO-d₆) of 1H-Benzimidazole-5-carboxylic acid:
-
δ 168.3 (C=O)
-
δ 144.1
-
δ 141.6
-
δ 136.8
-
δ 125.9
-
δ 123.6
-
δ 119.7
-
δ 112.1
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite solution can be added. Ensure the pH of the reaction mixture is slightly acidic.
-
Formation of Chlorinated Byproducts: This is often due to insufficient scavenger. Ensure an adequate excess of 2-methyl-2-butene is used.
-
N-Oxidation: While the Pinnick oxidation is generally chemoselective, oxidation of the benzimidazole nitrogen is a potential side reaction, especially with prolonged reaction times or higher temperatures. Monitoring the reaction closely by TLC is recommended.
Safety Precautions:
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and do not mix with combustible materials.
-
The reaction generates chlorine dioxide, a toxic gas. It is essential to perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Pinnick oxidation is a highly effective and reliable method for the synthesis of 1H-Benzimidazole-5-carboxylic acid from its corresponding aldehyde. The mild reaction conditions, high yields, and tolerance of the benzimidazole functionality make this protocol a valuable tool for researchers in the field of medicinal chemistry and drug development. By following the detailed procedures outlined in this application note, scientists can confidently produce this important synthetic intermediate on a laboratory scale.
References
- Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Pinnick oxidation. Retrieved from [Link]
-
Sihauli Chemicals Private Limited. (n.d.). 1H-Benzimidazole-5-carboxylic acid Manufacturer & Exporter from India. Retrieved from [Link]
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem 1(4): 00020.
- ResearchGate. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
- ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics).
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]
-
YouTube. (2019, December 16). Pinnick Oxidation. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Organic Chemistry Reaction. (2026, January 4). Pinnick oxidation. Retrieved from [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem 1(4): 113-116.
- Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Organic Chemistry Select. (2012, December 7). Pinnick Oxidation.
- ResearchGate. (2025, June 28). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- DergiPark. (2023, March 13).
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.
- IJCRT.org. (2025, May 5).
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
- ResearchGate. (n.d.).
-
YouTube. (2025, September 28). Pinnick Oxidation. Retrieved from [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). (1H-1,3-Benzimidazole-5,6-dicarboxylic acid)(5-carboxylato-1H-1,3-benzimidazole-6-carboxylic acid)silver(I)
Sources
- 1. rsc.org [rsc.org]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. ijcrt.org [ijcrt.org]
Application Note: High-Fidelity Reduction of 1H-Benzimidazole-5-carbaldehyde to (1H-Benzimidazol-5-yl)methanol
Abstract
This application note provides a comprehensive technical guide for the selective reduction of the aldehyde functional group in 1H-Benzimidazole-5-carbaldehyde to its corresponding primary alcohol, (1H-Benzimidazol-5-yl)methanol. This transformation is a critical step in the synthesis of various pharmacologically active molecules, leveraging the privileged benzimidazole scaffold. We present a detailed, field-proven protocol utilizing sodium borohydride (NaBH₄) as a mild and selective reducing agent. The causality behind experimental choices, a self-validating protocol, and in-depth characterization guidance are provided to ensure reproducibility and high-purity outcomes for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Moiety in Medicinal Chemistry
The benzimidazole ring system, an isostere of naturally occurring nucleotides, is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and π-π stacking interactions, allow benzimidazole-based compounds to bind effectively with a wide array of biological macromolecules.[2] This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[3][4]
The conversion of 1H-Benzimidazole-5-carbaldehyde to (1H-Benzimidazol-5-yl)methanol is a key synthetic step. The resulting primary alcohol serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development pipelines.[5]
The Chemistry of Aldehyde Reduction: A Mechanistic Overview
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The most common and practical method for this conversion on a laboratory scale is the use of metal hydride reagents, with sodium borohydride (NaBH₄) being a preferred choice due to its selectivity and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).[6]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition of Hydride: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The highly polar carbonyl group of the aldehyde possesses a partially positive carbon atom, which is susceptible to nucleophilic attack by the hydride ion. This addition breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and resulting in a tetrahedral alkoxide intermediate.[7]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated during an aqueous or alcoholic workup, yielding the final primary alcohol.[7]
The selectivity of sodium borohydride is a key advantage; it readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters, amides, and carboxylic acids under standard conditions.[8]
Comparative Analysis of Reducing Agents
While several reagents can effect the reduction of aldehydes, the choice is dictated by factors such as selectivity, safety, and reaction conditions.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | - Highly selective for aldehydes and ketones.[6]- Can be used in protic solvents (e.g., methanol, ethanol).[6]- Relatively safe and easy to handle. | - Slower reaction rates compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | - Very powerful reducing agent. | - Reacts violently with water and protic solvents.[6]- Less selective, reduces a wider range of functional groups. |
| Catalytic Hydrogenation (H₂/Pd-C) | - "Green" chemistry approach. | - May require specialized high-pressure equipment.- Potential for over-reduction of other functional groups. |
For the specific transformation of 1H-Benzimidazole-5-carbaldehyde, sodium borohydride is the optimal choice, offering excellent chemoselectivity for the aldehyde group while preserving the integrity of the benzimidazole ring system.
Experimental Protocol: Reduction of 1H-Benzimidazole-5-carbaldehyde
This protocol is adapted from established procedures for the reduction of substituted benzimidazole aldehydes and is designed to be a self-validating system.[9]
Materials and Reagents
-
1H-Benzimidazole-5-carbaldehyde
-
Sodium Borohydride (NaBH₄), powder
-
Methanol (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrophotometer
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 1H-Benzimidazole-5-carbaldehyde (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of starting material).
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
-
Reduction:
-
While stirring vigorously, add sodium borohydride (1.5 eq.) portion-wise to the cooled solution over 10-15 minutes. Caution: Addition may cause gas evolution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Use a suitable eluent system (e.g., ethyl acetate/hexane, 7:3 v/v).
-
The reaction is complete when the starting aldehyde spot is no longer visible by UV light.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully and slowly quench the reaction by adding deionized water (approximately 5 mL per gram of starting material). Caution: Hydrogen gas evolution may occur.
-
Remove the methanol from the mixture using a rotary evaporator.
-
-
Extraction and Purification:
-
Extract the resulting aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield pure (1H-Benzimidazol-5-yl)methanol.
-
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
The quenching step is exothermic and produces hydrogen gas; perform it slowly and with adequate cooling.[10]
Characterization of (1H-Benzimidazol-5-yl)methanol
The structure and purity of the synthesized (1H-Benzimidazol-5-yl)methanol should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new signal for the benzylic methylene protons (CH₂OH) and the hydroxyl proton. The proton on the nitrogen of the imidazole ring typically appears as a broad singlet in the downfield region (12.0-13.0 ppm in DMSO-d₆).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the reduction by the absence of the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the benzylic carbon (around 60-65 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈N₂O, MW: 148.16 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the strong carbonyl (C=O) stretch from the aldehyde (around 1700 cm⁻¹) and the appearance of a broad O-H stretch from the alcohol (around 3200-3600 cm⁻¹).
Workflow and Diagrams
Reaction Workflow
Caption: Workflow for the reduction of 1H-Benzimidazole-5-carbaldehyde.
Chemical Transformation
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Benzimidazol-5-ylmethanol synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
using 1H-Benzimidazole-5-carbaldehyde in antimicrobial drug design
An Application Guide to Leveraging 1H-Benzimidazole-5-carbaldehyde in Modern Antimicrobial Drug Design
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] The benzimidazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, prized for its versatile pharmacological profile.[3][4] This is largely due to its structural resemblance to natural purines, which allows it to interact with a wide array of biological macromolecules.[5][6] Within this potent chemical class, 1H-Benzimidazole-5-carbaldehyde stands out as a particularly strategic starting material. Its core benzimidazole structure provides the foundational bioactivity, while the aldehyde functional group at the 5-position serves as a highly reactive and versatile chemical handle for extensive derivatization and the generation of diverse compound libraries.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1H-Benzimidazole-5-carbaldehyde. We will explore synthetic derivatization strategies, present a complete workflow for antimicrobial screening, and discuss the principles of structure-activity relationship (SAR) analysis. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
The Strategic Value of the C5-Aldehyde Moiety
While the benzimidazole nucleus itself is the source of inherent biological activity, the true potential for developing potent and selective antimicrobial agents lies in its substitution pattern. Structure-activity relationship studies consistently demonstrate that modifications at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are critical for modulating potency and spectrum of activity.[5][8][9][10]
1H-Benzimidazole-5-carbaldehyde is an ideal precursor because the C5-aldehyde group is a prime site for introducing molecular diversity through a variety of well-established chemical reactions, including:
-
Schiff Base Formation: Condensation with primary amines to form imines, which can be further modified or evaluated directly.
-
Reductive Amination: A robust method to form stable secondary and tertiary amine linkages, providing access to a vast chemical space.
-
Wittig Reaction: To introduce carbon-carbon double bonds, extending the molecular framework.
-
Oxidation/Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, to explore different physicochemical properties.
This strategic positioning allows for the systematic exploration of how different substituents impact target engagement and antimicrobial efficacy.
Caption: Synthetic diversification from 1H-Benzimidazole-5-carbaldehyde.
Synthetic Protocol: Library Generation via Reductive Amination
This protocol details a reliable method for synthesizing a library of N-substituted aminomethyl-benzimidazole derivatives. Reductive amination is chosen for its high efficiency and the stability of the resulting C-N bond. The use of sodium triacetoxyborohydride offers a mild and selective reduction of the intermediate iminium ion without affecting the aldehyde starting material.
Objective: To synthesize a diverse set of derivatives by reacting 1H-Benzimidazole-5-carbaldehyde with various primary amines.
Materials:
-
1H-Benzimidazole-5-carbaldehyde
-
A library of primary amines (e.g., aniline, benzylamine, various substituted analogs)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol Steps:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Benzimidazole-5-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Add the selected primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Causality: Portion-wise addition controls any initial exotherm and gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde spot has been completely consumed (typically 2-12 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Causality: This neutralizes the acetic acid and quenches any unreacted reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary amine derivative.
-
Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
The Antimicrobial Screening Cascade
A tiered approach is essential for efficiently identifying promising antimicrobial candidates from a newly synthesized library. This cascade progresses from a broad primary screen to more precise quantitative assessments.
Caption: A systematic workflow for antimicrobial compound screening.
Protocol 3.1: Primary Screening - Agar Disk Diffusion Assay
This qualitative method provides a rapid assessment of the antimicrobial activity of the synthesized compounds.
Principle: A compound-impregnated disk is placed on an agar plate uniformly inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.
Protocol Steps:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound (at a standard concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A disk with the solvent used to dissolve the compounds (e.g., DMSO). Causality: This ensures that the solvent itself does not have antimicrobial activity.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity. Compounds showing a significant zone of inhibition are considered "hits" for further testing.
Protocol 3.2: Quantitative Assessment - Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] This protocol uses the broth microdilution method, which is ideal for testing multiple compounds in a high-throughput manner.[11][14]
Protocol Steps:
-
Plate Preparation: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Compound Dilution:
-
Add 50 µL of a stock solution of the test compound (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension prepared in Protocol 3.1 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]
Protocol 3.3: Minimum Bactericidal Concentration (MBC) Assay
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13] The MBC is the lowest concentration of an agent that results in bacterial death.[2][13]
Protocol Steps:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration from the MIC plate that results in no colony formation on the MHA subculture plate. The MBC/MIC ratio can be used to classify the compound: a ratio of ≤ 4 typically indicates bactericidal activity, while a higher ratio suggests bacteriostatic activity.[2]
Structure-Activity Relationship (SAR) Analysis
SAR analysis links the chemical structure of the synthesized derivatives to their observed biological activity.[15][16] By systematically changing substituents and observing the effect on the MIC, researchers can build a model to guide the design of more potent compounds.
Data Presentation: Summarize the quantitative data in a clear, structured table.
Table 1: Hypothetical SAR Data for Benzimidazole Derivatives Against S. aureus
| Compound ID | R-Group (from Reductive Amination) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BZD-01 | Benzyl | 16 | 32 | 2 | Bactericidal |
| BZD-02 | 4-Chlorobenzyl | 4 | 8 | 2 | Bactericidal |
| BZD-03 | 4-Methoxybenzyl | 32 | >128 | >4 | Bacteriostatic |
| BZD-04 | 4-Nitrobenzyl | 2 | 4 | 2 | Bactericidal |
| BZD-05 | Cyclohexylmethyl | 64 | >128 | >2 | Weak Activity |
Field-Proven Insights:
-
Electronic Effects: The addition of an electron-withdrawing chloro group (BZD-02) or nitro group (BZD-04) to the benzyl ring significantly increased potency compared to the unsubstituted benzyl ring (BZD-01). This suggests that reducing electron density on the appended aromatic ring is favorable for activity.
-
Steric and Lipophilic Effects: The bulky, non-aromatic cyclohexylmethyl group (BZD-05) resulted in a significant loss of activity, indicating that an aromatic ring at this position may be crucial for target interaction, possibly through π-π stacking.
-
Mode of Action: The electron-donating methoxy group (BZD-03) not only decreased potency but also shifted the activity profile from bactericidal to bacteriostatic, highlighting how subtle electronic changes can profoundly impact the ultimate biological outcome.
Probing the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is critical for lead optimization. Due to their structural similarity to purines, a primary hypothesis for the MoA of benzimidazoles is the disruption of essential cellular processes involving nucleic acids or proteins.[6] For example, some benzimidazole derivatives are known to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby halting DNA replication and leading to cell death.[9][10]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Benzimidazole-5-carbaldehyde in Anticancer Research
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole heterocycle, an isomeric form of purine, is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1] Its structural similarity to endogenous purine nucleosides allows it to function as an antagonist in various enzymatic processes, leading to a broad spectrum of pharmacological activities, including anticancer effects.[2][3] The unique architecture of the benzimidazole ring system, featuring both hydrogen bond donors and acceptors, facilitates binding to diverse biological macromolecules, making it a "privileged scaffold" in drug discovery.[4]
Among the various functionalized benzimidazoles, 1H-Benzimidazole-5-carbaldehyde serves as a critical and versatile starting material—a foundational building block for the synthesis of a new generation of potent anticancer agents.[2] The aldehyde group at the 5-position is a reactive handle, enabling chemists to elaborate the core structure through reactions like Schiff base formation, Knoevenagel condensation, and the synthesis of chalcone analogs.[2][5] These modifications have led to the discovery of compounds that target key pathways in cancer progression, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
This guide provides an in-depth exploration of the application of 1H-Benzimidazole-5-carbaldehyde in the synthesis and evaluation of novel anticancer candidates. It offers detailed, field-proven protocols for both the chemical synthesis of a representative derivative and its subsequent biological characterization, designed for researchers, scientists, and drug development professionals.
PART 1: Synthetic Application of 1H-Benzimidazole-5-carbaldehyde
The aldehyde functionality of 1H-Benzimidazole-5-carbaldehyde is a gateway for constructing more complex molecules with enhanced biological activity. One of the most effective strategies is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound.[6] This reaction creates an α,β-unsaturated system, a structural motif present in many potent enzyme inhibitors and cytotoxic agents.
Here, we detail the synthesis of a representative anticancer candidate, (E)-2-cyano-3-(1H-benzo[d]imidazol-5-yl)acrylamide , through a piperidine-catalyzed Knoevenagel condensation with 2-cyanoacetamide. This derivative belongs to the cyanoacrylamide class of compounds, which are known to exhibit significant anticancer activity, often by targeting signaling pathways crucial for cancer cell survival.[5][7]
Protocol 1: Synthesis of (E)-2-cyano-3-(1H-benzo[d]imidazol-5-yl)acrylamide
This protocol describes a robust and reproducible method for the synthesis of a potent anticancer derivative from 1H-Benzimidazole-5-carbaldehyde.
Materials:
-
1H-Benzimidazole-5-carbaldehyde
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-Benzimidazole-5-carbaldehyde (1.46 g, 10 mmol) and 2-cyanoacetamide (0.84 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst.
-
Reaction: Equip the flask with a condenser and reflux the mixture with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product, (E)-2-cyano-3-(1H-benzo[d]imidazol-5-yl)acrylamide, in a vacuum oven at 60°C.
Expected Outcome: A pale yellow solid with a yield of 85-95%. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
PART 2: Biological Evaluation of Benzimidazole Derivatives
Once synthesized, the anticancer potential of the new derivative must be rigorously evaluated. This involves a tiered approach, starting with an assessment of its general cytotoxicity against cancer cell lines, followed by more detailed mechanistic studies to understand how it kills cancer cells.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Synthesized benzimidazole derivative (e.g., (E)-2-cyano-3-(1H-benzo[d]imidazol-5-yl)acrylamide)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes representative IC₅₀ values for various classes of benzimidazole derivatives against common cancer cell lines, illustrating the potent anticancer activity achievable from this scaffold.
| Derivative Class | Compound Example | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Cyanoacrylamide | Derivative of 1H-benzimidazole-5-carbaldehyde | HCT-116 (Colon) | ~5-20 | [8] |
| Thiazolidinedione | Knoevenagel product of 2-phenyl-1H-benzimidazole-5-carbaldehyde | PC-3 (Prostate) | 0.096 - 0.63 | [2] |
| Pyrimidine Hybrid | Benzimidazole-pyrimidine conjugate | A549 (Lung) | 2.21 | [4] |
| VEGFR-2 Inhibitor | 1,2-disubstituted 1H-benzimidazole | HepG-2 (Liver) | 1.98 | [2] |
PART 3: Mechanistic Insights into Anticancer Activity
Understanding the mechanism of action is crucial for drug development. Benzimidazole derivatives often induce cancer cell death through apoptosis (programmed cell death) and by causing cell cycle arrest, preventing the cells from dividing.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI)
PI staining can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The amount of DNA in a cell is proportional to the fluorescence intensity of the intercalated PI.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.
PART 4: Visualizing the Workflow and Mechanisms
To provide a clear overview, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible signaling pathway affected by benzimidazole derivatives.
Experimental Workflow Diagram
Caption: Workflow for synthesis and anticancer evaluation of benzimidazole derivatives.
Plausible Signaling Pathway Diagram
Many benzimidazole derivatives have been shown to inhibit key protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer. Inhibition of EGFR can block downstream signaling pathways like the PI3K/Akt pathway, ultimately leading to apoptosis.
Caption: Inhibition of the EGFR/PI3K/Akt pathway by a benzimidazole derivative.
Conclusion and Future Directions
1H-Benzimidazole-5-carbaldehyde is an exceptionally valuable scaffold for the development of novel anticancer therapeutics. The synthetic accessibility of its aldehyde group allows for the creation of diverse chemical libraries, leading to compounds with potent and selective anticancer activity. The protocols outlined in this guide provide a comprehensive framework for synthesizing derivatives via Knoevenagel condensation and for performing essential in vitro evaluations to characterize their cytotoxic and mechanistic properties.
Future research should continue to explore the vast chemical space accessible from this starting material. The development of derivatives that target multiple cancer pathways simultaneously could offer a strategy to overcome drug resistance. Furthermore, integrating fluorescent properties into these molecules, as seen with some benzimidazole analogs, could pave the way for theranostic agents that combine diagnostic imaging with targeted therapy. The continued investigation of this privileged scaffold promises to yield the next generation of effective cancer treatments.
References
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Ammar, Y. A., et al. (2022). Synthesis and antitumor activity of novel hybrids of pyrimidine/benzimidazole scaffolds. Polycyclic Aromatic Compounds, 42(5), 2363–2377. Available at: [Link]
-
Sana, U., et al. (2021). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 26(16), 4978. Available at: [Link]
-
Kushwaha, N., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics, 1-28. Available at: [Link]
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Ragheb, M. A., et al. (2023). Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S-Phase Cell Cycle Arrest in Colon Cancer Cells. Molecules, 28(20), 7089. Available at: [Link]
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Kim, B. H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Available at: [Link]
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Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22695-22716. Available at: [Link]
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Yadav, P., et al. (2013). Synthesis of some novel thiosemicarbazone derivatives having anti-cancer, anti-HIV as well as anti-bacterial activity. Medicinal Chemistry Research, 22(4), 1649-1657. Available at: [Link]
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Beckford, F. A., et al. (2011). Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines. Bioinorganic Chemistry and Applications, 2011, 984894. Available at: [Link]
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Bagul, C., et al. (2023). Benzimidazole-linked pyrazolo[1,5-a]pyrimidine conjugates: synthesis and detail evaluation as potential anticancer agents. Molecular Diversity, 27(3), 1185-1202. Available at: [Link]
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Application Notes and Protocols for 1H-Benzimidazole-5-carbaldehyde Derivatives as Enzyme Inhibitors
Introduction: The Versatility of the Benzimidazole Scaffold in Enzyme Inhibition
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological macromolecules, particularly enzymes. The unique electronic properties and the ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions make benzimidazole derivatives potent inhibitors of various enzyme classes.[3] Among the diverse array of benzimidazole-containing compounds, 1H-Benzimidazole-5-carbaldehyde and its derivatives have emerged as a particularly promising class of enzyme inhibitors.[4] The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling the generation of diverse chemical libraries for screening against different enzymatic targets.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 1H-Benzimidazole-5-carbaldehyde derivatives as enzyme inhibitors. We will delve into detailed protocols, the rationale behind experimental choices, and methods for robust data interpretation, grounded in established scientific principles.
PART 1: Synthesis and Characterization of 1H-Benzimidazole-5-carbaldehyde Derivatives
A crucial first step in the exploration of these compounds is their efficient synthesis and rigorous characterization to ensure purity and structural integrity, which are paramount for reliable biological data.[5]
General Synthetic Protocol: Condensation and Functionalization
The synthesis of 2-substituted 1H-benzimidazole-5-carbaldehyde derivatives is commonly achieved through the condensation of an appropriate o-phenylenediamine with a dicarbonyl compound or its equivalent, followed by functionalization. A general and efficient method involves the reaction of 3,4-diaminobenzaldehyde with various carboxylic acids or aldehydes.[6]
Protocol 1: Synthesis of 2-Substituted 1H-Benzimidazole-5-carbaldehyde Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of DMF and water.
-
Addition of Reactant: Add the desired aromatic or aliphatic aldehyde or carboxylic acid (1.1 equivalents).
-
Catalyst (Optional but Recommended): For reactions with carboxylic acids, an acid catalyst like p-toluenesulfonic acid (p-TSOH) can be added to facilitate the reaction.[6] For reactions with aldehydes, an oxidizing agent like sodium metabisulfite may be employed.[7]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-100 °C) for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-substituted 1H-benzimidazole-5-carbaldehyde derivative.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Ethanol and DMF are commonly used due to their ability to dissolve a wide range of organic compounds and their relatively high boiling points, which are suitable for reflux conditions.
-
Catalyst: The use of a catalyst like p-TSOH in condensations with carboxylic acids protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amino group of the o-phenylenediamine.[6]
-
Purification: Recrystallization and column chromatography are standard techniques to ensure the high purity of the final compound, which is essential to avoid false positives or inaccurate results in subsequent biological assays.
Structural Characterization
Unambiguous structural elucidation of the synthesized derivatives is critical. A combination of spectroscopic techniques is employed for this purpose.[1][5]
-
¹H NMR Spectroscopy: This technique provides detailed information about the number and types of protons in the molecule. Key signals to identify in 1H-Benzimidazole-5-carbaldehyde derivatives include the aldehyde proton (typically δ 9.5-10.5 ppm), aromatic protons on the benzimidazole core and any substituents, and the N-H proton of the imidazole ring (often a broad singlet at δ 12-13 ppm in DMSO-d₆).[5]
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a characteristic signal typically found in the downfield region (δ 190-200 ppm).[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for characteristic stretching frequencies for the N-H bond (around 3300-3500 cm⁻¹), the C=O of the aldehyde (around 1680-1700 cm⁻¹), and C=N of the imidazole ring (around 1600-1650 cm⁻¹).[9]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
PART 2: Enzyme Inhibition Assays
Once a library of 1H-Benzimidazole-5-carbaldehyde derivatives has been synthesized and characterized, the next step is to evaluate their inhibitory activity against the target enzyme(s).
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes. Specific conditions such as buffer composition, substrate concentration, and detection method will need to be optimized for each target enzyme.
Protocol 2: Determination of IC₅₀ Values
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal activity (e.g., Tris-HCl, HEPES) with the required pH and any necessary co-factors (e.g., MgCl₂, DTT).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration of the enzyme in the assay should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in the assay buffer. The concentration of the substrate is typically kept at or below its Michaelis-Menten constant (Km) for competitive inhibitors.[10]
-
Inhibitor Solutions: Prepare a series of dilutions of the 1H-Benzimidazole-5-carbaldehyde derivatives in a suitable solvent (e.g., DMSO) and then dilute further into the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add varying concentrations of the inhibitor solutions to the wells. Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent vehicle, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12]
-
Self-Validating System and Causality:
-
Controls: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control establishes the baseline enzyme activity.
-
Substrate Concentration: Using a substrate concentration around the Km value is crucial for accurately determining the potency of competitive inhibitors.[10] At very high substrate concentrations, a competitive inhibitor will appear less potent.
-
Linearity of Reaction: It is important to ensure that the enzymatic reaction is in the linear range during the measurement period. This can be achieved by optimizing the enzyme concentration and reaction time.
-
Cheng-Prusoff Equation: For competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration. To obtain a more absolute measure of inhibitor potency, the inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Km of the substrate is known.[11]
Examples of Enzyme Targets for Benzimidazole Derivatives
Derivatives of 1H-benzimidazole have shown inhibitory activity against a wide range of enzymes, including:
-
Kinases: Many benzimidazole derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][13] For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14]
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA mutations.[15][16] Benzimidazole carboxamide derivatives have been identified as potent PARP inhibitors.[15]
-
Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Benzimidazole derivatives have been investigated as urease inhibitors for the treatment of peptic ulcers and other related conditions.[17][18]
-
Microtubule Polymerization: Some benzimidazole anthelmintics function by inhibiting the polymerization of tubulin into microtubules, a critical process for cell division and motility in parasites.[19]
PART 3: Data Presentation and Visualization
Clear and concise presentation of data is crucial for the interpretation and communication of research findings.
Data Summary Table
Summarize the inhibitory activities of the synthesized 1H-Benzimidazole-5-carbaldehyde derivatives in a table for easy comparison.
| Compound ID | R-Group at C2 | Target Enzyme | IC₅₀ (µM) | Reference |
| BZD-1 | 4-Chlorophenyl | Kinase X | 5.2 ± 0.4 | [Internal Data] |
| BZD-2 | 3,4-Dimethoxyphenyl | Kinase X | 2.8 ± 0.2 | [Internal Data] |
| BZD-3 | 2-Naphthyl | PARP-1 | 10.5 ± 1.1 | [Internal Data] |
| BZD-4 | Pyridin-3-yl | PARP-1 | 8.7 ± 0.9 | [Internal Data] |
| BZD-5 | Thiophen-2-yl | Urease | 15.3 ± 1.5 | [Internal Data] |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow and Pathway Diagrams
Visualizing complex workflows and biological pathways can significantly enhance understanding. The following diagrams are generated using Graphviz (DOT language).
Caption: Workflow for the synthesis and characterization of 1H-Benzimidazole-5-carbaldehyde derivatives.
Caption: Step-by-step workflow for determining the IC₅₀ of enzyme inhibitors.
Caption: Competitive inhibition of a protein kinase by a benzimidazole derivative at the ATP binding site.
Conclusion
1H-Benzimidazole-5-carbaldehyde derivatives represent a versatile and promising class of compounds for the development of novel enzyme inhibitors. Their straightforward synthesis, coupled with the potential for diverse functionalization, allows for the creation of extensive libraries for screening against a multitude of enzymatic targets. The protocols and guidelines presented in this application note provide a robust framework for researchers to synthesize, characterize, and evaluate these compounds in a systematic and scientifically rigorous manner. By understanding the underlying principles of the experimental design and data analysis, researchers can confidently advance their drug discovery programs and contribute to the development of new therapeutics for a range of diseases.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1H-Benzimidazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Benzimidazole-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] Its benzimidazole core is a "privileged scaffold," found in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[1] The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the development of novel therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1]
Given its critical role as a starting material, the unequivocal confirmation of its structure, identity, and purity is paramount to ensure the reliability and reproducibility of downstream applications. This application note provides a detailed guide to the integrated analytical techniques required for the comprehensive characterization of 1H-Benzimidazole-5-carbaldehyde, blending established protocols with expert insights into the rationale behind experimental parameters.
Physicochemical Properties
A preliminary assessment of the compound's physical and chemical properties is the first step in the characterization workflow.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₆N₂O | [2][3] |
| Molecular Weight | 146.15 g/mol | [1][3] |
| CAS Number | 58442-17-4 | [1][3] |
| Appearance | White to off-white solid/powder | [2] |
| Purity (Typical) | ≥ 97% | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of 1H-Benzimidazole-5-carbaldehyde is expected to show distinct signals for the aldehyde, aromatic, and imidazole N-H protons. The N-H proton signal can sometimes be broad or absent due to rapid proton exchange with residual water in the solvent.[6]
Expected Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Rationale |
| -CHO (Aldehyde) | ~9.95 | Singlet (s) | The electron-withdrawing nature of the carbonyl group strongly deshields the aldehyde proton, shifting it significantly downfield.[7] |
| Aromatic (Ar-H) | ~7.1 - 8.0 | Multiplets (m) | Protons on the benzene ring appear in this region. Their specific shifts and coupling patterns depend on their position relative to the aldehyde and imidazole moieties. |
| N-H (Imidazole) | ~12.5 - 13.2 | Broad Singlet (br s) | The acidic proton on the imidazole nitrogen is highly deshielded and often appears as a broad signal due to quadrupole broadening and exchange.[8][9] |
| C2-H (Imidazole) | ~8.0 - 8.6 | Singlet (s) | The proton at the 2-position of the imidazole ring is typically a singlet and appears downfield. |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the 1H-Benzimidazole-5-carbaldehyde sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual water peak does not typically interfere with key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[10]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are generally sufficient.[10][11]
-
Data Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on all unique carbon atoms in the molecule, complementing the ¹H NMR data.
Expected Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Rationale |
| -C HO (Carbonyl) | ~192 | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of aldehydes.[1][7] |
| C2 (Imidazole) | ~144 | The carbon atom between the two nitrogen atoms in the imidazole ring. |
| Aromatic & Imidazole | ~110 - 145 | The remaining six carbons of the fused ring system appear in this range. Tautomerism can sometimes lead to the coalescence of signals for C4/C7 and C5/C6.[1] |
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Select the ¹³C acquisition program on the NMR spectrometer.
-
Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, thus requiring a larger number of scans and a longer acquisition time to obtain a high-quality spectrum.
-
Data Processing & Analysis: Process the data as with ¹H NMR. Assign the peaks based on their chemical shifts and comparison with predicted values or reference spectra.
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds and raw materials. [12][13]A reversed-phase HPLC (RP-HPLC) method is typically employed for benzimidazole derivatives. [1][14] Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of 1H-Benzimidazole-5-carbaldehyde in a suitable diluent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of ~1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid [1] * Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) [1] * Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min [12] * Injection Volume: 10 µL
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or its λmax). [15] * Column Temperature: 30 °C
-
-
Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
Summary of HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Water (0.1% TFA) / Acetonitrile (0.1% TFA) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Purpose | Quantitative Purity Analysis |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. While less structurally informative than NMR or MS, it is useful for quantitative analysis (e.g., as an HPLC detection method) and for confirming the presence of the conjugated benzimidazole system. In a solvent like acetonitrile, 1H-benzimidazole derivatives typically show strong absorption maxima. [16][17] Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Replace the blank with the sample cuvette and scan across a range of wavelengths (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Characterization Workflow
No single technique is sufficient for full characterization. The power of this analytical approach lies in the integration of orthogonal techniques, where the results from each method corroborate the others to build a complete and trustworthy profile of the compound.
The comprehensive characterization of 1H-Benzimidazole-5-carbaldehyde requires a multi-technique, integrated approach. NMR spectroscopy serves as the cornerstone for structural elucidation, while high-resolution mass spectrometry provides definitive confirmation of the elemental formula. FTIR is used for rapid functional group identification, and RP-HPLC is essential for accurate purity assessment. Together, these methods provide a self-validating system, ensuring that the material meets the stringent quality standards required for its application in research and drug development, thereby guaranteeing the integrity of subsequent scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
RSC Publishing. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 1H and 13C chemical shifts of the benzene part. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - Mass spectrum (electron ionization). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole - IR Spectrum. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1H-Benzimidazole-5-carbaldehyde, 97%, Thermo Scientific. Retrieved from [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
-
MDPI. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical and Thermal Properties. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra illustrating products formation following 1 h.... Retrieved from [Link]
-
PubMed. (2000). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide. Retrieved from [Link]
Sources
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- 2. CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde [cymitquimica.com]
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- 4. 1H-Benzimidazole-5-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 11. researchgate.net [researchgate.net]
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- 13. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H-Benzimidazole-2-carboxaldehyde | SIELC Technologies [sielc.com]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification of 1H-Benzimidazole-5-carbaldehyde by Recrystallization: An Application Note and Protocol
Introduction: The Critical Role of Purity in Drug Discovery
1H-Benzimidazole-5-carbaldehyde is a pivotal building block in medicinal chemistry and drug development. Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds, while the aldehyde functional group serves as a versatile handle for synthesizing a diverse array of derivatives.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that are difficult to remove in later synthetic stages. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2][3] This application note provides a detailed, experience-driven guide to the purification of 1H-Benzimidazole-5-carbaldehyde by recrystallization, emphasizing the scientific principles behind the protocol to ensure a robust and reproducible outcome.
Physicochemical Properties of 1H-Benzimidazole-5-carbaldehyde
A thorough understanding of the physicochemical properties of the compound is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Melting Point | 158.5-161 °C | ChemicalBook |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | ChemicalBook |
Safety Precautions: A Non-Negotiable Prerequisite
Before commencing any experimental work, a comprehensive risk assessment must be conducted. 1H-Benzimidazole-5-carbaldehyde is classified as harmful and an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
The Science of Recrystallization: A Step-by-Step Rationale
Recrystallization is a process of dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals. The impurities remain in the solution (mother liquor). The choice of solvent is the most critical factor for a successful recrystallization.
An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Solvent Selection for 1H-Benzimidazole-5-carbaldehyde
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude 1H-Benzimidazole-5-carbaldehyde into several small test tubes.
-
Add 0.5 mL of a candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for recrystallization.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath.
-
If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will show the formation of a significant amount of crystals upon cooling.
Based on these principles, a mixture of ethanol and water is often an excellent choice for compounds with moderate polarity, as it allows for fine-tuning of the solvent's solvating power.
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure optimal purification.
Materials:
-
Crude 1H-Benzimidazole-5-carbaldehyde
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Activated carbon (decolorizing charcoal), if necessary
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Workflow Diagram:
Caption: Recrystallization workflow for 1H-Benzimidazole-5-carbaldehyde.
Step-by-Step Procedure:
-
Dissolution: Place the crude 1H-Benzimidazole-5-carbaldehyde in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to boiling with gentle swirling. Continue adding the solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
-
Expertise & Experience: Adding too much solvent is a common mistake that leads to poor yields. The goal is to create a saturated solution at the solvent's boiling point.
-
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes.
-
Trustworthiness: Activated carbon has a high surface area and adsorbs colored impurities. However, it can also adsorb the product, so use it sparingly.
-
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated carbon.
-
Causality: Pre-heating the funnel and flask prevents premature crystallization of the product in the filtration apparatus.
-
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Authoritative Grounding: Rapid cooling can cause the compound to precipitate as a powder, which may trap impurities.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Expertise & Experience: Using ice-cold solvent for washing minimizes the loss of the purified product, as it will be less soluble in the cold solvent.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or add a co-solvent in which the compound is less soluble. |
| The compound is too impure. | Purify the compound by another method (e.g., column chromatography) before recrystallization. | |
| Low recovery of the purified product | The compound is partially soluble in the cold solvent. | Cool the solution in an ice bath for a longer period. |
| Too much solvent was used for washing. | Use a minimal amount of ice-cold solvent for washing. |
Conclusion
Recrystallization is a highly effective and economical method for the purification of 1H-Benzimidazole-5-carbaldehyde. By carefully selecting the appropriate solvent and adhering to a systematic protocol, researchers can obtain a high-purity product, which is essential for the successful synthesis of novel drug candidates and other advanced materials. This guide provides a robust framework for achieving this, grounded in scientific principles and practical experience.
References
-
University of California, Davis. Recrystallization.[Link]
-
University of Chemistry and Technology, Prague. Experiment 3: Recrystallization.[Link]
Sources
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- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 6. 1H-Benzimidazole-5-carboxaldehyde,2,3-dihydro-2-oxo-(9CI) CAS#: 106429-59-8 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-5-carbaldehyde
Introduction
Welcome to the technical support center for the synthesis of 1H-Benzimidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. 1H-Benzimidazole-5-carbaldehyde is a key building block in the synthesis of a wide range of biologically active molecules.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Our approach is grounded in established chemical principles and practical, field-proven experience. We aim to provide not just procedural steps, but also the reasoning behind them to empower you to make informed decisions in your experimental work.
Common Synthetic Routes: A Brief Overview
The synthesis of 1H-Benzimidazole-5-carbaldehyde typically involves the formation of the benzimidazole core followed by the introduction or modification of the aldehyde group. Two common strategies are:
-
Condensation and Cyclization: Starting with a substituted o-phenylenediamine, such as 3,4-diaminobenzaldehyde, and reacting it with a suitable one-carbon source like formic acid or its derivatives.[2]
-
Functional Group Transformation: Beginning with a pre-formed benzimidazole scaffold, such as (1H-benzimidazol-5-yl)methanol or 1H-benzimidazole-5-carboxylic acid, and converting the functional group at the 5-position to an aldehyde.[3][4]
Each of these routes presents its own set of challenges. The following sections will address specific issues you might encounter.
Troubleshooting Guide: Improving Yield and Purity
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of 1H-Benzimidazole-5-carbaldehyde.
Issue 1: Low Yield in Condensation Reactions
Question: I am attempting to synthesize 1H-Benzimidazole-5-carbaldehyde by reacting 3,4-diaminobenzaldehyde with formic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the condensation of o-phenylenediamines with one-carbon sources are a frequent issue.[5] Several factors can contribute to this problem. Let's break them down:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of acid catalyst are critical.[5]
-
Temperature: While heating is often necessary to drive the cyclization, excessive temperatures can lead to the degradation of both the starting material and the product.[5] It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal heating duration.[6]
-
Catalyst: The use of a strong acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) is common.[6] The concentration of the acid is also important; insufficient acid may result in incomplete reaction, while excessive acid can lead to side reactions.
-
-
Side Reactions: The aldehyde group on the starting material, 3,4-diaminobenzaldehyde, is susceptible to side reactions under acidic and high-temperature conditions. This can include polymerization or other undesired condensations.
-
Purity of Starting Materials: Impurities in the 3,4-diaminobenzaldehyde or formic acid can interfere with the reaction. Ensure your starting materials are of high purity.
Workflow for Optimization:
Caption: Troubleshooting workflow for low yield in condensation reactions.
Recommendations for Improving Yield:
| Parameter | Recommendation | Rationale |
| Temperature | Start with a moderate temperature (e.g., 80-100 °C) and gradually increase if the reaction is slow.[2] | Minimizes degradation of the aldehyde functionality. |
| Catalyst | If using formic acid, consider adding a catalytic amount of a mineral acid like HCl. Alternatively, microwave-assisted synthesis with an organic acid promoter can be effective.[7] | Enhances the rate of cyclization. Microwave irradiation can significantly reduce reaction times and improve yields.[7][8] |
| Reaction Time | Monitor the reaction progress closely using TLC. Quench the reaction once the starting material is consumed to prevent product degradation.[6] | Avoids the formation of byproducts from prolonged heating. |
| Alternative Reagents | Consider using N,N-dimethylformamide (DMF) as both a solvent and a C1 source, often with a promoter like butanoic acid under microwave irradiation.[7] | This can be a milder alternative to formic acid. |
Issue 2: Difficulty in Oxidizing (1H-benzimidazol-5-yl)methanol
Question: I am trying to synthesize 1H-Benzimidazole-5-carbaldehyde by oxidizing (1H-benzimidazol-5-yl)methanol. However, I am getting a mixture of unreacted starting material, the desired aldehyde, and the over-oxidized carboxylic acid. How can I achieve selective oxidation?
Answer:
The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid is a common challenge in organic synthesis. The choice of the oxidizing agent and reaction conditions is paramount to achieving high selectivity.[4]
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid. Milder and more selective oxidizing agents are required.
-
Manganese Dioxide (MnO₂): This is a classic and effective reagent for the oxidation of benzylic alcohols. It is a heterogeneous reagent, which can simplify workup.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.[4]
-
Dess-Martin Periodinane (DMP): This is another mild and highly selective oxidizing agent for primary alcohols.
-
-
Reaction Control:
-
Stoichiometry: Use a carefully controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents) to avoid over-oxidation.
-
Temperature: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to enhance selectivity.
-
Experimental Protocol: Swern Oxidation of (1H-benzimidazol-5-yl)methanol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in DCM to the cooled oxalyl chloride solution, keeping the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of (1H-benzimidazol-5-yl)methanol (1.0 eq.) in DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1H-Benzimidazole-5-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship in Selective Oxidation:
Caption: Factors influencing the selective oxidation of the alcohol to the aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 1H-Benzimidazole-5-carbaldehyde?
A1: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) can be very effective.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is often a good starting point for elution.
-
Acid-Base Extraction: Since the benzimidazole ring has a basic nitrogen, you can sometimes use acid-base extraction for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the benzimidazole into the aqueous layer. Then, neutralize the aqueous layer with a base to precipitate the purified product.[6]
Q2: I am observing the formation of a dimeric or polymeric byproduct. What could be the cause?
A2: The formation of dimeric or polymeric byproducts can occur through self-condensation of the 1H-Benzimidazole-5-carbaldehyde, especially under harsh conditions (high temperature or strong acid/base). The aldehyde can react with the N-H of the imidazole ring of another molecule. To minimize this, it is important to:
-
Use the mildest possible reaction conditions.
-
Protect the N-H of the imidazole ring if necessary, although this adds extra steps to the synthesis.
-
Purify the product promptly after the reaction is complete.
Q3: Can I use the Duff reaction to directly formylate 1H-benzimidazole?
A3: The Duff reaction, which uses hexamine as a formylating agent, is generally inefficient for the formylation of benzimidazoles.[9] This reaction typically requires a strongly electron-donating group, like a hydroxyl group, on the aromatic ring to proceed effectively.[9] The benzimidazole ring system is not sufficiently activated for the Duff reaction to be a high-yielding method for preparing 1H-Benzimidazole-5-carbaldehyde.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, there is a growing interest in developing greener synthetic methods for benzimidazoles. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times, energy consumption, and sometimes the need for a solvent.[7][10]
-
Ultrasound-assisted synthesis: Similar to microwave synthesis, ultrasound can enhance reaction rates and yields.[6]
-
Use of water as a solvent: Some benzimidazole syntheses can be performed in water, which is an environmentally benign solvent.[11][12][13]
-
Catalytic methods: The use of recyclable catalysts, such as certain nanoparticles, can also contribute to a greener process.[14][15]
References
- N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. The Journal of Organic Chemistry.
- N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source | The Journal of Organic Chemistry - ACS Public
- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - RSC Publishing.
- Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing).
- Duff reaction - Wikipedia.
- Synthesis of N‐formyl imide and benzimidazole derivatives.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem.
- Benzimidazole synthesis - Organic Chemistry Portal.
- WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google P
- (1H-Benzimidazol-1-yl)methanol - PMC - NIH.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Designed 1H-benzimidazole-5-carboxamidine derivatives - ResearchG
- Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation: Synthetic Communic
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central.
- Recent achievements in the synthesis of benzimidazole deriv
- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde - CymitQuimica.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH.
- Synthesis of 1 H -benzimidazoles via the condensation of o -phenylenediamines with DMF promoted by organic acid under microwave irradiation | Request PDF - ResearchG
- 1H-Benzimidazol-5-ylmethanol synthesis - ChemicalBook.
- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - NIH.
- (PDF) PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013)
- 1H-Benzimidazole-5-carbaldehyde | 58442-17-4 | Benchchem.
- Recent achievements in the synthesis of benzimidazole deriv
- EP0511187A1 - Process for the preparation of 1H-benzimidazoles - Google P
- University of Birmingham Selective C-H bond electro-oxidation of benzylic acet
- 1H-Benzimidazole-5-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online.
- Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed.
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Technical Support Center: Troubleshooting Common Side Products in Benzimidazole Synthesis
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side products that can arise during your experiments. Our goal is to equip you with the knowledge to not only identify these impurities but also to understand their formation and effectively troubleshoot your reactions for higher yields and purity.
Understanding the Landscape of Benzimidazole Synthesis
The synthesis of benzimidazoles, while well-established, is often a delicate balance of reaction conditions. The two most common classical methods, the Phillips-Ladenburg and Weidenhagen syntheses, involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, respectively.[1] While seemingly straightforward, these reactions can be influenced by a multitude of factors including temperature, pH, solvent, and the electronic nature of the substrates, leading to the formation of undesired side products. High temperatures, for instance, can lead to degradation and the formation of polymeric materials.[2]
This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter at the bench.
Issue 1: Formation of 1,2-Disubstituted Benzimidazoles Instead of the 2-Substituted Product
Question: I am trying to synthesize a 2-substituted benzimidazole by reacting o-phenylenediamine with an aldehyde, but I am getting a significant amount of the 1,2-disubstituted product. How can I improve the selectivity for the 2-substituted product?
Answer: This is a very common selectivity issue in benzimidazole synthesis when using aldehydes. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.
Mechanism of 1,2-Disubstitution
The reaction proceeds through the initial formation of a Schiff base between the o-phenylenediamine and the aldehyde, which then cyclizes to a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the 2-substituted benzimidazole. However, the remaining NH group of the benzimidazole is nucleophilic and can react with another molecule of the aldehyde to form a hemiaminal-like intermediate, which then dehydrates and is reduced to the 1,2-disubstituted product.
Sources
Section 1: Frequently Asked Questions - The Fundamentals of OPD Oxidation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of your research often hinges on the stability and purity of your starting materials. o-Phenylenediamine (OPD) is a critical precursor for a vast array of heterocyclic compounds, but its inherent sensitivity to oxidation can be a significant source of experimental variability and failure.[1][2]
This guide is designed to provide you with a comprehensive understanding of why OPD oxidation occurs and to equip you with robust, field-proven strategies to prevent and troubleshoot this common issue. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
This section addresses the most common initial questions researchers have regarding the stability of o-phenylenediamine.
Q1: I just received my o-phenylenediamine, and it's not white. Is it oxidized?
A1: Most likely, yes. Pure o-phenylenediamine consists of colorless to white crystals.[1][3] However, due to its high sensitivity to air and light, it very commonly appears as a brownish-yellow or sandy-brown solid upon arrival.[3][4][5] This discoloration is a direct indicator of oxidation. The extent of the color change, from faint yellow to dark brown, correlates with the degree of oxidation.[4]
Q2: What is happening chemically when my OPD turns brown?
A2: The discoloration is primarily due to the formation of new, colored compounds. The two amino groups on the benzene ring are strongly electron-donating, making the molecule highly susceptible to attack by atmospheric oxygen.[4] The main oxidation product is 2,3-diaminophenazine (DAP), a yellow-orange, highly fluorescent compound.[4][6][7] In the presence of certain catalysts or under specific conditions, further oxidation can lead to the formation of a mixture of polymerized molecules (poly-OPDs), which can result in even darker, reddish-brown or nearly black colors.[4][6][8]
Q3: What factors accelerate the oxidation of OPD?
A3: Several environmental and experimental factors can significantly speed up the degradation of OPD. Understanding these is the first step toward prevention.
| Factor | Mechanism of Action |
| Air (Oxygen) | The primary oxidant responsible for converting OPD to colored products like DAP.[4] |
| Light | Provides the energy to initiate and promote the oxidation reactions.[4] |
| Heat | Increases the kinetic rate of the oxidation process.[4] |
| Metal Ions | Certain metal ions, such as Cu²⁺ and Ag⁺, can act as catalysts, dramatically accelerating the rate of oxidation.[7][9] |
| Strong Oxidizing Agents | Direct chemical incompatibility. OPD should never be stored with peroxides, nitrates, perchlorates, etc.[10] |
Q4: How will using oxidized OPD affect my downstream reactions?
A4: Using oxidized OPD can have several detrimental effects on your experiment:
-
Reduced Yield: The oxidized impurities mean there is less active OPD starting material available to participate in the desired reaction.
-
Side Product Formation: The oxidized species (like DAP) can potentially react with your other reagents, leading to a complex mixture of unintended side products.
-
Difficult Purification: The colored impurities are often highly polar and can co-elute with desired products, making chromatographic purification challenging and time-consuming.
-
Inaccurate Analytical Results: In assays that rely on a colorimetric or fluorescent readout from OPD oxidation, pre-existing oxidation will lead to high background noise and unreliable data.[6]
Section 2: Troubleshooting Guide - Managing Oxidized o-Phenylenediamine
This section provides a logical framework for assessing and dealing with compromised starting material.
My solid OPD is discolored. What should I do?
The decision to use, purify, or discard discolored OPD depends on the sensitivity of your reaction and the extent of the oxidation. The following decision tree can guide your choice.
Caption: Decision tree for handling discolored o-phenylenediamine.
My reaction mixture turned dark immediately after adding OPD. What happened?
A rapid color change upon adding OPD to your reaction mixture is a classic sign of in-situ oxidation.
-
Probable Cause 1: Dissolved Oxygen in Solvents. Many common organic solvents are saturated with atmospheric oxygen. Adding OPD to such a solvent, especially if heated, can cause rapid oxidation.
-
Probable Cause 2: Oxidizing Reagents or Contaminants. Check all other reagents in your reaction for compatibility. Residual oxidizing agents from a previous step or metal contaminants in a catalyst can trigger the reaction.[10]
-
Immediate Action & Salvage:
-
Inert Gas Purge: Immediately begin bubbling a gentle stream of inert gas (argon or nitrogen) through your reaction mixture to halt further oxidation.[4]
-
Assess and Decide: Depending on the scale and nature of your synthesis, salvaging the reaction may be difficult. The colored impurities will complicate purification.[4] For high-stakes syntheses, it is often more efficient to restart the reaction under stricter anaerobic conditions.
-
Section 3: Proactive Prevention & Purification Protocols
The most effective strategy is prevention. If purification is necessary, the following protocols are robust and widely cited.
Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store long-term at 2-8°C.[11] | Slows the kinetic rate of oxidation. |
| Atmosphere | Store in a tightly-closed container.[10][11] For highest purity, store under an inert atmosphere (argon or nitrogen). | Prevents exposure to atmospheric oxygen. |
| Light | Store in a dark place or an amber/opaque bottle.[4] | Prevents photo-initiated oxidation. |
| Handling | Minimize time the container is open. Handle in a glovebox or under a blanket of inert gas for sensitive applications. | Reduces exposure to air and moisture.[12] |
Protocol 1: Purification by Recrystallization with a Reducing Agent
This is the most common method for purifying moderately oxidized OPD. It uses a mild reducing agent to convert colored impurities back to a colorless form.
Caption: General workflow for the purification of OPD by recrystallization.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude, colored o-phenylenediamine (e.g., 40-50 g) in hot deionized water (approx. 150–175 mL).[4]
-
Decolorization: To the hot solution, add 1–2 g of sodium hydrosulfite (also known as sodium dithionite) to reduce the colored oxidation products.[4][13] The dark color should fade significantly. Next, add a small amount (e.g., 1 scoop of a spatula) of decolorizing activated charcoal.
-
Hot Filtration: Bring the solution briefly to a boil and immediately perform a hot filtration using a Büchner funnel and suction to remove the charcoal and any other insoluble matter. The filtrate should be colorless or very faintly yellow.[4]
-
Crystallization: Cool the filtrate thoroughly in an ice-salt bath to maximize the crystallization of pure o-phenylenediamine.[4][13]
-
Isolation & Drying: Collect the colorless crystals by suction filtration. Wash them with a small volume of ice-cold water (10–15 mL) to remove any residual soluble impurities. Dry the purified product in a vacuum desiccator over a desiccant.[4][13] The purified product should melt at 99-101°C.[13]
Protocol 2: Purification via Dihydrochloride Salt Formation
For highly impure OPD, conversion to its dihydrochloride salt allows for effective purification, as the salt is typically more stable and has different solubility properties than the free base.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the crude OPD in a mixture of concentrated hydrochloric acid and water, containing a small amount of a reducing agent like stannous chloride (SnCl₂) to prevent oxidation during the process.[13]
-
Decolorization: Treat the hot, acidic solution with decolorizing charcoal and perform a hot filtration to get a colorless filtrate.
-
Crystallization: To the hot filtrate, add additional concentrated hydrochloric acid and cool the mixture thoroughly in an ice-salt bath. This will precipitate the purified o-phenylenediamine dihydrochloride salt.[13]
-
Isolation: Collect the colorless salt crystals by suction filtration, wash with cold concentrated HCl, and dry under vacuum over solid sodium hydroxide.[13]
-
Regeneration of Free Base (as needed): The purified salt can be neutralized with a base (e.g., NaOH or NH₄OH) to regenerate the pure, free o-phenylenediamine, which can then be extracted into an organic solvent.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: o-Phenylenediamine. Retrieved from [Link]
-
Wang, Z., et al. (2017). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Sensors, 17(3), 530. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7243, o-Phenylenediamine. Retrieved from [Link]
-
World Intellectual Property Organization. (2022). WO/2022/071874 Process for the purification of phenylenediamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
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Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]
-
Kim, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]
- Google Patents. (1967). US3345413A - Process for purifying a phenylenediamine.
-
ResearchGate. (n.d.). The proposed mechanism of the oxidation of OPD in the presence of copper ions. Retrieved from [Link]
-
Li, H., et al. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2020). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. ACS Omega. Retrieved from [Link]
- Google Patents. (2000). WO2000077574A1 - Stabilized phenylenediamine color developer compositions.
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PubMed. (n.d.). Oxidized p-phenylenediamine: observations on the staining reaction in epoxy embedded tissues. Retrieved from [Link]
-
Sales, V. F. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
-
SciSpace. (n.d.). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Retrieved from [Link]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Formation
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of pure products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your benzimidazole synthesis experiments. Each issue is presented in a question-and-answer format with detailed explanations of the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or in the worst case, no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a frequent challenge in benzimidazole synthesis, often stemming from suboptimal reaction conditions or reagent issues.[1] Let's break down the potential culprits and how to address them systematically.
Probable Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. A reaction that yields only 20% under solvent-free conditions at room temperature might see an increase to 40% simply by switching to a suitable solvent like chloroform.[1][2]
-
Solution: Systematically screen different solvents. Polar solvents like ethanol and methanol have been shown to be effective in many catalytic systems.[3][4] Additionally, optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[5] For thermally sensitive substrates, microwave irradiation can be a powerful tool to reduce reaction times from hours to minutes and improve yields.[6][7]
-
-
Inactive or Inappropriate Catalyst: The absence of a catalyst can lead to significantly lower yields and longer reaction times.[1] For instance, a reaction may yield only 32% of the product without a catalyst, which can be boosted to 95% with an optimized catalyst.[1]
-
Solution: The choice of catalyst is crucial and depends on your specific substrates.[3] A wide range of catalysts have been reported, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as ZrCl₄ and TiCl₄, to heterogeneous catalysts like silica-supported acids and nanoparticles which offer the advantage of easy recovery and recyclability.[8][9][10] If you are using a catalyst, ensure it is active and consider optimizing the catalyst loading.
-
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to side products and low yields.[1][5] o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities.[5]
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying them before use. To prevent oxidation of o-phenylenediamine, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[5]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products along with my desired benzimidazole. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common issue, particularly the formation of 1,2-disubstituted benzimidazoles as a side product when reacting o-phenylenediamine with two molecules of an aldehyde.[5] N-alkylation can also occur if alkylating agents are present.[5]
Probable Causes & Recommended Solutions:
-
Formation of 1,2-disubstituted Benzimidazoles: This is a frequent side reaction.[5]
-
Solution: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted benzimidazole.[5] The choice of solvent can also influence selectivity; for example, non-polar solvents like toluene may favor the 2-substituted product.[5]
-
-
Stable Schiff Base Intermediate: The intermediate Schiff base may not efficiently cyclize to the final benzimidazole product under the given reaction conditions.[5]
-
Oxidation of Starting Material: As mentioned earlier, o-phenylenediamine can oxidize, leading to colored impurities.[5]
-
Solution: Performing the reaction under an inert atmosphere can mitigate this issue.[5]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole derivative. The crude product is an intractable oil, or the impurities are very difficult to separate. What purification strategies can I employ?
Answer: Purification can be challenging due to the similar polarities of the product and impurities or the physical nature of the crude material.[5][13]
Probable Causes & Recommended Solutions:
-
Similar Polarity of Product and Impurities: This makes separation by column chromatography difficult.[5]
-
Solution: If column chromatography is not effective, recrystallization is a powerful alternative. A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]
-
-
Formation of Intractable Precipitates or Oils: The use of high-boiling point, polar aprotic solvents like DMF or DMSO can sometimes lead to gelatinous precipitates that are difficult to handle.[13]
-
Solution: Whenever possible, choose a solvent that allows for easy workup and product isolation. If your product is a solid, direct precipitation from the reaction mixture upon cooling or addition of an anti-solvent can be an effective purification step.
-
-
Persistent Colored Impurities: Even after purification, the final product may retain a yellow or brown color due to trace impurities.[13]
-
Solution: Treatment with activated carbon (charcoal) during recrystallization can effectively remove colored impurities.[13] Add a small amount of charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product.[13] For stubborn discoloration, a potassium permanganate treatment in a boiling water solution of the benzimidazole can be effective.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most classical and widely used methods are the Phillips-Ladenburg and Weidenhagen reactions.[3][15]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an ester or acid chloride), typically under acidic conditions and with heating.[11][15]
-
Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[15]
Modern synthetic approaches often employ a variety of catalysts to improve reaction efficiency, yields, and environmental friendliness.[9][16]
Q2: How does the reaction mechanism for benzimidazole formation from o-phenylenediamine and an aldehyde proceed?
A2: The reaction generally proceeds through the formation of a Schiff base intermediate. The plausible mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the Schiff base. Subsequently, an intramolecular cyclization occurs, followed by an oxidation step to yield the aromatic benzimidazole ring.[17][18]
Q3: What is the role of a catalyst in benzimidazole synthesis?
A3: Catalysts play a crucial role in modern benzimidazole synthesis by:
-
Increasing the reaction rate: This leads to shorter reaction times.[9]
-
Improving yields: By promoting the desired reaction pathway and minimizing side reactions.[1]
-
Enabling milder reaction conditions: Often allowing reactions to be performed at lower temperatures.[9]
-
Enhancing selectivity: Favoring the formation of the desired product over side products.[3]
A wide array of catalysts, including Lewis acids, Brønsted acids, metal nanoparticles, and green catalysts, have been successfully employed.[9][10][11][19]
Q4: Can I run the reaction under solvent-free conditions?
A4: Yes, solvent-free, or "neat," reaction conditions are a key aspect of green chemistry and have been successfully applied to benzimidazole synthesis, often in conjunction with microwave irradiation or grinding techniques.[10][11][15] These methods can offer advantages such as reduced environmental impact, shorter reaction times, and simplified workup procedures.
Q5: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A5: The electronic nature of the substituents on both the o-phenylenediamine and the aldehyde or carboxylic acid can significantly influence the reaction rate and yield. For instance, electron-withdrawing groups on the aldehyde can sometimes lead to slightly higher product yields.[1] The specific effects can vary depending on the reaction conditions and the catalyst used.
Experimental Protocols & Visual Guides
General Protocol for Catalyzed Benzimidazole Synthesis from an Aldehyde
This protocol provides a general starting point for the synthesis of 2-substituted benzimidazoles. Optimization of the catalyst, solvent, temperature, and time will be necessary for specific substrates.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Solvent (e.g., Chloroform, 5 mL)[2]
Procedure:
-
To a stirred solution of o-phenylenediamine in the chosen solvent in a round-bottom flask, add the catalyst.
-
Add the aldehyde to the mixture.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Solvent and Catalyst Optimization
The following table illustrates the impact of solvent and catalyst choice on the yield of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Solvent-free | Room Temp | - | 20 | [1][2] |
| 2 | None | Chloroform | Room Temp | - | 40 | [1][2] |
| 3 | NH₄Cl (400) | Chloroform | Room Temp | 4 | 94 | [2] |
| 4 | MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | High | [3] |
| 5 | Er(OTf)₃ (1) | Water | 100 (MW) | 0.17 | 89.7 | [7] |
Visualizing the Workflow and Mechanism
Troubleshooting Workflow for Low Yield
Caption: The reaction mechanism for benzimidazole formation from an o-phenylenediamine and an aldehyde. [17]
References
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. (n.d.). Retrieved from [Link]
-
Plausible mechanism for the formation of benzimidazoles. - ResearchGate. (2022, September). Retrieved from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. (n.d.). Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (2020, December 1). Retrieved from [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. (2016, September 15). Retrieved from [Link]
-
Benzimidazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Retrieved from [Link]
- A process for the optical purification of benzimidazole derivatives - Google Patents. (n.d.).
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10). Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. (n.d.). Retrieved from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - NIH. (2022, March 7). Retrieved from [Link]
-
General Mechanism of Benzimidazole formation. - ResearchGate. (n.d.). Retrieved from [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.). Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023, November 7). Retrieved from [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Optimization of the Reaction Condition. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
THF: CHEMISTRY OF THE BENZIMIDAZOLES ............................ ....... (n.d.). Retrieved from [Link]
-
Benzimidazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023, June 19). Retrieved from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry - ResearchGate. (2025, June 6). Retrieved from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (n.d.). Retrieved from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022, April 5). Retrieved from [Link]
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube. (2021, February 21). Retrieved from [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. (2023, August 11). Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. (2023, November 1). Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
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- 19. mdpi.com [mdpi.com]
challenges in the purification of 1H-Benzimidazole-5-carbaldehyde
Introduction
Welcome to the technical support guide for 1H-Benzimidazole-5-carbaldehyde. This molecule is a cornerstone building block in medicinal chemistry and materials science, prized for its reactive aldehyde group and biologically significant benzimidazole core.[1][2] However, its unique physicochemical properties, including a rigid heterocyclic structure and potential for strong intermolecular hydrogen bonding, present distinct challenges during purification.[2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental issues, supported by detailed protocols and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the standard, first-line method for purifying crude 1H-Benzimidazole-5-carbaldehyde?
A: For most applications, flash column chromatography over silica gel is the standard and most effective method.[1] A typical eluent system is a gradient of ethyl acetate in n-hexane, which is generally effective at separating the target compound from common non-polar and moderately polar impurities.[1][3]
Q2: My final yield after purification is consistently low. What are the most common causes?
A: Low recovery is a frequent issue and can typically be attributed to one of three factors:
-
Poor Solubility: The compound has limited solubility in many standard organic solvents, making complete dissolution for loading onto a column or for recrystallization difficult.[4] Material may be lost during transfers or may precipitate prematurely.
-
On-Column Adsorption: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and material loss.
-
Degradation: Benzimidazole derivatives can be sensitive to prolonged exposure to acidic conditions (like silica gel), light, and oxidative environments, which can lead to the formation of degradation byproducts.[5]
Q3: What are the primary impurities I should expect to see in my crude sample?
A: Impurities are typically process-related and depend on the synthetic route. The most common are:
-
Over-Oxidized Product: The aldehyde is susceptible to over-oxidation, leading to the formation of 1H-Benzimidazole-5-carboxylic acid. This is a critical impurity to monitor for, especially if the synthesis involves an oxidation step.[1]
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual o-phenylenediamine or a precursor molecule like 5-(hydroxymethyl)-1H-benzimidazole.[1][6]
-
Condensation Byproducts: The reactive aldehyde can potentially react with amine nucleophiles (like unreacted o-phenylenediamine) to form Schiff base impurities.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to resolving the underlying issue.
Issue 1: My compound is insoluble in the chromatography eluent, making column loading impossible.
-
Probable Cause: 1H-Benzimidazole-5-carbaldehyde exhibits poor solubility in non-polar solvents like hexane and has only slight solubility in moderately polar solvents like ethyl acetate.[4] Attempting to dissolve it directly in a low-polarity starting eluent for "wet loading" will be ineffective.
-
Solution: Dry Loading Protocol. This is the most robust method for loading poorly soluble compounds. It ensures the compound is introduced to the column in a concentrated band without the use of a strong, incompatible solvent.
Protocol: Dry Loading onto Silica Gel
-
Dissolution: In a round-bottom flask, dissolve your crude product (e.g., 1.0 g) in a minimal amount of a strong solvent in which it is soluble. Dichloromethane (DCM) with 5-10% methanol, or even DMSO for highly insoluble samples, works well.[4]
-
Adsorption: To this solution, add 2-3 times the mass of silica gel relative to your crude product (e.g., 2-3 g).
-
Evaporation: Thoroughly mix the slurry and remove the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure no solvent smell remains.
-
Column Application: Carefully layer the silica-adsorbed product onto the top of your packed chromatography column. Gently tap the column to settle the powder and add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with your starting solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Issue 2: The compound streaks badly or shows significant tailing on the TLC plate and during column chromatography.
-
Probable Cause: The basic nitrogens on the imidazole ring are interacting strongly with acidic silanol (Si-OH) groups on the silica gel surface. This strong, non-specific binding causes the compound to elute slowly and in a broad or tailing band, leading to poor separation.
-
Solution: Eluent Modification. Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your entire eluent system.
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-1% TEA by volume to your hexane/ethyl acetate or DCM/methanol mobile phase.
-
Ammonia: For more polar systems, using a mobile phase like 95:5:0.5 DCM/Methanol/Ammonium Hydroxide can be effective.
Implementation:
-
First, develop your TLC separation in the unmodified eluent.
-
Run a second TLC in a jar containing the same solvent system but with the added base (e.g., 1 mL of TEA in 100 mL of eluent).
-
Compare the spot shape. If the tailing is reduced and the Rf value is more consistent, use the modified eluent for your large-scale column.
-
Issue 3: After column chromatography, my product is still contaminated with a close-running impurity.
-
Probable Cause: The impurity has a polarity very similar to the desired product. This is common if the impurity is the precursor alcohol (5-(hydroxymethyl)-1H-benzimidazole) or the over-oxidized carboxylic acid, which can have surprisingly similar retention in some solvent systems.
-
Solutions & Workflow:
-
Optimize the Gradient: A standard linear gradient may not have sufficient resolving power. Switch to a shallow, multi-step gradient that focuses on the polarity range where your product elutes.
-
Change Solvent System: The selectivity (ability to separate two compounds) of a chromatography system is highly dependent on the solvents used. If an ethyl acetate/hexane system fails, try a different system with different chemical properties, such as dichloromethane/methanol.
Troubleshooting Workflow Diagram The following diagram outlines a decision-making process for tackling low purity after an initial purification attempt.
Caption: Troubleshooting workflow for low purity post-chromatography.
-
Issue 4: I suspect the product is degrading during purification.
-
Probable Cause: The aldehyde functionality can be labile. Prolonged exposure to the acidic surface of silica gel can catalyze degradation pathways.[5] This may be indicated by the appearance of new, often more polar, spots on the TLC of later fractions.
-
Solutions:
-
Use Deactivated Silica: Purchase commercially available neutral silica gel or prepare it by washing standard silica gel with a buffer solution.
-
Minimize Contact Time: Pack the column and run the purification as quickly as is reasonably possible. Avoid letting the compound sit on the column for extended periods.
-
Work at Lower Temperatures: If practical, run the column in a cold room to minimize the rate of potential degradation reactions.
-
Core Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol incorporates best practices for purifying 1H-Benzimidazole-5-carbaldehyde.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography, providing good resolution.[1][3] |
| Loading Method | Dry Loading (See protocol above) | Prevents issues with poor solubility in the initial mobile phase. |
| Solvent System A | Ethyl Acetate / n-Hexane + 0.5% TEA | Good for general purpose separation. TEA minimizes peak tailing.[3] |
| Solvent System B | Dichloromethane / Methanol + 0.5% TEA | Offers different selectivity; useful if System A fails to resolve impurities. |
| Gradient Profile | Shallow Gradient | Start at a low polarity (e.g., 10% EtOAc in Hexane) and increase the polar solvent slowly (e.g., 1-2% increments) as you approach the Rf of the product. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Use a UV lamp (254 nm) to visualize the aromatic benzimidazole ring. Staining (e.g., p-anisaldehyde) can also be used. |
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent secondary purification step to remove minor impurities and obtain highly crystalline material. The key challenge is identifying a suitable solvent.
-
Solvent Screening (Small Scale):
-
Place a few milligrams of your semi-pure compound into several small test tubes.
-
Add a few drops of different solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, Ethyl Acetate) to each tube.
-
Good Single Solvent: The compound should be insoluble or sparingly soluble at room temperature but dissolve completely upon heating.[4]
-
Good Binary Solvent System: Find one solvent in which the compound is highly soluble (e.g., Methanol, DMSO) and another in which it is insoluble (e.g., Water, Hexane).
-
-
Recrystallization Procedure (Using a Binary System like Methanol/Water): a. Dissolve the compound in the minimum required amount of hot methanol. b. While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (this is the saturation point). c. If too much water is added, add a few drops of hot methanol to redissolve the precipitate. d. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for several hours. e. Collect the resulting crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent (the solvent in which the compound is less soluble, e.g., cold water or a cold methanol/water mixture). g. Dry the crystals under vacuum.
Purification Strategy Overview
This diagram provides a high-level decision-making framework for purifying the crude product.
Caption: High-level purification strategy decision tree.
References
-
Khan, I., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Kumar, P., et al. (2015). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. International Journal of ChemTech Research. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde [cymitquimica.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Benzimidazole-5-carboxaldehyde,2,3-dihydro-2-oxo-(9CI) CAS#: 106429-59-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Column Chromatography for Benzimidazole Derivatives
Welcome to the technical support center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography of this important class of heterocyclic compounds. Here, we address common issues with in-depth explanations and provide actionable, field-proven solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes benzimidazole derivatives challenging to purify by column chromatography?
Benzimidazole derivatives can be challenging due to their unique structural features. The presence of both acidic (N-H) and basic (pyridine-type) nitrogen atoms in the imidazole ring can lead to strong interactions with the stationary phase, particularly the acidic silanol groups on silica gel.[1][2] This can result in issues like peak tailing, irreversible adsorption, and poor separation.[1][2] Furthermore, their polarity can vary significantly based on the substituents, making the selection of an appropriate solvent system crucial.[3][4]
Q2: What is the best stationary phase for purifying benzimidazole derivatives?
Silica gel is the most commonly used stationary phase for the chromatography of benzimidazole derivatives due to its versatility and cost-effectiveness.[5][6][7] However, for particularly basic derivatives that exhibit strong tailing or for compounds that are sensitive to the acidic nature of silica, alternative stationary phases should be considered.[2][8]
-
Alumina (basic or neutral): This can be an excellent alternative to mitigate issues with tailing for basic compounds.[2][8]
-
Deactivated Silica Gel: Pre-treating silica gel with a base like triethylamine can neutralize the acidic silanol groups, reducing unwanted interactions.[9]
Q3: How do I choose the right solvent system for my benzimidazole derivative?
The selection of an appropriate mobile phase is critical for successful separation.[5][10][11] The ideal approach is to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[11][12] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, ensuring good separation from impurities.[11]
Commonly used solvent systems for benzimidazole derivatives include:
The polarity of the solvent system is adjusted by varying the ratio of the polar to non-polar solvent to achieve the desired Rf value.[10]
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of benzimidazole derivatives.
Issue 1: Peak Tailing or Streaking
Q: My benzimidazole derivative is tailing (streaking) down the column, leading to broad peaks and poor separation. What is causing this and how can I fix it?
A: Tailing is the most common issue when purifying nitrogen-containing heterocyclic compounds like benzimidazoles on silica gel.[1][2]
Causality: The primary cause is the interaction between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, interaction slows down the elution of the compound, causing it to lag behind the main band and create a "tail."
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This base will compete with your compound for the active acidic sites on the silica gel, effectively neutralizing them.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase.
-
Ammonium Hydroxide: A 1% solution of ammonium hydroxide in water can be used as the aqueous component in a reversed-phase system.[1]
-
-
Change of Stationary Phase: If mobile phase modification is not sufficient or if your compound is sensitive to bases, consider changing your stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is often a better choice for basic compounds.[2][8]
-
Reversed-Phase Silica (C18): For more polar benzimidazole derivatives, reversed-phase chromatography can be a good option. Here, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase.[14][15]
-
Workflow for Addressing Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: Poor Separation of Compound from Impurities
Q: My compound is co-eluting with an impurity. How can I improve the resolution?
A: Achieving good separation hinges on optimizing the selectivity of your chromatographic system.
Causality: Poor separation occurs when the mobile phase does not differentiate sufficiently between your compound of interest and the impurities. This could be due to similar polarities or functional groups.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity over the course of the separation.[10] For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. Different solvents interact with your compounds in different ways, which can alter the elution order and improve separation.[10]
-
-
Adjust the pH of the Mobile Phase (for Reversed-Phase): For ionizable compounds like benzimidazoles, changing the pH of the mobile phase can dramatically affect retention and selectivity.[14][16][17] By protonating or deprotonating your compound and impurities, you can alter their polarity and improve separation. It is recommended to work at a pH that is at least one unit away from the pKa of your compound.[16]
Table 1: Common Solvent Systems for Benzimidazole Chromatography
| Solvent System | Polarity | Typical Applications |
| Ethyl Acetate / n-Hexane | Low to Medium | Good for less polar benzimidazole derivatives.[5] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar benzimidazole derivatives.[10] |
| Benzene / Acetone | Medium | Another option for moderately polar compounds.[12][13] |
Issue 3: Compound is Insoluble in the Mobile Phase or Loading Solvent
Q: My crude product is not dissolving well in the initial mobile phase for loading onto the column. What should I do?
A: This is a common problem, especially when dealing with more complex or high molecular weight benzimidazole derivatives.[7][18] Using a strong solvent to dissolve the sample for loading can lead to band broadening and poor separation.[18]
Causality: The solubility of a compound is highly dependent on the solvent. If the initial, non-polar mobile phase is a poor solvent for your compound, it will be difficult to load it onto the column in a concentrated band.
Solution: Dry Loading
Dry loading is the preferred method for samples that are poorly soluble in the mobile phase.[10][18]
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a good, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.[10]
-
Thoroughly mix and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your prepared column.
-
Gently tap the column to settle the powder and then add a thin layer of sand on top to protect the surface.[10]
Issue 4: Compound Does Not Elute from the Column
Q: I've run a large volume of eluent through the column, but my compound is not coming off. What could be the problem?
A: This can be a frustrating situation, but it is usually due to one of a few common issues.[8]
Causality:
-
Compound Decomposition: Your compound may be unstable on the acidic silica gel and has decomposed.[8]
-
Irreversible Adsorption: The compound is too polar and is irreversibly binding to the stationary phase.
-
Incorrect Solvent System: The mobile phase is not polar enough to elute your compound.[8]
Solutions:
-
Test for Stability: Before running a column, it's good practice to check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a couple of hours, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing.[8] In this case, switch to a less reactive stationary phase like alumina or deactivated silica.[2][8]
-
Increase Eluent Polarity: If your compound is stable, you are likely using a mobile phase that is not polar enough. Gradually increase the polarity of your eluent. If you are using a gradient, you may need to go to a higher final concentration of the polar solvent. In some cases, a "flush" with a very polar solvent (like 10-20% methanol in dichloromethane) may be necessary to elute highly retained compounds.
-
Check for Precipitation: In rare cases, a compound may precipitate at the top of the column if it is not soluble in the eluent.[8] This can block the flow of the solvent. If this occurs, you may need to unpack the column to recover your material.
Troubleshooting Workflow for Non-Eluting Compounds
Caption: A logical approach to address non-eluting compounds.
Experimental Protocols
Protocol 1: TLC Optimization of Mobile Phase
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or dichloromethane).[11]
-
Spot the dissolved sample onto a silica gel TLC plate.[11]
-
Prepare several developing chambers with different ratios of your chosen solvent system (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Develop the TLC plates in the chambers.
-
Visualize the separated spots under a UV lamp (254 nm).[5]
-
Calculate the Rf value for your target compound in each solvent system.
-
Adjust the solvent system polarity to achieve an Rf value of approximately 0.2-0.4 for your desired product.[11]
Protocol 2: Packing a Silica Gel Column (Slurry Method)
-
Select a glass column of an appropriate size. A general rule is a silica gel to crude product mass ratio of 30:1 to 100:1.[10]
-
Place a small plug of glass wool or ensure a sintered glass frit is at the bottom of the column.[10]
-
Add a thin layer of sand (approximately 1 cm).[10]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[10]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[10]
-
Open the stopcock to allow the solvent to drain, settling the silica gel bed. Do not let the column run dry.[10]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica surface.[10]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.[10]
References
-
Uddin, M. J., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
Yadav, M., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Publishing. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Biotage. (2023, January 26). How many ways can you load sample on your column? Retrieved from [Link]
-
IJCRT.org. (2022, April). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]
-
ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (2021). Developing a Benzimidazole-Silica-Based Hybrid Sol–Gel Coating with Significant Corrosion Protection on Aluminum Alloys 2024-T3. Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from [Link]
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]
-
ResearchGate. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
Barker, S. A., et al. (1990). Methodology for the analysis of benzimidazole anthelmintics as drug residues in animal tissues. PubMed. Retrieved from [Link]
-
Ačanski, M., Vujić, Đ., & Brkljača, J. (2013). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. Journal of Engineering & Processing Management. Retrieved from [Link]
-
DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Retrieved from [Link]
-
University of Kerbala. (n.d.). Synthesis of Benzimidazole Derivatives Using the Mesoporous Silica as Heterogeneous Catalyst. Retrieved from [Link]
-
NIH. (2018). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Retrieved from [Link]
-
ResearchGate. (2018). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. Retrieved from [Link]
-
ResearchGate. (2005). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ResearchGate. (2021). Development of a Corrosion Protection Silica-based hybrid Sol-gel Coatings on Aluminum Alloys 2024-t3 by Encapsulating Benzimidazole and Octadec-9-enoic acid. Retrieved from [Link]
-
Msagati, T. A., & Nindi, M. M. (2006). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Journal of Engineering & Processing Management. (2013). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
-
ScienceDirect. (2019). Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. Retrieved from [Link]
-
ResearchGate. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]
- Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
-
YouTube. (2019, March 25). Chromatography Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2021, February 5). Why does tailing happen in TLC? Retrieved from [Link]
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]
-
Journal of Engineering & Processing Management. (2013). View of SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL. Retrieved from [Link]
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how to remove colored impurities from benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of benzimidazole derivatives, with a specific focus on the removal of colored impurities. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: My final benzimidazole product is yellow/brown, but the literature reports it as a white solid. What are the likely causes of this discoloration?
A1: Colored impurities in benzimidazole synthesis are a frequent challenge and typically arise from several sources:
-
Oxidation of Starting Materials: The most common precursor, o-phenylenediamine, is highly susceptible to air oxidation, which can form intensely colored, polymeric species.[1] This oxidation can occur during storage or under the reaction conditions, especially at elevated temperatures.
-
Formation of Conjugated Byproducts: The reaction conditions can sometimes favor the formation of highly conjugated side products or amine condensation products, which absorb light in the visible spectrum.[2]
-
Degradation of the Product: Depending on the substituents and the reaction/workup conditions (e.g., strong acid/base, high heat), your target benzimidazole may be susceptible to degradation, leading to colored decomposition products.[3]
-
Residual Starting Materials: Incomplete reaction can leave behind colored starting materials or intermediates.
Q2: I've tried recrystallizing my product multiple times, but the color persists. What should I try next?
A2: While recrystallization is a powerful technique, highly colored impurities can sometimes co-crystallize with the product. When simple recrystallization fails, the following methods are recommended:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.[3]
-
Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, column chromatography is a highly effective purification method.[4]
-
Chemical Treatment: In stubborn cases, a mild oxidative treatment can be employed to break down the colored impurities.[5]
Troubleshooting Guide: Decolorizing Your Benzimidazole Product
This section provides detailed protocols and the scientific rationale behind the most effective decolorization techniques.
Issue 1: Persistent Yellow or Brown Coloration After Initial Purification
Root Cause Analysis: This often indicates the presence of highly conjugated, non-polar impurities that are readily adsorbed onto surfaces.
Solution: Treatment with Activated Carbon (Charcoal) during Recrystallization.
Mechanism of Action: Activated carbon, also known as charcoal, possesses a highly porous structure with a large surface area.[6] Colored impurities, which are often large, flat, aromatic molecules, are effectively adsorbed onto the carbon surface through π-stacking interactions.[7] This removes them from the solution, allowing for the crystallization of the pure, colorless product.
Protocol 1: Decolorization using Activated Carbon
Objective: To remove colored impurities from a crude benzimidazole product.
Materials:
-
Crude, colored benzimidazole product
-
Optimal recrystallization solvent (determined through solubility tests)
-
Activated carbon (decolorizing charcoal, e.g., Norit®)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Fluted filter paper and funnel for hot filtration
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude benzimidazole in the minimum amount of hot recrystallization solvent. Bring the solution to a gentle boil.
-
Charcoal Addition: Temporarily remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% w/w of your compound, or the amount on the tip of a spatula) to the hot solution.[8] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[9]
-
Digestion: Swirl the flask and gently heat the mixture for 5-15 minutes.[3] This allows time for the charcoal to adsorb the impurities. Avoid prolonged boiling, as this can lead to concentration of the solution and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[8] This step must be performed rapidly to prevent the desired compound from crystallizing in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by suction filtration and wash with a small amount of cold solvent.
Visualization: Activated Carbon Treatment Workflow
Caption: Workflow for decolorization with activated carbon.
Issue 2: Complex Mixture of Impurities or Product is Unstable on Charcoal
Root Cause Analysis: Some benzimidazoles may be sensitive to the conditions of charcoal treatment or may have impurities with very similar solubility, making recrystallization ineffective.
Solution: Column Chromatography.
Mechanism of Action: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[10] By carefully selecting the eluent system, the desired benzimidazole can be separated from both more polar and less polar impurities, including colored ones.
Protocol 2: Purification by Column Chromatography
Objective: To purify a benzimidazole derivative from a complex mixture.
Materials:
-
Crude benzimidazole product
-
Silica gel (for column chromatography)
-
Eluent system (e.g., ethyl acetate/hexanes, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Run the column with the eluent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzimidazole.
Data Summary: Common Purification Solvents
| Purification Method | Solvent/Solvent System | Typical Application/Notes |
| Recrystallization | Ethanol, Acetone, Water | Good for many common benzimidazole derivatives.[3][5] |
| Column Chromatography | Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities.[11] |
| Column Chromatography | Dichloromethane/Methanol | Used for more polar benzimidazole derivatives. |
Advanced Troubleshooting
Q3: I've tried both charcoal and column chromatography, but my product remains slightly colored. Are there any other options?
A3: For exceptionally stubborn discoloration, a chemical treatment approach can be effective. This method should be used judiciously as it can potentially affect the yield.
Protocol 3: Potassium Permanganate Treatment
Mechanism of Action: Potassium permanganate (KMnO₄) is a strong oxidizing agent that can chemically alter the colored impurities, often by cleaving double bonds within the chromophore, rendering them colorless. The excess permanganate and the manganese dioxide (MnO₂) byproduct are then removed with a reducing agent like sodium bisulfite.
Procedure:
-
Dissolve the impure benzimidazole in boiling water (approximately 13 mL per gram of compound).[5]
-
Add a strong solution of potassium permanganate dropwise until the solution becomes opaque due to the formation of brown manganese oxide.[5]
-
To the hot mixture, add solid sodium bisulfite portion-wise until the solution becomes clear.[5]
-
Add a small amount of decolorizing carbon, digest for 15 minutes, and filter the hot solution.[5]
-
Cool the filtrate to induce crystallization of the pure product. A recovery of 90-92% can be expected from this process.[5]
References
-
Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. [Link]
-
University of Colorado Boulder. (n.d.). Decolorizing carbon. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. [Link]
-
Al-Aqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Suppl 1), S1-S16. [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
Brishty, F., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PLOS ONE, 16(10), e0258222. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Carbon filtration and activated charcoal. [Link]
-
Shiogai, Y., et al. (2024). Aerobic oxidative synthesis of benzimidazoles by flavin photocatalysis. RSC Advances, 14(24), 17094-17098. [Link]
-
Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?[Link]
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- 6. Carbon filtration and activated charcoal | Class experiment | RSC Education [edu.rsc.org]
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- 9. Decolorizing carbon [sites.pitt.edu]
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- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Benzimidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1H-Benzimidazole-5-carbaldehyde, particularly when transitioning from lab-scale to pilot-scale production.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in benzimidazole synthesis can be frustrating and are often multifactorial.[1] Here’s a breakdown of potential causes and actionable solutions:
-
Incomplete Reaction: The condensation of an o-phenylenediamine with a one-carbon electrophile is the cornerstone of benzimidazole synthesis.[2][3] Incomplete conversion is a common culprit for low yields.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[3] Ensure the reaction is allowed to proceed until the starting material is fully consumed. For the synthesis of 1H-Benzimidazole-5-carbaldehyde, a common route involves the reaction of 3,4-diaminobenzaldehyde with formic acid.[4] Ensure appropriate reaction times and temperatures are maintained. Some classical methods require high temperatures, which can also lead to degradation, so finding the optimal balance is key.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical parameters that can significantly impact yield.[1]
-
Side Reactions and Degradation: Benzimidazoles can be sensitive to harsh conditions, and starting materials like o-phenylenediamines can be prone to oxidation.[6] Over-oxidation of the aldehyde to a carboxylic acid is also a potential side reaction.[2]
-
Inefficient Mixing during Scale-Up: As reaction volume increases, maintaining homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6]
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction. The goal is to maintain uniform temperature and concentration throughout the vessel.[6]
-
Q2: I'm struggling with the purification of the final product. What are the best practices?
Purification can be a significant bottleneck, especially at a larger scale. Here are some common purification challenges and how to address them:
-
Difficulty with Crystallization: The product may precipitate as an oil or fail to crystallize effectively.
-
Solution: After neutralizing the reaction mixture, the product often precipitates.[3] If it doesn't, try adding ice-cold water to induce precipitation.[3] Recrystallization from a suitable solvent is a standard purification technique.[3] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Persistent Impurities: Even after crystallization, the product may be off-color (e.g., dark brown), indicating the presence of impurities.[6]
-
Challenges in Large-Scale Purification: Techniques that are straightforward in the lab, like column chromatography, can be cumbersome and costly at a pilot scale.
-
Solution: Focus on optimizing the reaction to minimize impurity formation in the first place. For large-scale purification, techniques like slurry washing with an appropriate solvent can be more practical than chromatography.
-
Q3: The reaction is inconsistent now that I'm scaling up. How do I ensure reproducibility?
Reproducibility issues during scale-up often stem from changes in heat and mass transfer dynamics.
-
Heat Management: The condensation reaction can be exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of byproduct formation in a large reactor.[6]
-
Solution: Implement robust temperature control. A controlled, slower addition of reagents may be necessary to manage the exotherm effectively.[6]
-
-
Reagent Addition: The rate of reagent addition can influence the reaction profile.
-
Solution: For larger scales, a controlled addition rate is crucial. This can be achieved using a programmable syringe pump or a dropping funnel with careful monitoring.[6]
-
-
Solvent Selection: The choice of solvent affects not only the reaction kinetics but also the ease of workup and product isolation.[6]
-
Solution: While a solvent might work well at a small scale, its properties (e.g., boiling point, viscosity) should be re-evaluated for large-scale operations. Consider factors like ease of removal and potential for forming azeotropes.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1H-Benzimidazole-5-carbaldehyde?
The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[3] For 1H-Benzimidazole-5-carbaldehyde specifically, a common starting material is 3,4-diaminobenzaldehyde, which can be reacted with formic acid.[4][7]
Q2: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.
Q3: What are the recommended storage conditions for the starting materials and the final product?
-
3,4-Diaminobenzaldehyde: This starting material can be sensitive to light and air. It should be stored in a tightly sealed container, in a cool, dry, and dark place.
-
1H-Benzimidazole-5-carbaldehyde: The final product should also be stored in a tightly closed container in a dry, cool, and well-ventilated area to ensure its stability.[6]
Q4: Are there any specific safety precautions I should be aware of?
Yes, appropriate safety measures are crucial, especially at a larger scale.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye protection.[6]
-
Ventilation: Conduct all reactions and handling of reagents in a well-ventilated area or under a fume hood.[6]
-
Handling of Reagents: Be aware of the specific hazards of all chemicals used. For example, some reagents may be corrosive or toxic.
Experimental Protocol: Synthesis of 1H-Benzimidazole-5-carbaldehyde
This protocol details a lab-scale synthesis with considerations for scaling up.
Materials:
-
3,4-Diaminobenzaldehyde
-
Formic Acid
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzaldehyde (1.0 eq) in formic acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction by TLC until the 3,4-diaminobenzaldehyde is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Data Summary Table
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Temperature | Reflux | Drives the reaction to completion. | Temperatures that are too high can cause degradation.[1] |
| Catalyst | Acidic (e.g., p-TsOH) | Can significantly increase reaction rate and yield.[1] | Ensure appropriate catalyst loading.[1] |
| Solvent | Varies (e.g., DMF, Ethanol) | Affects solubility and reaction kinetics.[3] | Choose a solvent that allows for easy product isolation.[6] |
| Purity of Reagents | High Purity | Minimizes side reactions and impurities.[1] | Impurities can interfere with the reaction.[1] |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 1H-Benzimidazole-5-carbaldehyde.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Method for preparation of benzimidazole derivatives.
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (URL: [Link])
-
Designed 1H-benzimidazole-5-carboxamidine derivatives - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. (URL: [Link])
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide - MDPI. (URL: [Link])
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (URL: [Link])
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE - YouTube. (URL: [Link])
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - Chemical Science (RSC Publishing). (URL: [Link])
- Process for the preparation of 1H-benzimidazoles - Google P
-
Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. (URL: [Link])
-
3,4-Diaminobenzaldehyde | C7H8N2O | CID 17764316 - PubChem. (URL: [Link])
-
1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem. (URL: [Link])
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC - NIH. (URL: [Link])
-
Safety Data Sheet p-DIMETHYLAMINOBENZALDEHYDE - ChemSupply Australia. (URL: [Link])
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (URL: [Link])
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (URL: [Link])
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- 7. 3,4-Diaminobenzaldehyde | C7H8N2O | CID 17764316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the poor aqueous solubility of benzimidazole compounds, a common yet significant hurdle in experimental and developmental pipelines.
The Benzimidazole Solubility Problem: A Core Challenge
Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] However, their therapeutic potential is often hampered by poor aqueous solubility.[2] This characteristic can lead to low bioavailability, variable absorption, and challenges in formulation development, ultimately hindering their translation from the lab to the clinic.[3][4] Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which means they possess high permeability but low solubility.[3]
This guide provides a structured approach to understanding and overcoming these solubility issues, from fundamental principles to advanced formulation strategies.
Troubleshooting Guide: Common Solubility Issues & Recommended Actions
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: My benzimidazole compound precipitates when I add my stock solution (in DMSO) to an aqueous buffer.
This is a frequent observation known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[5]
Root Causes & Immediate Solutions:
-
High Stock Concentration: A highly concentrated DMSO stock exacerbates the solvent shock effect.
-
Direct Dilution: Adding the stock directly to the full volume of aqueous buffer creates a localized area of high supersaturation, leading to precipitation.
Workflow for Optimization:
Detailed Protocol:
-
Optimize Stock Concentration: If possible, lower the concentration of your DMSO stock.
-
Stepwise Dilution: Instead of a single dilution, perform a series of dilutions. For example, dilute the DMSO stock 1:10 in DMSO, then 1:10 in a 50:50 DMSO:buffer mix, before the final dilution into the aqueous buffer.
-
Intermediate Solvent: Consider using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[5] Dilute the DMSO stock into this intermediate solvent before adding it to the final aqueous medium.
-
Vigorous Mixing: Always add the stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
Issue 2: My compound has poor solubility even in organic solvents, making stock preparation difficult.
While less common, some benzimidazole derivatives can exhibit limited solubility even in standard organic solvents like DMSO.
Potential Causes & Solutions:
-
Compound Purity & Form: Impurities or an incorrect salt form can affect solubility. Ensure the compound's identity and purity are verified.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[3] Characterizing the solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) can be insightful.
-
Solvent Selection: Explore a broader range of solvents. A study on benzimidazole solubility in 19 different monosolvents showed that n-pentanol provided the highest solubility.[6]
Issue 3: The solubility of my compound is highly variable between experiments.
Inconsistent results can derail a research project. Identifying the source of variability is crucial.
Troubleshooting Checklist:
-
pH of Aqueous Media: The solubility of many benzimidazoles is pH-dependent.[5][7] Small, unrecorded variations in buffer pH can lead to significant solubility differences. Always measure and record the final pH of your solutions.
-
Temperature: Solubility is generally temperature-dependent.[6] Ensure all experiments are conducted at a consistent, controlled temperature.
-
Dissolution Medium De-gassing: Dissolved gases in the dissolution medium can form bubbles on the surface of the compound, inhibiting dissolution.[3] Always de-gas your aqueous media before use.
-
Batch-to-Batch Variability: If using different batches of the same compound, ensure their solid-state properties are consistent.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies to enhance the aqueous solubility of benzimidazole compounds?
A1: Several effective strategies can be employed, ranging from simple to complex:
-
pH Adjustment: For ionizable benzimidazoles, adjusting the pH of the medium can significantly increase solubility.[8][9] A pH-solubility profile should be determined to identify the optimal pH range.
-
Salt Formation: Converting the parent benzimidazole into a salt is a common and effective method to improve both solubility and dissolution rate.[4][10] For example, forming the hydrochloride salt of albendazole dramatically increases its aqueous solubility.[4]
-
Use of Co-solvents: Incorporating water-miscible organic solvents like ethanol, PEG, or propylene glycol can increase solubility.[5][11] However, their concentration must be carefully controlled to avoid cellular toxicity in biological assays.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be particularly effective for benzimidazoles like albendazole and fenbendazole.[12][14]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[15][16] This can lead to the formation of an amorphous state of the drug, which has a higher dissolution rate than the crystalline form.[17][18]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanonization) significantly increases the surface area available for dissolution.[2][3] Nanoparticle-based formulations can also improve stability and pharmacokinetic profiles.[2][19]
Q2: How do I choose the best solubilization strategy for my specific benzimidazole compound?
A2: The optimal strategy depends on the physicochemical properties of your compound and the requirements of your experiment.
Q3: Can these solubilization techniques affect the biological activity of my compound?
A3: Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay.
-
Co-solvents (e.g., DMSO): Can be toxic to cells at higher concentrations and may interfere with enzyme activity. It is generally recommended to keep the final DMSO concentration below 0.5%.[5]
-
pH Adjustment: Altering the pH can change the ionization state of your compound, which may affect its interaction with its biological target.[5]
-
Surfactants: Can disrupt cell membranes and interfere with protein function.
-
Cyclodextrins: Can sometimes extract cholesterol from cell membranes.
Always include a vehicle control in your experiments to ensure that the solubilizing agent itself is not responsible for the observed biological effects.
Q4: Are there more advanced strategies for very challenging compounds?
A4: For compounds that remain poorly soluble despite basic formulation attempts, more advanced approaches can be considered:
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20][21] This strategy can be used to temporarily modify the physicochemical properties of a drug, such as its solubility.[22][23]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[24][25]
-
Co-crystallization: This involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[11]
Data at a Glance: Impact of Solubilization Strategies
The following table summarizes the fold increase in solubility for various benzimidazole compounds using different techniques, as reported in the literature.
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) | Reference |
| Albendazole | β-cyclodextrin | 223x | [5] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [5] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x | [5][12] |
| Albendazole | Fumaric Acid Salt | 575x (at pH 7.4) | [4] |
| Albendazole | Hydrochloric Acid Salt | 1425x (at pH 7.4) | [4] |
| Fenbendazole | β-cyclodextrin | 432x | [5] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [5] |
| Thiazolobenzimidazole | pH adjustment (to pH 2) | ~36x | [5] |
| Thiazolobenzimidazole | pH adjustment and HPβCD | ~900x | [5] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the solubility of a benzimidazole compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., in 1-unit increments).
-
Add an excess amount of your benzimidazole compound to a fixed volume of each buffer in separate vials. Ensure undissolved solid is visible.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
-
Measure the final pH of each solution.
-
Filter the supernatant from each vial using a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (y-axis) against the final pH (x-axis) to generate the pH-solubility profile.
Protocol 2: Phase Solubility Study with Cyclodextrins
Objective: To evaluate the effect of a cyclodextrin on the solubility of a benzimidazole compound.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HPβCD) in your desired buffer.
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution.
-
Equilibrate the samples on a shaker at a constant temperature for 24-72 hours.
-
Filter the supernatant using a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in each sample.
-
Plot the concentration of the dissolved benzimidazole (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this plot can be used to determine the complexation efficiency and stoichiometry.
Conclusion
Overcoming the poor solubility of benzimidazole compounds is a critical step in harnessing their full therapeutic potential. By systematically addressing the underlying causes of precipitation and employing rational formulation strategies, researchers can enhance the bioavailability and obtain reliable, reproducible data. This guide serves as a starting point for troubleshooting and developing a robust experimental plan.
References
-
SciELO. (2018). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Retrieved from [Link]
-
ProQuest. (n.d.). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Retrieved from [Link]
-
PubMed. (2018). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. Retrieved from [Link]
-
GSC Online Press. (2025). Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review. Retrieved from [Link]
-
MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
ResearchGate. (2020). TECHNOLOGICAL STRATEGIES TO INCREASE SOLUBILITY OF ALBENDAZOLE: A REVIEW ABOUT INCLUSION COMPLEXES AND SOLID DISPERSIONS. Retrieved from [Link]
-
Panacea Research Library. (n.d.). comparative study of different approaches used for solubility enhancement of poorly water. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole. Retrieved from [Link]
-
PubMed. (n.d.). Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. Retrieved from [Link]
-
MDPI. (2021). Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Retrieved from [Link]
-
PubMed. (n.d.). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3). Retrieved from [Link]
-
MDPI. (n.d.). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Retrieved from [Link]
-
cr subscription agency. (2022). Techniques used for Solubility Enhancement of Albendazole. Retrieved from [Link]
-
ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Retrieved from [Link]
-
PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Novel research strategies of benzimidazole derivatives: a review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Nanoemulsions as parenteral drug delivery systems for a new anticancer benzimidazole derivative: formulation and in-vitro evaluation. Retrieved from [Link]
-
Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and itÃÆ'¢Â€Â™s in vivo Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
ResearchGate. (2025). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
ThaiJO. (2015). Solid Dispersions: Technique to Enhance Solubility of Poorly Water Soluble Drug. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
ACS Publications. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Saturation Solubility and Dissolution Property Improvement of Albendazole by Salt Formation Approach. Retrieved from [Link]
-
SciELO. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). Prodrugs of thiabendazole with increased water-solubility. Retrieved from [Link]
-
Progress in Chemistry. (n.d.). Strategies in poorly soluble drug delivery systems. Retrieved from [Link]
-
PubMed. (n.d.). Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges. Retrieved from [Link]
-
ResearchGate. (2025). Current and Emerging Prodrug Strategies. Retrieved from [Link]
-
Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
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RSC Publishing. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Retrieved from [Link]
-
PubMed. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Retrieved from [Link]
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stability issues of 1H-Benzimidazole-5-carbaldehyde under reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1H-Benzimidazole-5-carbaldehyde (CAS 58442-17-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the stability and reactivity of this versatile building block. This guide provides in-depth, field-proven insights into common experimental challenges, offering solutions grounded in chemical principles to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent properties and handling of 1H-Benzimidazole-5-carbaldehyde.
Q1: What is the general stability profile of 1H-Benzimidazole-5-carbaldehyde?
A1: 1H-Benzimidazole-5-carbaldehyde is a moderately stable organic compound.[1] However, its stability is significantly influenced by environmental conditions. The molecule possesses two primary reactive sites: the aldehyde group at the 5-position and the secondary amine (N-H) of the imidazole ring. It is particularly sensitive to:
-
Oxidizing agents: The aldehyde group can be easily oxidized to the corresponding carboxylic acid.[2]
-
Strong reducing agents: The aldehyde can be reduced to a primary alcohol.[2]
-
Light and Air: Prolonged exposure can lead to gradual degradation and coloration.
-
pH: Both acidic and strongly basic conditions can affect the compound's integrity and reactivity.[3][4]
Q2: What are the optimal storage and handling conditions?
A2: To ensure long-term stability and purity, proper storage is critical. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential decomposition pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes air oxidation of the aldehyde group. |
| Light | Amber vial or dark container | Prevents light-induced degradation. |
| Container | Tightly sealed glass container | Prevents moisture absorption and contamination. |
For handling, always use the compound in a well-ventilated fume hood. As with many organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact.[5]
Q3: How does pH affect the stability and reactivity of the molecule in aqueous media?
A3: The pH of the reaction medium plays a crucial role. The benzimidazole core contains basic nitrogen atoms that can be protonated under acidic conditions.[3] Furthermore, the aldehyde group can exist in a pH-dependent equilibrium with its hydrated gem-diol form.[4][6]
-
Acidic Conditions (pH < 5): In acidic solutions, the equilibrium may shift towards the hydrated gem-diol form.[4][6] This hydration deactivates the aldehyde, rendering it less reactive towards nucleophiles and potentially hindering reactions like Schiff base formation.
-
Neutral to Mildly Basic Conditions (pH 7-9): The aldehyde form is typically the dominant and most reactive species in this range.
-
Strongly Basic Conditions (pH > 10): While the aldehyde is reactive, strong bases can deprotonate the imidazole N-H, which may lead to undesired side reactions or solubility issues.
Diagram: pH-Dependent Hydration Equilibrium
Caption: Equilibrium between the aldehyde and its less reactive gem-diol form under acidic conditions.
Troubleshooting Guide: Reaction Conditions
This section provides solutions to specific problems encountered during chemical transformations involving 1H-Benzimidazole-5-carbaldehyde.
Issue 1: Low Yields or Stalled Reductive Amination Reactions
Reductive amination is a cornerstone reaction for this substrate, but it is fraught with potential pitfalls.
Problem: You are attempting a one-pot reductive amination with a primary or secondary amine and observe low conversion of the starting material or a complex mixture of products.
Workflow for Troubleshooting Reductive Amination
Caption: A logical workflow to diagnose and solve common issues in reductive amination.
Detailed Analysis & Solutions
-
Probable Cause A: Inefficient Imine Formation. The reaction between the aldehyde and the amine to form an imine (or iminium ion) is a reversible equilibrium. If the equilibrium does not favor the imine, the subsequent reduction cannot occur efficiently.[7]
-
Solution 1: Remove Water. Incorporate a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or 3Å/4Å molecular sieves into the reaction mixture. According to Le Chatelier's principle, removing the water byproduct drives the equilibrium toward imine formation.
-
Solution 2: Acid Catalysis. Add a catalytic amount (5-10 mol%) of a mild acid like acetic acid (AcOH). The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[7][8]
-
-
Probable Cause B: Premature Reduction of the Aldehyde. Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol faster than they reduce the imine, leading to unwanted byproducts and consumption of starting material.[8][9]
-
Solution: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations.[7] Its steric bulk and reduced hydridic character make it selective for the more electrophilic protonated imine (iminium ion) over the neutral aldehyde.
-
| Reducing Agent | Pros | Cons | Recommended Protocol |
| NaBH(OAc)₃ | Mild, highly selective for imines/iminium ions. Ideal for one-pot reactions.[7] | More expensive, moisture-sensitive. | One-Pot: Combine aldehyde, amine, and NaBH(OAc)₃ in a solvent like DCE or THF. |
| NaBH₃CN | Selective for imines. | Highly toxic (can release HCN). Requires careful pH control. | Use with caution under mildly acidic conditions (pH 4-6). |
| NaBH₄ | Inexpensive, readily available. | Non-selective; reduces aldehydes and ketones rapidly.[8] | Two-Step: First, form the imine by stirring the aldehyde and amine (often with a dehydrating agent) for 1-2 hours, then add NaBH₄. |
Issue 2: Formation of Significant Side-Products
The appearance of unexpected spots on your TLC plate can be frustrating. Understanding the potential side reactions is key to suppression.
Diagram: Common Degradation and Side-Reaction Pathways
Caption: Major pathways leading to the formation of common impurities and side-products.
-
Side-Product A: 1H-Benzimidazole-5-carboxylic acid.
-
Cause: The aldehyde is susceptible to oxidation, which can occur from atmospheric oxygen, especially at elevated temperatures, or from peroxide impurities in solvents like THF or diethyl ether.[2]
-
Solution:
-
Use an Inert Atmosphere: Run reactions under a nitrogen or argon atmosphere, especially if heating is required for extended periods.
-
Use Purified Solvents: Ensure solvents are freshly distilled or purchased anhydrous and peroxide-free.
-
-
-
Side-Product B: N-Substituted Products.
-
Cause: The N-H proton on the imidazole ring is acidic and can be deprotonated by a base. The resulting benzimidazolide anion is a potent nucleophile and can react with electrophiles present in the reaction (e.g., alkyl halides), leading to undesired N-alkylation or N-arylation.
-
Solution:
-
Protecting Groups: If N-substitution is a persistent issue, consider protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing subsequent reactions.
-
Base Selection: The choice of base can influence the site of reactivity. Carefully consider the pKa values and steric properties of the base and substrate.
-
-
-
Side-Product C: Self-Condensation Products.
-
Cause: Under certain conditions (especially basic or high temperature), the enolizable aldehyde can undergo self-condensation reactions, leading to oligomeric or polymeric materials.[7]
-
Solution:
-
Control Stoichiometry: In reactions with other nucleophiles (like amines), using a slight excess of the nucleophile can statistically disfavor self-condensation.
-
Temperature Control: Perform reactions at the lowest effective temperature. Room temperature is often sufficient for many transformations.
-
-
Issue 3: Decomposition During Aqueous Work-up or Purification
The stability of your product can be compromised during the isolation phase.
-
Problem: You observe product loss or the appearance of new impurities after an aqueous work-up or during column chromatography.
-
Cause 1: pH Extremes. As discussed in the FAQs, acidic work-ups can lead to the formation of the less stable hydrated form or salts, which may behave differently during extraction. Strongly basic conditions can also promote degradation.
-
Solution: Aim to perform aqueous extractions at a pH between 7 and 9. Use mild buffers like phosphate buffer or saturated sodium bicarbonate solution instead of strong acids or bases to adjust the pH.
-
-
Cause 2: Thermal Stress. Benzimidazole derivatives can be sensitive to prolonged heating.
-
Solution: When concentrating the product, use a rotary evaporator at a moderate temperature (<40-50°C). For purification, flash column chromatography on silica gel at room temperature is generally preferred over methods requiring high heat, such as distillation.
-
-
References
-
ResearchGate. Deprotonation constants of benzimidazole and stepwise stability.... [Link]
-
ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance | Request PDF. [Link]
-
MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]
-
PMC - NIH. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Pendidikan Kimia. pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubChem. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
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Technical Support Center: Catalyst Deactivation in Benzimidazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in benzimidazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge in this field: catalyst deactivation. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your synthetic protocols.
Understanding the Landscape of Catalysis in Benzimidazole Synthesis
The synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, often relies on catalytic methods to achieve high yields and selectivity under mild conditions.[1][2][3] A variety of catalysts, including metal-based systems (e.g., palladium, copper, gold, cobalt, zinc) and solid acid catalysts (e.g., zeolites, silica sulfuric acid), are employed.[4][5][6][7] However, the activity of these catalysts can diminish over the course of a reaction, a phenomenon known as deactivation. This loss of performance can be attributed to several distinct mechanisms, each requiring a specific approach to mitigation and resolution.[8][9]
Core Deactivation Mechanisms: A Quick Reference
Catalyst deactivation in benzimidazole synthesis can be broadly categorized into four main pathways. Understanding these is the first step toward effective troubleshooting.
| Deactivation Mechanism | Description | Common Catalyst Types Affected |
| Poisoning | Strong chemisorption of reactants, products, or impurities onto the catalyst's active sites, rendering them inaccessible.[10][11][12][13] | Metal catalysts (e.g., Pd, Cu, Au), especially sensitive to nitrogen-containing heterocycles, sulfur, and halides.[12][14] |
| Sintering (Thermal Degradation) | Agglomeration of small metal particles into larger ones at high temperatures, leading to a reduction in the active surface area.[15][16][17] | Supported metal nanoparticle catalysts (e.g., Au/TiO2, Pd/C).[5][18] |
| Leaching | Dissolution of the active catalytic species from a solid support into the reaction medium.[19][20] | Heterogeneous catalysts, particularly supported metal catalysts where metal-support interactions are weak.[19][21] |
| Fouling (Coking) | Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[9][22][23] | Solid acid catalysts (e.g., zeolites) and metal catalysts at high temperatures.[23][24] |
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during benzimidazole synthesis, providing explanations and actionable solutions based on established scientific principles.
Scenario 1: Reaction Stalls or Shows Low Conversion
Q1: My palladium-catalyzed C-N cross-coupling reaction to form a benzimidazole is sluggish and gives a poor yield. What could be the primary cause?
A1: The most likely culprit is catalyst poisoning by the nitrogen atoms of the benzimidazole product or the o-phenylenediamine starting material.[25] Palladium catalysts are susceptible to coordination by nitrogen-containing heterocycles, which can lead to the formation of stable, inactive complexes.[14][26][27]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can stabilize the active catalytic species and minimize the inhibitory effect of the nitrogen-containing molecules.[25][26]
-
Catalyst Pre-activation: In some cases, generating the active Pd(0) species in situ before adding the nitrogen-containing substrates can enhance performance.[25]
-
Use of Additives: Certain additives can function as "sacrificial" binders to the catalyst, preventing the substrate or product from poisoning the active sites. Careful selection is crucial to avoid interference with the main reaction.[25]
Q2: I'm using a reusable, supported gold nanoparticle catalyst (e.g., Au/TiO2) for an aerobic oxidation/condensation reaction. After the first run, the catalytic activity dropped significantly. Why?
A2: While gold catalysts are generally robust, a drop in activity upon reuse can indicate sintering or leaching .[5] If the reaction temperature is high, the gold nanoparticles may agglomerate, reducing the available active surface area.[17][18] Alternatively, weak interactions between the gold nanoparticles and the support can lead to leaching of the active species into the reaction medium.[19][20]
Experimental Protocol: Catalyst Stability Test
-
Reaction Setup: Perform the initial benzimidazole synthesis using your Au/TiO2 catalyst.
-
Catalyst Recovery: After the first run, carefully recover the catalyst by filtration or centrifugation.
-
Leaching Test: Take the supernatant from the first reaction and use it as the "catalyst" for a new reaction with fresh substrates. If any reaction occurs, it confirms that active gold species have leached into the solution.[5]
-
Sintering Analysis: Characterize the fresh and used catalyst using techniques like Transmission Electron Microscopy (TEM) to compare the nanoparticle size distribution. A significant increase in particle size points to sintering.
Scenario 2: Inconsistent Results and Poor Reproducibility
Q3: My reaction works well sometimes but fails on other occasions, even with the same protocol. What could be causing this inconsistency?
A3: Inconsistent results often point to subtle poisoning from impurities in your starting materials or solvents.[11][13] Trace amounts of sulfur, halides, or other coordinating species can have a significant impact on catalyst activity.[12]
Troubleshooting Workflow:
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- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 16. What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn [pollution.sustainability-directory.com]
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- 19. Catalyst support - Wikipedia [en.wikipedia.org]
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- 22. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
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- 26. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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Technical Support Center: Monitoring 1H-Benzimidazole-5-carbaldehyde Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 1H-Benzimidazole-5-carbaldehyde. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction involving 1H-Benzimidazole-5-carbaldehyde?
A good starting point is a mixture of a non-polar and a polar solvent, which can be adjusted based on the polarity of your product. Common systems for benzimidazole derivatives include ethyl acetate/n-hexane and chloroform/methanol.[1][2][3] A typical starting ratio would be 7:3 or 1:1 ethyl acetate to hexane.[1][4]
Q2: My spots are not visible under the UV lamp. What should I do?
While many benzimidazole derivatives are UV active due to their aromatic nature, your specific product or starting material might not be, or it could be too dilute.[5][6] In such cases, chemical staining is necessary. Potassium permanganate (KMnO4) or p-anisaldehyde stains are often effective for visualizing benzimidazoles and related compounds.[1][5]
Q3: Why are my spots streaking on the TLC plate?
Streaking can be caused by several factors: sample overloading, high polarity of the compound, or the sample being acidic or basic.[5][7][8][9] Try diluting your sample, or if the compound has acidic or basic properties, you can add a small amount of acetic acid or triethylamine respectively to your mobile phase to improve spot shape.[5][7][8]
Q4: How can I confirm the reaction is complete using TLC?
To confirm reaction completion, you should observe the disappearance of the limiting reactant's spot and the appearance of a new spot for the product.[10][11] It is best practice to run a three-lane TLC with the starting material, the reaction mixture, and a "co-spot" of both the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[11]
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during the TLC monitoring of your 1H-Benzimidazole-5-carbaldehyde reactions, providing explanations and actionable solutions.
Problem 1: Poor Separation of Spots (Overlapping or No Movement)
Causality: The polarity of the mobile phase is not optimized for your specific compounds. If the spots remain at the baseline, the solvent is not polar enough to move them up the stationary phase (typically silica gel).[5] If the spots run with the solvent front, the eluent is too polar.[5]
Solutions:
-
Spots at the Baseline: Increase the polarity of your mobile phase. For an ethyl acetate/hexane system, gradually increase the proportion of ethyl acetate.
-
Spots at the Solvent Front: Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[5]
-
Overlapping Spots: To improve resolution, you can try a different solvent system altogether. Sometimes, a three-component system (e.g., ethyl acetate/hexane/methanol) can provide better separation.[12][13]
Problem 2: Unexpected or "Ghost" Spots Appear on the Plate
Causality: Unexpected spots can arise from impurities in your starting materials, side reactions, or decomposition of your compound on the silica plate.[14] "Ghost" spots that appear and disappear can be due to volatile impurities.
Solutions:
-
Purity Check: Always run a TLC of your starting materials to ensure their purity before starting the reaction.[10]
-
2D TLC: To check for compound stability on the silica plate, you can perform a 2D TLC. Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in a fresh solvent system. If new spots appear off the diagonal, your compound is decomposing.[14]
-
Minimizing Volatility Issues: Ensure your TLC plate is fully dried before visualization, but avoid excessive heating which can cause volatile compounds to evaporate.[15]
Experimental Protocols
Protocol 1: Standard TLC Monitoring Workflow
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, spot your starting material, reaction mixture, and a co-spot on the starting line. Keep the spots small (1-2 mm in diameter) to prevent streaking.[8]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line.[5][16] Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot to track the progress of the reaction.
Data Presentation
Table 1: Recommended TLC Solvent Systems for Benzimidazole Derivatives
| Solvent System | Ratio (v/v) | Notes | Reference(s) |
| Ethyl Acetate : n-Hexane | 3:5 to 1:1 | A good starting point for many benzimidazole syntheses. | [1][4] |
| Chloroform : Methanol | 9:1 | Effective for more polar benzimidazole derivatives. | [3] |
| Benzene : Acetone | 7:3 | An alternative system that can provide different selectivity. | [17][18] |
| Ethyl Acetate : n-Hexane : Methanol | 3:2:1 | A three-component system for potentially better separation of complex mixtures. | [12][13] |
Visualizations
Diagram 1: TLC Monitoring Workflow
Caption: A streamlined workflow for monitoring reactions using TLC.
Diagram 2: Troubleshooting TLC Problems
Sources
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- 17. ijpsm.com [ijpsm.com]
- 18. ijcrt.org [ijcrt.org]
Technical Support Center: The Impact of Solvent Choice on Benzimidazole Synthesis Yield
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into a critical parameter of benzimidazole synthesis: the choice of solvent. Here, we move beyond simple protocol recitation to explore the causal relationships between solvent properties and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
The Pivotal Role of the Solvent in Benzimidazole Synthesis
The synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is profoundly influenced by the reaction medium. The solvent does not merely act as a passive medium to dissolve reactants; it actively participates in the reaction mechanism by stabilizing intermediates, influencing reaction rates, and in some cases, determining the product distribution. An inappropriate solvent can lead to low yields, the formation of complex side products, or even complete reaction failure.[1][2] This guide will equip you with the knowledge to make informed decisions about solvent selection for your benzimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzimidazole synthesis is suffering from low yield. How can I troubleshoot this, and where does the solvent fit in?
A1: Low yield is a common challenge in benzimidazole synthesis and can often be traced back to suboptimal reaction conditions.[2][3] While factors like catalyst choice and reaction temperature are crucial, solvent selection is a primary parameter you should investigate.[3][4]
Troubleshooting Steps Centered on the Solvent:
-
Evaluate Solvent Polarity: The polarity of your solvent can dramatically affect the reaction's efficiency. Polar organic solvents like methanol and ethanol have demonstrated high efficacy in numerous benzimidazole syntheses.[5][6] For instance, in a cobalt-catalyzed synthesis of 2-phenylbenzimidazole, switching to methanol resulted in a 97% yield.[5][6] If you are using a nonpolar solvent and experiencing low yields, consider screening a range of polar solvents.
-
Consider Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds and may play a role in proton transfer steps within the reaction mechanism. Aprotic solvents (e.g., DMF, DMSO, acetonitrile), while polar, cannot donate hydrogen bonds. The nature of your specific substrates and reaction mechanism will dictate which is more suitable. Some modern methods have shown dimethylformamide (DMF) to be a superior solvent choice for certain catalytic systems.[7]
-
Assess Reactant and Intermediate Solubility: Ensure your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, lower yields.
-
Investigate "Green" and Unconventional Solvents: If traditional organic solvents are not providing the desired results, exploring greener alternatives can be beneficial. Polyethylene glycol (PEG), deep eutectic solvents (DES), and even water have been successfully employed in benzimidazole synthesis, often with improved yields and easier workup procedures.[8][9][10][11] In some cases, solvent-free conditions, particularly with microwave irradiation, can offer a significant yield advantage.[12][13][14][15]
Q2: What is the mechanistic role of the solvent in the Phillips-Ladenburg and related benzimidazole syntheses?
A2: The solvent's role extends beyond simple dissolution. In the widely used condensation of an o-phenylenediamine with an aldehyde, the solvent influences key steps of the reaction mechanism.
-
Stabilization of Intermediates: The reaction proceeds through charged intermediates. Polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, which can lower the activation energy of the reaction and increase the rate of product formation.
-
Proton Transfer: Protic solvents can facilitate the necessary proton transfer steps in the cyclization and dehydration stages of the mechanism.
-
Influence on Selectivity: In syntheses where side products are possible, such as the formation of 1,2-disubstituted benzimidazoles, the solvent can influence the selectivity.[16][17] For example, in the reaction of o-phenylenediamine with two equivalents of an aldehyde, the choice of solvent can impact the ratio of the mono- to di-substituted product.
Below is a diagram illustrating a simplified workflow for solvent selection in benzimidazole synthesis.
Caption: A workflow diagram for troubleshooting and optimizing solvent choice in benzimidazole synthesis.
Q3: Can you provide a comparison of different solvents and their impact on yield for a typical benzimidazole synthesis?
A3: Certainly. The choice of solvent can have a dramatic impact on the yield of the final product. Below is a table compiled from various studies, showcasing the effect of different solvents on the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde under various catalytic conditions.
| Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | Cobalt (II) acetylacetone | Room Temp | 4 | 97 | [5][6] |
| Ethanol | Cobalt (II) acetylacetone | Room Temp | 4 | 92 | [5] |
| DMF | FeCl3 / Al2O3 | 25 | - | ~90 (Relatively Better) | [7] |
| Ethanol | NH4Cl | 80-90 | 2 | Moderate to Good | |
| Chloroform | NH4Cl | Room Temp | 4 | 40 | [2] |
| PEG 400 | None | 80-85 | 2-6 | up to 90 | [8] |
| Water | L-Proline | Reflux | - | Good to Excellent | [18] |
| Solvent-Free | Er(OTf)3 | 80 | 0.03 (2 min) | 91 (for 1,2-disubstituted) | [16][17] |
| Solvent-Free | MgO@DFNS | Room Temp | 4 | - | [19] |
| Ethanol | MgO@DFNS | Room Temp | - | Excellent | [19] |
Note: Reaction conditions and catalysts vary between studies, so this table should be used as a comparative guide to inform your solvent screening, not as a direct prediction of yield for your specific system.
Q4: I'm interested in greener synthesis routes. What are the best "green" solvent options for benzimidazole synthesis?
A4: Green chemistry principles are increasingly important in modern organic synthesis.[12] For benzimidazole synthesis, several environmentally benign solvent systems have been developed:
-
Water: As the most abundant and non-toxic solvent, water is an excellent green choice when reactant solubility allows.[18][20]
-
Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and recyclable solvents that have been shown to be effective for benzimidazole synthesis.[8]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be derived from natural sources.[9][10] In some cases, a DES can be formed from one of the reactants, serving a dual role as both solvent and reagent.[9]
-
Solvent-Free Synthesis: Eliminating the solvent entirely is the greenest option.[12][15] This is often facilitated by microwave irradiation, which can lead to dramatically reduced reaction times and high yields.[13][14][21][22][23]
Experimental Protocol: Solvent Screening for the Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general framework for screening various solvents to optimize the yield of a 2-substituted benzimidazole from o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Catalyst (e.g., ammonium chloride)
-
Solvents for screening (e.g., methanol, ethanol, DMF, acetonitrile, chloroform, water)
-
Reaction vials or round-bottom flasks
-
Stir plate and stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate workup and purification reagents (e.g., water, ethyl acetate, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In separate, labeled reaction vials, add o-phenylenediamine (1 mmol), the substituted aldehyde (1 mmol), and the chosen catalyst (e.g., NH4Cl, 4 mmol).[4]
-
Solvent Addition: To each vial, add 5 mL of a different solvent from your screening list.
-
Reaction Conditions: Stir the reaction mixtures at a set temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).
-
Monitoring the Reaction: Monitor the progress of each reaction using TLC at regular intervals (e.g., every hour).[1]
-
Reaction Completion and Workup: Once a reaction appears complete by TLC (or after a set time, e.g., 4 hours), quench the reaction by adding cold water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis and Comparison: Purify the crude product if necessary (e.g., by recrystallization or column chromatography) and determine the yield for each solvent. The solvent that provides the highest yield of the desired product is the optimal choice for this transformation.
Below is a diagram illustrating the general reaction for benzimidazole synthesis.
Caption: General reaction scheme for the synthesis of benzimidazoles.
References
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. (2014). International Letters of Chemistry Physics and Astronomy. Retrieved January 12, 2026, from [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (2019). MDPI. Retrieved January 12, 2026, from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. (n.d.). EPRA JOURNALS. Retrieved January 12, 2026, from [Link]
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (n.d.). arkat usa. Retrieved January 12, 2026, from [Link]
-
List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Absorptiometric and Fluorimetric Study of Solvent Dependence and Prototropism of 2-Substituted Benzimidazole Derivatives. (n.d.). ElectronicsAndBooks. Retrieved January 12, 2026, from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH. Retrieved January 12, 2026, from [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Retrieved January 12, 2026, from [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Retrieved January 12, 2026, from [Link]
-
A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques. (n.d.). ijrar.org. Retrieved January 12, 2026, from [Link]
-
Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). JOCPR. Retrieved January 12, 2026, from [Link]
-
Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. (n.d.). IJRAR.org. Retrieved January 12, 2026, from [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Retrieved January 12, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
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- 9. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
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- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
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- 15. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 16. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
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- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 20. ijarsct.co.in [ijarsct.co.in]
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- 22. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
Technical Support Center: Minimizing N-Alkylation Side Products in Benzimidazole Synthesis
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzimidazole chemistry, with a specific focus on mitigating the formation of undesired N-alkylation side products. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of a di-alkylated product in my reaction. What is the primary cause?
The formation of N,N'-dialkylated benzimidazoles is a common side reaction that occurs when the initially formed mono-N-alkylated benzimidazole undergoes a second alkylation. This is particularly prevalent when using highly reactive alkylating agents or when the mono-alkylated product has comparable reactivity to the starting benzimidazole.[1] The core of the issue lies in the nucleophilicity of the second nitrogen atom in the mono-alkylated intermediate.
Q2: How does the choice of base impact the regioselectivity and extent of N-alkylation?
The base is a critical parameter in controlling N-alkylation. A base that is too weak may not sufficiently deprotonate the benzimidazole, leading to low yields.[2] Conversely, a very strong base can increase the rate of reaction but may also promote side reactions, including di-alkylation.[2] Common bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used.[2][3] The choice can influence not only the reaction rate but also the regioselectivity in unsymmetrical benzimidazoles.[2]
Q3: Can steric hindrance be leveraged to control N-alkylation?
Absolutely. Steric hindrance is a powerful tool for directing alkylation. Bulky substituents on the benzimidazole ring can physically block one of the nitrogen atoms, making the less hindered nitrogen the preferred site for alkylation.[2][4] Similarly, using a bulkier alkylating agent can increase the selectivity for the less sterically encumbered nitrogen atom.[4] This principle is fundamental in achieving high regioselectivity.[2][4]
Q4: Are there alternative synthetic strategies to avoid N-alkylation issues altogether?
Yes, several methods can be employed. One approach is to synthesize the N-alkylated benzimidazole directly in a one-pot reaction. For instance, a palladium-catalyzed intermolecular coupling of formimidamides with benzylamines can yield N-1-alkyl-2-unsubstituted benzimidazoles.[5] Another strategy involves the use of protecting groups. By selectively protecting one of the nitrogen atoms, alkylation can be directed to the desired position, followed by deprotection.[6]
Q5: What role does the solvent play in minimizing side products?
The choice of solvent is crucial. It is important to use a dry, aprotic solvent, as protic solvents can quench the benzimidazolate anion, which is the key nucleophile in the alkylation reaction.[2] Common aprotic solvents include dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF). The solubility of the base in the chosen solvent is also an important factor to consider for optimal reaction kinetics.[2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Benzimidazoles
Symptoms: You are obtaining a mixture of two N-alkylated regioisomers that are difficult to separate.
Root Cause: The tautomeric nature of the benzimidazole ring allows the proton to reside on either nitrogen, leading to two different nucleophilic sites for the alkylating agent to attack.[2]
Solutions:
-
Leverage Steric Effects: If your benzimidazole has substituents, the alkylation will likely favor the less sterically hindered nitrogen.[2][4] You can enhance this effect by using a bulkier alkylating agent.
-
Exploit Electronic Effects: The electronic properties of substituents influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the reactivity of the nearby nitrogen, while electron-withdrawing groups can decrease it.[2]
-
Employ Protecting Groups: For complete control, selectively protect one of the nitrogen atoms. The 2,2,2-trichloroethylchloroformate (Troc-Cl) group is one such example that can be used for selective N-protection.
Problem 2: Excessive Di-Alkylation Leading to Quaternary Imidazolium Salts
Symptoms: A significant portion of your product is the di-alkylated quaternary salt, reducing the yield of the desired mono-alkylated product.
Root Cause: The mono-alkylated benzimidazole intermediate is still nucleophilic and can react with another equivalent of the alkylating agent. This is more likely with highly reactive alkylating agents and elevated temperatures.[1]
Solutions:
-
Control Stoichiometry: Use a slight excess of the benzimidazole relative to the alkylating agent to minimize the chance of a second alkylation.[1]
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[1]
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent to have better control over the reaction.[1]
-
Dilute the Reaction Mixture: Lowering the concentration of reactants can decrease the probability of the mono-alkylated product encountering another molecule of the alkylating agent.[1]
Problem 3: Low or No Yield of N-Alkylated Product
Symptoms: The reaction is sluggish or does not proceed to completion, resulting in a poor yield of the desired product.
Root Cause: Several factors can contribute to low yields, including impure starting materials, an inappropriate choice of base or solvent, or non-optimized reaction conditions.[2]
Solutions:
-
Ensure Purity of Starting Materials: Start with pure and dry benzimidazole, as impurities can inhibit the reaction.[2]
-
Optimize Base and Solvent: The base must be strong enough to deprotonate the benzimidazole but not so strong as to cause side reactions.[2] Ensure the use of a dry, aprotic solvent.[2]
-
Screen Reaction Conditions: Perform small-scale experiments to optimize temperature and reaction time. Some reactions may require heating, while others benefit from lower temperatures to minimize byproducts.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Mono-N-Alkylation of Benzimidazole
This protocol provides a general starting point for achieving mono-N-alkylation. Optimization will be required based on the specific benzimidazole and alkylating agent used.
-
To a solution of benzimidazole (1.0 eq) in a dry, aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolate anion.
-
Slowly add the alkylating agent (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Table 1: Influence of Base and Solvent on N-Alkylation (Illustrative)
| Entry | Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Ratio of Mono- to Di-alkylated Product |
| 1 | 2-Methylbenzimidazole | Methyl Iodide | K₂CO₃ | DMF | 85:15 |
| 2 | 2-Methylbenzimidazole | Methyl Iodide | NaH | THF | 70:30 |
| 3 | 2-Phenylbenzimidazole | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 95:5 |
| 4 | 2-Phenylbenzimidazole | Benzyl Bromide | K₂CO₃ | DMF | 90:10 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Visualizing Reaction Pathways
To better understand the competing reactions during N-alkylation, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways in benzimidazole N-alkylation.
Caption: Regioselectivity in unsymmetrical benzimidazole alkylation.
References
-
Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [Link]
-
Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., ... & Liu, X. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications, 51(15), 2354-2362. [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
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Grimmett, M. R. (1983). N-Alkylation of imidazoles. University of Otago. [Link]
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Srivastava, S., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
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Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
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Mondal, S., & Jana, A. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(38), 5464-5473. [Link]
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Yadav, A., & Waskale, Y. (2024). Failure on N-alkylation of benzimidazole. ResearchGate. [Link]
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Wisdomlib. (2024). N-alkylation: Significance and symbolism. [Link]
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ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]
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Jones, B. G., et al. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(43), 7387-7390. [Link]
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ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. [Link]
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Beilstein Journals. (2013). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
Royal Society of Chemistry. (2020). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. [Link]
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incomplete cyclization to benzimidazole troubleshooting
Introduction: The synthesis of the benzimidazole scaffold is a cornerstone of medicinal chemistry and materials science. Despite its prevalence, the cyclization of o-phenylenediamines with aldehydes or carboxylic acids can be fraught with challenges, leading to incomplete reactions, low yields, and complex purification profiles. This guide is designed to serve as a dedicated resource for researchers, providing in-depth troubleshooting strategies and practical advice to overcome common hurdles in benzimidazole synthesis. As your partner in the lab, we aim to equip you with the knowledge to not only solve immediate experimental issues but also to build a robust and reproducible synthetic methodology.
Understanding the Reaction: The Foundation of Troubleshooting
Effective troubleshooting begins with a solid understanding of the reaction mechanism. The two most common pathways to the benzimidazole core are the Phillips-Ladenburg reaction (using carboxylic acids) and the Weidenhagen reaction (using aldehydes).
The general mechanism involves two key steps:
-
Initial Condensation: Formation of a Schiff base (from an aldehyde) or an amide (from a carboxylic acid) intermediate through nucleophilic attack of one of the amine groups of the o-phenylenediamine (OPDA) onto the carbonyl carbon.
-
Cyclization and Aromatization: An intramolecular nucleophilic attack by the second amine group, followed by dehydration (or another elimination), leads to the formation of the dihydrobenzimidazole intermediate, which then aromatizes to the final benzimidazole product.
This process can be influenced by a multitude of factors, each presenting a potential point of failure.
Diagram: General Mechanism of Benzimidazole Formation
Caption: Key steps in the formation of the benzimidazole ring.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific problems you may encounter during your synthesis. The troubleshooting process is visualized in the flowchart below, followed by detailed Q&A entries.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing benzimidazole synthesis issues.
Q1: My reaction shows a low conversion rate with significant starting material remaining. What should I investigate first?
A1: A low conversion rate is often tied to insufficient reaction activation. The primary factors to scrutinize are the catalyst , temperature , and reaction time .
Causality & Actionable Advice:
-
Catalyst Choice & Activity: The condensation and cyclization steps are often slow without a catalyst.[1] The choice of catalyst is critical and depends on the reactants (aldehyde vs. carboxylic acid).
-
For Carboxylic Acids (Phillips-Ladenburg): Strong acids like polyphosphoric acid (PPA) or mineral acids (e.g., HCl) are traditionally used to facilitate both amide formation and the subsequent dehydration.[2][3] However, these often require high temperatures.[4] Consider using milder catalysts like ammonium chloride (NH₄Cl) which can give excellent yields at lower temperatures (80-90°C).[5][6]
-
For Aldehydes (Weidenhagen): This reaction often requires an oxidative cyclization step to convert the benzimidazoline intermediate to benzimidazole.[7] While air can serve as the oxidant, the reaction can be slow.[7] Catalysts can play a dual role of activating the aldehyde and facilitating the oxidation.[8] Options range from Lewis acids (e.g., ZrCl₄, Er(OTf)₃) to various metal-based catalysts (e.g., copper, cobalt complexes) that can enhance reaction rates under milder conditions.[9][10][11]
-
Action: If not using a catalyst, introduce one. If you are, ensure it is active and not poisoned. For heterogeneous catalysts, ensure proper activation and sufficient surface area.[1]
-
-
Reaction Temperature: Many benzimidazole syntheses require thermal energy to overcome the activation barrier for cyclization and dehydration.
-
Conventional Heating: If running at room temperature, a significant yield increase may be observed by heating. Reactions without a catalyst that yield 32% at room temperature can improve to over 90% with an appropriate catalyst and thermal conditions.[1] Classical methods often call for temperatures exceeding 180°C, especially for less reactive aromatic acids.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields by promoting rapid, uniform heating.[12][13][14] This can be particularly effective in overcoming high activation energies.[14]
-
Action: Monitor your reaction at room temperature first. If conversion is low, incrementally increase the temperature (e.g., to 60°C, then 80°C, then reflux) and monitor by TLC or LC-MS. Consider switching to a microwave reactor if available.[15]
-
-
Reaction Time: It's possible the reaction is simply slow.
-
Action: Run a time-course experiment. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them to determine when the reaction plateaus.
-
Q2: My TLC/LC-MS shows the formation of multiple products. How can I improve the selectivity?
A2: Poor selectivity is a common issue, especially when using aldehydes, and can lead to the formation of 1,2-disubstituted benzimidazoles or other side products.
Causality & Actionable Advice:
-
Formation of 1,2-Disubstituted Products: This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring. This is particularly prevalent with electron-rich aldehydes.[11]
-
Control Stoichiometry: Ensure you are not using a large excess of the aldehyde. A ratio of 1:1 or 1:1.1 (OPDA:aldehyde) is a good starting point.
-
Catalyst Control: The choice of catalyst can dramatically influence selectivity. For example, using erbium(III) triflate (Er(OTf)₃) as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while its absence favors the mono-substituted product.[11] Conversely, other catalytic systems are optimized specifically for 2-substituted benzimidazoles.
-
Action: Carefully control your stoichiometry. If side products persist, investigate a different catalyst system known to favor mono-substitution.[16]
-
-
Formation of Other Heterocycles: Under certain conditions, particularly with β-ketoesters under neutral reflux, the reaction can favor the formation of benzodiazepine-2-ones instead of benzimidazoles.[6]
-
Action: Ensure your reaction conditions, especially pH, are appropriate for benzimidazole formation. Acidic conditions typically favor the benzimidazole pathway.[6]
-
Q3: The reaction works, but the yield is consistently low even after optimizing time and temperature. What other factors should I consider?
A3: If the core parameters of catalysis and temperature are optimized, persistent low yields often point to issues with solvents, reactant quality, or the reaction atmosphere.
Causality & Actionable Advice:
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence reaction rates. Polar solvents are often effective.[17][18]
-
Screening: A solvent screen is a powerful optimization tool. Methanol and ethanol are frequently reported to give high yields in many catalytic systems.[17][18] Other solvents to consider include acetonitrile, chloroform, and DMF.[6] In some cases, solvent-free conditions at elevated temperatures can also be highly effective.[5]
-
Action: Conduct small-scale parallel reactions in a set of diverse solvents (e.g., MeOH, EtOH, ACN, CHCl₃, THF) to identify the optimal medium for your specific substrate combination.
-
-
Purity of Starting Materials: Impurities in the o-phenylenediamine (OPDA), aldehyde/acid, or solvent can inhibit the catalyst or lead to side reactions.
-
OPDA Stability: OPDA can oxidize and darken on storage. This oxidation can introduce impurities that complicate the reaction. Using the dihydrochloride salt of OPDA can sometimes reduce colored impurities and lead to cleaner reactions.[15][19]
-
Action: Check the purity of your starting materials by NMR or melting point. If the OPDA is old or discolored, consider purifying it by recrystallization or using a fresh bottle. Ensure solvents are anhydrous if the reaction is water-sensitive.
-
-
Atmosphere/Oxidant: For syntheses starting from aldehydes, the final aromatization step requires an oxidant.
-
Action: If you are not using an explicit oxidant and yields are low, the reaction may be limited by the rate of air oxidation. Consider bubbling air through the reaction mixture or running the reaction open to the atmosphere.[7] Alternatively, various oxidants like H₂O₂ can be added to facilitate this step, often leading to shorter reaction times and higher yields.[19]
-
Table 1: Troubleshooting Summary
| Problem | Primary Cause | Recommended Actions |
| Low Conversion | Insufficient Activation | 1. Introduce or change the catalyst (e.g., NH₄Cl, PPA, Er(OTf)₃).[3][6][11]2. Increase reaction temperature or switch to microwave heating.[12][20]3. Extend reaction time and monitor progress. |
| Poor Selectivity | Competing Side Reactions | 1. Adjust stoichiometry (especially for aldehydes) to ~1:1.[11]2. Change the catalyst to one known for higher selectivity.[11]3. Modify pH; acidic conditions often favor benzimidazole formation.[6] |
| Persistent Low Yield | Suboptimal Conditions | 1. Perform a solvent screen (e.g., MeOH, EtOH, ACN).[17][18]2. Verify the purity of all reagents; purify if necessary.[15]3. Ensure an appropriate oxidant is present for aldehyde-based routes (e.g., air, H₂O₂).[7][19] |
| Purification Issues | Product contamination | 1. Use a heterogeneous catalyst for easy filtration.[1]2. Employ a "catch and release" purification using an acidic resin.[21]3. For colored impurities, try using OPDA dihydrochloride salt.[15] |
Frequently Asked Questions (FAQs)
Q: Can I run this reaction without a solvent? A: Yes, solvent-free reactions are a key green chemistry approach and can be very effective for benzimidazole synthesis.[22] They are typically run by heating a mixture of the neat reactants, often with a solid-supported catalyst. This can simplify workup by eliminating the need for solvent removal.[5]
Q: My product is difficult to purify from the catalyst. What can I do? A: This is a common problem with homogeneous catalysts. Consider switching to a heterogeneous catalyst, such as a metal supported on silica or a metal-organic framework (MOF).[1] These can be easily removed by simple filtration at the end of the reaction and are often recyclable. Another advanced strategy is a "catch and release" method, where the basic benzimidazole product is captured on an acidic solid support resin, impurities are washed away, and the pure product is then released by washing with a basic solution.[21]
Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method.[6] Use a solvent system that gives good separation between your starting materials and the expected product (e.g., ethyl acetate/hexane). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q: Are there any safety considerations I should be aware of? A: o-phenylenediamine and its derivatives can be toxic and sensitizers; always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. When using high temperatures or microwave reactors, ensure you are following all recommended safety protocols for the equipment.
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Solvent Screening
This protocol outlines a parallel synthesis approach for rapid optimization of reaction conditions.
Materials:
-
o-phenylenediamine (OPDA)
-
Aldehyde or Carboxylic Acid
-
Set of Catalysts (e.g., NH₄Cl, p-TsOH, ZrCl₄)
-
Set of Solvents (e.g., Ethanol, Methanol, Acetonitrile, Chloroform)
-
Reaction vials with stir bars
-
Heating block or parallel synthesizer
Procedure:
-
In a series of reaction vials, add OPDA (e.g., 0.5 mmol).
-
To each vial, add the selected catalyst (e.g., 10 mol%).
-
Add the selected solvent (e.g., 2 mL) to each vial.
-
Add the aldehyde or carboxylic acid (e.g., 0.55 mmol) to each vial to initiate the reaction.
-
Seal the vials and place them on the heating block set to the desired temperature (e.g., 80°C).
-
Stir the reactions for a set amount of time (e.g., 4 hours).
-
After cooling, take a small aliquot from each vial for analysis by TLC or LC-MS to compare conversion and product formation across the different conditions.
Protocol 2: Workup and Purification
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst was used, remove it by filtration, washing with a small amount of the reaction solvent.
-
If the reaction was run in acid (e.g., PPA or HCl), carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., NaOH or NH₄OH solution) until the benzimidazole product precipitates.[23]
-
If the reaction was run in an organic solvent, the solvent can be removed under reduced pressure.
-
The crude product can then be purified.
References
-
Darekar, P. P., & Moon, S. A. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie. Retrieved from [Link]
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Pawar, S. S., & Shankarwar, S. G. (2021). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Mishra, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. Retrieved from [Link]
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Kumar, A., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Catalysis Surveys from Asia. Retrieved from [Link]
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Kardanpour, R., et al. (2021). Effect of different solvents for the synthesis of benzimidazole and benzothiazole. ResearchGate. Retrieved from [Link]
-
Mobinikhaledi, A., et al. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Retrieved from [Link]
-
Mohammadi, Z., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
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Lopes, I. C., et al. (2017). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Shaik, S. P., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. Retrieved from [Link]
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Riente, P., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
Tirkaso, G. F., et al. (2013). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules. Retrieved from [Link]
-
Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the reductive cyclization to access benzimidazole‐fused thiazocines 4. Retrieved from [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
-
Buchwald, S. L., et al. (2009). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. The Journal of Organic Chemistry. Retrieved from [Link]
-
SID. (n.d.). Use of heterogeneous catalysts in benzimidazole synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. a. Retrieved from [Link]
-
Riente, P., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Retrieved from [Link]
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
Ghorai, M. K., et al. (2022). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Kim, B., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple and Efficient Procedure for the Synthesis of Benzimidazoles Using Air as the Oxidant. Retrieved from [Link]
-
Taylor, R. D., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1H-Benzimidazole-5-carbaldehyde: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. 1H-Benzimidazole-5-carbaldehyde, a key building block in the synthesis of a wide array of biologically active molecules, is no exception. Its versatile aldehyde functional group serves as a reactive handle for the creation of diverse molecular architectures, from anticancer to antimicrobial agents.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 1H-Benzimidazole-5-carbaldehyde, offering a comparative perspective with other common analytical techniques to ensure a comprehensive characterization of this important synthetic intermediate.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled. For a molecule like 1H-Benzimidazole-5-carbaldehyde, ¹H NMR allows for the unambiguous confirmation of its synthesis and purity, a critical step before its use in further chemical transformations.
Deciphering the ¹H NMR Spectrum of 1H-Benzimidazole-5-carbaldehyde
The structural features of 1H-Benzimidazole-5-carbaldehyde give rise to a characteristic ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key resonances:
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. This results in a characteristic singlet in the downfield region of the spectrum, typically observed between δ 9.9-10.1 ppm .[1]
-
Imidazole C2-Proton: The proton at the C2 position of the imidazole ring is also significantly deshielded and typically appears as a singlet around δ 8.2 ppm .[1]
-
Aromatic Protons: The three protons on the benzene ring of the benzimidazole core will resonate in the aromatic region, generally between δ 7.0-8.5 ppm .[1] Their precise chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the electron-withdrawing aldehyde group and the fused imidazole ring.
-
Imidazole N-H Proton: The proton attached to the nitrogen atom of the imidazole ring often presents as a broad singlet with a variable chemical shift. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other exchangeable protons in the solvent. In a solvent like DMSO-d₆, this proton is more readily observed.
Predicted ¹H NMR Spectrum:
While an experimental spectrum is the definitive proof, a predicted spectrum based on these well-established chemical shift ranges provides a powerful tool for initial analysis and confirmation.
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is indispensable, a multi-technique approach provides the most robust characterization of a compound. Here, we compare the insights gained from ¹H NMR with those from other common analytical methods for 1H-Benzimidazole-5-carbaldehyde.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, chemical environment, and connectivity of protons. | Unambiguous structure determination in solution; quantitative analysis. | Requires soluble sample; less sensitive than MS. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple; provides a molecular "fingerprint". | Does not provide detailed structural connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and information on molecular formula and fragmentation patterns. | High sensitivity; can analyze complex mixtures when coupled with chromatography. | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the molecule, particularly conjugated systems. | Simple and quantitative; useful for concentration determination. | Provides limited structural information; broad absorption bands. |
Supporting Experimental Data (Predicted and from Related Compounds):
| Technique | Predicted/Typical Data for 1H-Benzimidazole-5-carbaldehyde |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~3100 (aromatic C-H stretch), ~1700 (C=O aldehyde stretch), ~1620 (C=N stretch), ~1500-1400 (aromatic C=C stretch).[2] |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 146.05. Key fragments may include loss of CO (m/z 118) and further fragmentation of the benzimidazole ring. |
| UV-Vis (nm) | Absorption maxima in the UV region due to the conjugated benzimidazole system, likely with shifts influenced by the aldehyde group. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 1H-Benzimidazole-5-carbaldehyde and acquiring a publication-quality ¹H NMR spectrum.
Materials:
-
1H-Benzimidazole-5-carbaldehyde (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision NMR tube (5 mm)
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1H-Benzimidazole-5-carbaldehyde into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often a good choice for observing the N-H proton).
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Carefully transfer the solution into a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Ensure the sample is positioned correctly within the NMR probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram:
Sources
Deconstructing the 13C NMR Landscape of 1H-Benzimidazole-5-carbaldehyde: A Comparative Interpretation Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 1H-Benzimidazole-5-carbaldehyde, a key building block in the synthesis of various bioactive molecules, presents a unique spectroscopic challenge. This guide offers an in-depth, technically-grounded interpretation of its 13C NMR spectrum, moving beyond a simple peak listing to provide a comparative analysis rooted in the fundamental principles of nuclear magnetic resonance and substituent effects. By understanding the electronic environment of each carbon atom, researchers can gain deeper insights into the molecule's reactivity and potential interactions.
The Benzimidazole Core and the Influence of the Formyl Group: A Predicted 13C NMR Analysis
Below is a tabulated comparison of the expected 13C NMR chemical shifts for 1H-Benzimidazole-5-carbaldehyde in a common NMR solvent like DMSO-d6, contrasted with experimental data for unsubstituted 1H-Benzimidazole.
| Carbon Atom | Expected Chemical Shift (δ) in 1H-Benzimidazole-5-carbaldehyde (ppm) | Experimental Chemical Shift (δ) in 1H-Benzimidazole (ppm) in DMSO-d6[3] | Rationale for Chemical Shift Variation |
| C=O (Aldehyde) | ~190-200 | N/A | The deshielding effect of the doubly bonded oxygen atom places the carbonyl carbon significantly downfield.[4][5] |
| C2 | ~142 | 141.85 | The formyl group at the 5-position has a minor effect on the distant C2 carbon. |
| C3a, C7a | ~139, ~135 | 138.08 | The electron-withdrawing nature of the aldehyde group will deshield the nearby C3a and C7a carbons. The effect will be more pronounced on the closer C3a. |
| C4 | ~116 | 115.44 | The aldehyde group's inductive and resonance effects will slightly deshield the ortho C4 carbon. |
| C5 | ~131 | 121.63 | This carbon is directly attached to the electron-withdrawing aldehyde group, leading to a significant downfield shift. |
| C6 | ~124 | 121.63 | The C6 carbon, meta to the aldehyde, will experience a smaller deshielding effect compared to the ortho and para positions. |
| C7 | ~118 | 115.44 | Similar to C4, the C7 carbon will be deshielded by the substituent at the 5-position. |
Causality Behind Experimental Choices: The "Why" of the Protocol
The selection of an appropriate solvent and NMR experimental parameters is critical for obtaining a high-quality, interpretable 13C NMR spectrum.
Solvent Selection: DMSO-d6
For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d6) is often the solvent of choice. Its high polarity effectively dissolves a wide range of organic compounds, and its ability to form hydrogen bonds can help in observing N-H protons, which are often broadened or unobserved in other solvents.[2] Furthermore, the well-characterized chemical shifts of DMSO-d6 (around 39.52 ppm for the quintet) provide a reliable internal standard for referencing the spectrum.
Experimental Protocol: A Self-Validating System
A standard protocol for acquiring a quantitative 13C NMR spectrum involves proton decoupling to simplify the spectrum to single lines for each unique carbon.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1H-Benzimidazole-5-carbaldehyde in 0.6-0.7 mL of DMSO-d6 in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tune and match the 13C probe.
-
Lock onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: A 30° pulse angle is a good compromise between signal intensity and relaxation time.
-
Relaxation Delay (d1): Set to at least 2 seconds to allow for adequate relaxation of all carbon nuclei, which is crucial for obtaining quantitative data.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm).
-
Integrate the peaks (note: in standard 13C NMR, integrations are not always reliable for quantitative analysis without specific experimental setups).
-
Visualizing the Connections: Structure and Spectral Assignment
The following diagram illustrates the structure of 1H-Benzimidazole-5-carbaldehyde and the logical flow for assigning the 13C NMR signals.
Sources
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- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
A Comprehensive Guide to the Mass Spectrometry Fragmentation of 1H-Benzimidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1H-Benzimidazole-5-carbaldehyde
1H-Benzimidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The benzimidazole scaffold is a prevalent pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The aldehyde functional group at the 5-position provides a versatile handle for synthetic modifications, enabling the creation of diverse molecular architectures.[1][2] Understanding the mass spectrometric fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for reaction monitoring, and for the structural elucidation of its derivatives.
This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI), a common and highly informative ionization technique for small molecules, and will also discuss the expected behavior under Electrospray Ionization (ESI), a softer ionization method widely used in LC-MS applications.
Predicted Electron Ionization (EI) Fragmentation Pathway
While a publicly available, experimentally derived mass spectrum for 1H-Benzimidazole-5-carbaldehyde is not readily found in common databases like NIST, we can confidently predict its fragmentation pathway by dissecting the molecule into its constituent parts: the stable benzimidazole ring and the reactive aromatic aldehyde group. Aromatic compounds and heterocycles are known to produce relatively stable molecular ions.[3]
The molecular ion ([M]•+) of 1H-Benzimidazole-5-carbaldehyde (C8H6N2O) has a nominal mass of 146 u and an exact mass of approximately 146.0480 Da.[4] Upon electron ionization, we anticipate the following key fragmentation steps:
-
α-Cleavage of the Aldehyde: A characteristic fragmentation of aldehydes is the cleavage of the bond adjacent to the carbonyl group.[5][6] This can occur in two ways for 1H-Benzimidazole-5-carbaldehyde:
-
Loss of a Hydrogen Radical (H•): This results in the formation of a stable acylium ion at m/z 145 ([M-1]+). This is often a prominent peak in the spectra of aromatic aldehydes.
-
Loss of the Formyl Radical (•CHO): This cleavage leads to the benzimidazolyl cation at m/z 117 ([M-29]+).
-
-
Fragmentation of the Benzimidazole Ring: The benzimidazole ring itself is quite stable, but can undergo characteristic fragmentation. A key fragmentation pathway for benzimidazole is the loss of hydrogen cyanide (HCN).[7][8][9][10][11]
-
Loss of HCN from the [M-CHO]+ ion: The ion at m/z 117 can lose a molecule of HCN (27 u) to produce a fragment at m/z 90 .
-
Sequential Losses of HCN: Further fragmentation of the benzimidazole ring system can occur, leading to smaller fragments.
-
The following diagram illustrates the predicted primary fragmentation pathway of 1H-Benzimidazole-5-carbaldehyde under electron ionization.
Caption: Predicted EI Fragmentation of 1H-Benzimidazole-5-carbaldehyde.
Comparison with Alternative Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique significantly influences the observed mass spectrum. While EI is a "hard" ionization technique that induces extensive fragmentation, ESI is a "soft" ionization method that typically produces intact molecular ions or pseudomolecular ions.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electrons bombard the analyte in the gas phase. | Analyte in solution is nebulized and desolvated to form gas-phase ions. |
| Typical Ions Observed | Molecular ion ([M]•+) and numerous fragment ions. | Protonated molecule ([M+H]+) or sodiated adduct ([M+Na]+) in positive mode; deprotonated molecule ([M-H]-) in negative mode. |
| Fragmentation | Extensive and often predictable fragmentation, providing rich structural information. | Minimal in-source fragmentation. Tandem MS (MS/MS) is required to induce and analyze fragmentation. |
| Application | GC-MS, direct probe analysis of volatile and thermally stable compounds. | LC-MS analysis of a wide range of compounds, including non-volatile and thermally labile molecules. |
For 1H-Benzimidazole-5-carbaldehyde, an ESI mass spectrum would be expected to show a strong signal for the protonated molecule [M+H]+ at m/z 147 in positive ion mode. Fragmentation would be minimal without the use of tandem mass spectrometry (MS/MS). In an MS/MS experiment (e.g., collision-induced dissociation), the fragmentation of the [M+H]+ ion would likely involve the loss of neutral molecules such as water (H2O) or carbon monoxide (CO), and potentially the loss of HCN from the protonated benzimidazole ring.
Predicted Key Fragment Ions and Their Relative Abundances (EI-MS)
The following table summarizes the predicted key fragment ions for 1H-Benzimidazole-5-carbaldehyde under electron ionization. The relative abundances are estimations based on the general principles of mass spectrometry, where more stable ions are expected to be more abundant.
| m/z | Proposed Ion Structure | Formula | Predicted Relative Abundance | Notes |
| 146 | [M]•+ | [C8H6N2O]•+ | Moderate to High | The stable aromatic and heterocyclic system should result in a prominent molecular ion peak. |
| 145 | [M-H]+ | [C8H5N2O]+ | High | Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion. Likely the base peak. |
| 117 | [M-CHO]+ | [C7H5N2]+ | Moderate | α-cleavage with the loss of the formyl radical. |
| 90 | [M-CHO-HCN]+ | [C6H4N]+ | Moderate to Low | Loss of hydrogen cyanide from the benzimidazole ring fragment. |
| 77 | [C6H5]+ | [C6H5]+ | Low | Phenyl cation, potentially from further fragmentation. |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a generalized protocol for the analysis of 1H-Benzimidazole-5-carbaldehyde using a standard GC-MS system with an EI source and an LC-MS system with an ESI source.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of 1H-Benzimidazole-5-carbaldehyde in a suitable volatile solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution (approximately 10 µg/mL) of 1H-Benzimidazole-5-carbaldehyde in a mixture of water and a polar organic solvent (e.g., 50:50 water:acetonitrile) with 0.1% formic acid for positive ion mode.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Voltage: 30 V (can be varied to induce in-source fragmentation).
-
Mass Range: Scan from m/z 100 to 300. For tandem MS (MS/MS), select the precursor ion at m/z 147 and apply a suitable collision energy (e.g., 10-30 eV) to induce fragmentation.
-
The following diagram illustrates a typical experimental workflow for LC-MS/MS analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. 1H-1,3-benzodiazole-5-carbaldehyde | C8H6N2O | CID 10012038 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Benzimidazole [webbook.nist.gov]
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- 10. 1H-Benzimidazole [webbook.nist.gov]
- 11. 1H-Benzimidazole [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthesis of 1H-Benzimidazole-5-carbaldehyde: A Comparative Analysis
Introduction: The Significance of 1H-Benzimidazole-5-carbaldehyde
1H-Benzimidazole-5-carbaldehyde is a pivotal intermediate in the landscape of medicinal chemistry and materials science.[1][2] Its benzimidazole core is a privileged scaffold, structurally analogous to naturally occurring purines, allowing it to interact with various biological macromolecules.[3][4] The aldehyde functional group at the 5-position serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the construction of complex, biologically active molecules.[1] This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific applications.
Overview of Primary Synthetic Strategies
The synthesis of 1H-Benzimidazole-5-carbaldehyde can be broadly categorized into two main strategies:
-
Benzimidazole Ring Formation from a Substituted Phenylenediamine: This classical approach involves constructing the benzimidazole ring from a suitably substituted o-phenylenediamine that already contains the aldehyde or a precursor group. The most common variant is the Phillips condensation.[1][5]
-
Functional Group Transformation on a Pre-formed Benzimidazole Core: This strategy involves synthesizing a substituted benzimidazole and then introducing or modifying a functional group at the 5-position to yield the desired aldehyde. A common example is the selective oxidation of a corresponding alcohol.
This guide will delve into two prominent and representative methods: the condensation of 3,4-diaminobenzaldehyde with formic acid and the oxidation of (1H-benzimidazol-5-yl)methanol.
Method 1: Phillips Condensation of 3,4-Diaminobenzaldehyde
This is arguably the most direct approach, building the imidazole ring onto a benzene core that already possesses the required aldehyde functionality. The reaction involves the condensation of an o-phenylenediamine with a one-carbon electrophile, typically formic acid or its derivatives, under acidic conditions.[1][5]
Principle and Mechanism
The reaction proceeds via the Phillips condensation mechanism. Initially, one of the amino groups of 3,4-diaminobenzaldehyde attacks the protonated carbonyl carbon of formic acid. A series of proton transfers and dehydration steps follows, leading to the formation of an N-formyl intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the formyl group, and a final dehydration step yield the aromatic benzimidazole ring. The acidic catalyst is crucial as it protonates the formic acid, increasing its electrophilicity, and facilitates the dehydration steps.
Caption: Phillips condensation pathway for 1H-Benzimidazole-5-carbaldehyde synthesis.
Detailed Experimental Protocol
-
Materials: 3,4-Diaminobenzaldehyde, Formic acid (≥95%), Hydrochloric acid (4M).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzaldehyde (1.0 eq) in 4M hydrochloric acid.
-
Add formic acid (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a concentrated ammonium hydroxide solution or another suitable base until a pH of ~7 is reached. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 1H-Benzimidazole-5-carbaldehyde. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.
-
Discussion
-
Advantages: This method is straightforward and often high-yielding. It is a one-pot synthesis that utilizes readily available and inexpensive reagents.
-
Disadvantages: The primary challenge is the availability and stability of the starting material, 3,4-diaminobenzaldehyde, which can be prone to oxidation and polymerization. The strongly acidic conditions might not be suitable for substrates with acid-labile functional groups.
Method 2: Selective Oxidation of (1H-Benzimidazol-5-yl)methanol
Principle and Mechanism
The key to this method is the choice of a mild oxidizing agent that can convert the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or degrading the sensitive benzimidazole ring.[1] Swern oxidation is an excellent choice for this transformation.
The mechanism involves the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to form a highly reactive sulfonium species. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination reaction (a five-membered ring transition state) that yields the desired aldehyde, dimethyl sulfide, and the protonated base.
Caption: Workflow for the Swern oxidation of (1H-Benzimidazol-5-yl)methanol.
Detailed Experimental Protocol
-
Materials: (1H-Benzimidazol-5-yl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Set up a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.
-
Add anhydrous DCM to the flask, followed by the slow, dropwise addition of oxalyl chloride (2.0 eq).
-
Add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Slowly add a solution of (1H-benzimidazol-5-yl)methanol (1.0 eq) in anhydrous DCM. Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) dropwise, which may cause the mixture to become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1H-Benzimidazole-5-carbaldehyde.
-
Discussion
-
Advantages: This method is exceptionally mild, making it suitable for complex substrates with sensitive functional groups.[1] It generally avoids over-oxidation to the carboxylic acid.
-
Disadvantages: The synthesis of the starting material, (1H-benzimidazol-5-yl)methanol, adds an extra step to the overall process. The reaction requires strictly anhydrous conditions and very low temperatures (-78 °C), which can be challenging to maintain on a large scale. The reaction also produces dimethyl sulfide, a volatile and odorous byproduct.
Comparative Analysis
| Parameter | Method 1: Phillips Condensation | Method 2: Swern Oxidation |
| Starting Material | 3,4-Diaminobenzaldehyde | (1H-Benzimidazol-5-yl)methanol |
| Number of Steps | 1 (from diamine) | 2+ (synthesis of alcohol + oxidation) |
| Typical Yield | 70-90% | 80-95% (for the oxidation step) |
| Reaction Conditions | High Temperature (reflux, ~100°C), Strong Acid | Low Temperature (-78°C), Anhydrous, Inert atm. |
| Reagent Cost/Toxicity | Inexpensive reagents (formic acid, HCl). | More expensive (Oxalyl chloride), odorous byproduct. |
| Scalability | Generally easier to scale up. | Challenging due to low-temperature requirements. |
| Substrate Scope | Limited by acid-sensitive groups. | Broad scope, suitable for sensitive molecules. |
Conclusion and Recommendations
The choice between these synthetic methods hinges on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the presence of other functional groups on the target molecule.
-
For direct, large-scale, and cost-effective synthesis , where the starting 3,4-diaminobenzaldehyde is available and the substrate lacks acid-sensitive functionalities, the Phillips Condensation (Method 1) is the superior choice. Its operational simplicity and use of inexpensive reagents make it highly attractive for routine production.
-
For the synthesis of complex derivatives or when dealing with sensitive substrates , the Oxidation of (1H-benzimidazol-5-yl)methanol (Method 2) is the recommended pathway. Despite the more demanding reaction conditions and additional steps, its mildness and high efficiency in the final oxidation step ensure the integrity of delicate molecular architectures, a crucial factor in multi-step drug development.
Ultimately, both methods are robust and well-documented routes to 1H-Benzimidazole-5-carbaldehyde. A thorough evaluation of the laboratory's capabilities and the project's specific constraints will guide the synthetic chemist to the most logical and efficient choice.
References
- Benchchem. (n.d.). 1H-Benzimidazole-5-carbaldehyde | 58442-17-4.
- Patents, Google. (n.d.). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIVATIVES.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34873-34894.
- MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- PMC - NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
- Benchchem. (n.d.). Comparative analysis of different synthetic routes for 2-(benzylthio)-1H-benzimidazole.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- PMC - NIH. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- Patents, Google. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
- PMC - NIH. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- CymitQuimica. (n.d.). CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde.
- ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized....
- ResearchGate. (n.d.). Designed 1H-benzimidazole-5-carboxamidine derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
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- 6. researchgate.net [researchgate.net]
The Advent of Microwave Synthesis: A Paradigm Shift in Benzimidazole Production
A Comparative Guide for Medicinal and Process Chemists
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its traditional synthesis has often been a bottleneck, characterized by long reaction times, harsh conditions, and suboptimal yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a faster, cleaner, and more efficient alternative. This guide provides an in-depth comparison between microwave and conventional heating methods for benzimidazole synthesis, supported by experimental data and mechanistic insights.
The Inefficiency of the Old Guard: Conventional Heating
Traditional synthesis of benzimidazoles, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, relies on conventional heating methods like oil baths or heating mantles.[3] This approach is governed by the principles of thermal conductivity, where heat is transferred from an external source, through the vessel walls, and finally to the reaction mixture.[4] This process is inherently slow and inefficient, leading to several notable disadvantages:
-
Prolonged Reaction Times: Hours, and sometimes days, are required to drive reactions to completion.
-
High Energy Consumption: Maintaining high temperatures for extended periods results in significant energy waste.
-
Thermal Gradients: Uneven heating can lead to the formation of side products and impurities, complicating purification.
-
Harsh Reaction Conditions: Often necessitates the use of high-boiling point solvents and strong acids or catalysts.[5]
Microwave-Assisted Synthesis: A Fundamentally Different Approach
Microwave chemistry utilizes a distinct heating mechanism that circumvents the limitations of conventional methods.[6] Instead of relying on external heat transfer, microwave irradiation directly interacts with the molecules in the reaction mixture, leading to rapid and uniform heating.[4][7] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[6][7][8][9]
-
Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][9] This constant reorientation creates intense molecular friction, generating heat rapidly and volumetrically throughout the sample.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in response to the oscillating electric field.[8][9] Collisions between these moving ions generate heat due to electrical resistance.[6]
This direct and instantaneous heating mechanism, often described as "in-core" heating, provides a significant kinetic advantage, dramatically accelerating reaction rates.[4]
Caption: Comparison of Conventional and Microwave Heating Mechanisms.
Performance Head-to-Head: The Data Speaks for Itself
The theoretical advantages of MAOS translate into remarkable, quantifiable improvements in the synthesis of benzimidazoles. Multiple studies have demonstrated dramatic reductions in reaction time and significant increases in product yield when compared to conventional methods.[10][11][12]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Improvement Factor |
| Reaction Time | 2 - 8 hours[11] | 3 - 10 minutes[11] | Up to 98% reduction[10][11][12] |
| Product Yield | Variable, often moderate | 80 - 99%[13][14] | 10 - 113% increase[10][11][12] |
| Energy Input | High | Low | Significantly more energy-efficient[3] |
| Product Purity | Often requires extensive purification | Generally higher purity, fewer by-products[1][14] | Cleaner reaction profiles |
The Green Chemistry Advantage
Beyond speed and yield, microwave synthesis aligns with the principles of green chemistry.[1][13] The enhanced efficiency often allows for:
-
Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, reducing waste and environmental impact.[13]
-
Use of Greener Solvents: Reactions can often be performed in more environmentally benign solvents, such as water or ethanol.[1]
-
Reduced Catalyst Loading: The high efficiency can decrease the amount of catalyst required.
The use of microwave irradiation is a significant step towards developing more sustainable and environmentally friendly protocols for producing valuable pharmaceutical intermediates.[1][2]
Experimental Deep Dive: A Protocol for Microwave-Assisted 2-Substituted Benzimidazole Synthesis
This protocol provides a representative example of the synthesis of 2-substituted benzimidazoles via a microwave-assisted condensation of o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant (0.6 mmol)
-
Acetonitrile (minimum amount to dissolve reactants)
-
Microwave reactor (e.g., CEM Discover)
Procedure:
-
In a suitable microwave reaction vessel, prepare a solution of o-phenylenediamine (0.11 g, 1 mmol) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.[15]
-
Add DDQ (0.14 g, 0.6 mmol) to the mixture.[15]
-
Place the open vessel in the microwave reactor.[15]
-
Irradiate the mixture at a specified power and temperature (e.g., 100-150°C) for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add the reaction mixture dropwise into a beaker containing a mixture of water and ice.[15]
-
Filter the resulting crude solid and wash thoroughly with water.[15]
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
This method highlights the simplicity, speed, and high yields characteristic of microwave-assisted synthesis.[15]
Caption: Comparative Experimental Workflows.
Conclusion
For the synthesis of benzimidazoles, microwave-assisted methods offer a clear and compelling advantage over conventional heating. The dramatic reduction in reaction times, coupled with increased yields and purer products, makes MAOS an indispensable tool for modern drug discovery and development.[1][3] Its alignment with green chemistry principles further solidifies its position as a superior, more sustainable technology. By embracing microwave synthesis, researchers and drug development professionals can accelerate their discovery pipelines, reduce waste, and improve overall efficiency.
References
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
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Gölcü, A., Tümer, M., Demirelli, H., & Wheatley, R. A. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Turkish Journal of Chemistry, 29(2), 219-228. [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
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Wikipedia. (n.d.). Microwave chemistry. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]
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Yıldırım, S., & Çavuşoğlu, B. K. (2017). Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. Current Organic Synthesis, 14(6), 785-809. [Link]
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Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
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Siritanaratkul, B., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(15), 4635. [Link]
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Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1306. [Link]
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Azarifar, D., & Ghasemnejad, H. (2012). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Journal of the Serbian Chemical Society, 77(10), 1353-1359. [Link]
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide: 1H-Benzimidazole-5-carbaldehyde vs. 1H-Benzimidazole-2-carbaldehyde
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic placement of functional groups, such as an aldehyde, dictates the molecule's synthetic accessibility, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparison of two critical positional isomers: 1H-Benzimidazole-5-carbaldehyde and 1H-Benzimidazole-2-carbaldehyde. We will dissect their distinct physicochemical properties, divergent synthetic pathways, and differential reactivity, providing researchers with the foundational knowledge to select the optimal isomer for their specific drug discovery or materials science application. While the 5-carbaldehyde isomer offers a reactive handle on the benzene ring with minimal perturbation of the imidazole core, the 2-carbaldehyde isomer presents a unique electronic profile due to the direct conjugation of the aldehyde to the electron-deficient C2 position.
Introduction: The Significance of Isomeric Choice
The benzimidazole nucleus, a fusion of benzene and imidazole, is a structural motif present in a vast array of biologically active compounds, from the natural vitamin B₁₂ to FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an exceptional pharmacophore for targeting biological macromolecules.[1] When functionalized with a carbaldehyde (formyl) group, the benzimidazole becomes a versatile building block for constructing more complex molecular architectures through reactions like Schiff base formation, Wittig reactions, and reductive aminations.[1]
However, the position of this aldehyde group is not a trivial detail. The electronic environment of the C2 position (between the two nitrogen atoms) is vastly different from that of the C5 position on the fused benzene ring. This guide will illuminate how this single positional change creates two molecules with distinct personalities, impacting everything from their synthesis to their application in creating novel therapeutics.[2][3][4]
Comparative Physicochemical Properties
A molecule's physical properties govern its behavior in both reaction flasks and biological systems. Solubility, melting point, and polarity are critical parameters for any drug development professional. Both isomers share the same molecular formula (C₈H₆N₂O) and molecular weight, yet their structural differences lead to distinct physical characteristics.
| Property | 1H-Benzimidazole-5-carbaldehyde | 1H-Benzimidazole-2-carbaldehyde | Rationale for Difference |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | Isomers |
| Molecular Weight | 146.15 g/mol [1][5] | 146.15 g/mol [6] | Isomers |
| Appearance | White to off-white solid[7] | Solid | - |
| Melting Point | 164-166 °C[8] | Not consistently reported, varies | The C5 isomer likely has more efficient crystal packing due to intermolecular hydrogen bonding involving the aldehyde and the distal N-H, leading to a higher melting point. |
| Calculated LogP | 1.3[5] | 1.1[6] | The C2-aldehyde's proximity to the imidazole nitrogens may slightly increase overall polarity, leading to a lower octanol-water partition coefficient. |
| Polar Surface Area | 45.8 Ų[5] | 45.8 Ų[6] | Calculated values are identical as they are based on atom counts and types, not their relative positions. |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | - |
| Hydrogen Bond Acceptors | 2 (N, O) | 2 (N, O) | - |
Synthesis Strategies: Two Paths to a Common Scaffold
The synthetic routes to these isomers are fundamentally different, dictated by the retrosynthetic disconnection points. The choice of starting materials and reaction sequence is a direct consequence of the aldehyde's final position.
Synthesis of 1H-Benzimidazole-5-carbaldehyde
The most direct approach involves cyclizing a pre-functionalized benzene ring. The key precursor is a 1,2-diaminobenzene that already contains the aldehyde or a precursor group at the 4-position (which becomes the 5-position in the benzimidazole).
A common strategy involves the reduction of a nitro group to an amine, followed by cyclization. For instance, the catalytic reduction of a cyano group on a benzimidazole core can yield the 5-formyl derivative.[9]
Experimental Protocol: Synthesis via Reduction of a Cyano Precursor [9]
-
Starting Material: 2-Aryl-5-cyano-1H-benzimidazole.
-
Reagents: Nickel-Aluminum (Ni-Al) alloy, 75% formic acid in water.
-
Procedure: a. Suspend the 2-aryl-5-cyano-1H-benzimidazole in an aqueous solution of formic acid. b. Add the Ni-Al alloy portion-wise while monitoring the reaction temperature. c. Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. d. Filter the reaction mixture to remove the catalyst. e. Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. f. Collect the solid product by vacuum filtration, wash with water, and dry to yield 2-aryl-5-formyl-1H-benzimidazole.
-
Causality: This method leverages the Stephen reduction-like properties of Ni-Al in formic acid to convert the nitrile directly to an aldehyde. It is a robust method that avoids the need for harsh oxidizing agents.
Workflow for 1H-Benzimidazole-5-carbaldehyde Synthesis
Caption: Synthetic workflow for 1H-Benzimidazole-5-carbaldehyde.
Synthesis of 1H-Benzimidazole-2-carbaldehyde
In contrast, synthesizing the 2-carbaldehyde isomer typically involves building the benzimidazole ring first from o-phenylenediamine and a C1 synthon that can be later converted to, or already is, an aldehyde. The Phillips-Ladenburg condensation is a classic method.[1][10]
A widely used approach is the condensation of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[10][11]
Experimental Protocol: Oxidative Condensation Synthesis [10][12]
-
Starting Materials: o-Phenylenediamine, an appropriate aldehyde (e.g., glyoxal or a protected equivalent), and an oxidizing agent. Sodium metabisulfite (Na₂S₂O₅) is a common choice.
-
Procedure: a. Dissolve o-phenylenediamine and the aldehyde in a suitable solvent like ethanol or a water/ethanol mixture. b. Add sodium metabisulfite to the solution. This acts as both a mild oxidant and a source of SO₂ which can facilitate the reaction. c. Reflux the mixture for several hours, monitoring by TLC. d. Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product. e. Collect the solid by filtration, wash thoroughly with water, and dry. f. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Causality: The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Na₂S₂O₅ is effective because it promotes the cyclization of the dihydrobenzimidazole intermediate to the aromatic benzimidazole.
Workflow for 1H-Benzimidazole-2-carbaldehyde Synthesis
Caption: Synthetic workflow for 1H-Benzimidazole-2-carbaldehyde.
Reactivity and Electronic Profile: A Tale of Two Positions
The position of the electron-withdrawing aldehyde group dramatically influences the electronic distribution and reactivity of the entire benzimidazole system.
-
1H-Benzimidazole-5-carbaldehyde: The aldehyde group is attached to the carbocyclic benzene ring. It acts as a typical electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution, particularly at the positions ortho and para to it (C4 and C6). Its influence on the imidazole ring is primarily inductive and less pronounced. The N-H proton's acidity and the nucleophilicity of the N3 nitrogen are similar to that of unsubstituted benzimidazole. The aldehyde carbonyl is a standard electrophilic center for nucleophilic additions.[1]
-
1H-Benzimidazole-2-carbaldehyde: The aldehyde is directly conjugated to the C2 carbon, which is part of the amidine system (N=C-N). This position is already electron-deficient. The powerful electron-withdrawing effect of the aldehyde group at C2 significantly increases the acidity of the N-H proton, making it more susceptible to deprotonation. It also makes the C2 carbon highly electrophilic. This unique electronic arrangement can be exploited for specific synthetic transformations not readily achievable with the 5-isomer.
Electronic Influence Diagram
Caption: Comparative electronic effects of the aldehyde group.
Performance in Application: Biological Activity
The distinct steric and electronic profiles of the two isomers lead to different structure-activity relationships (SAR) when their derivatives are tested for biological activity.
Derivatives of 1H-Benzimidazole-2-carbaldehyde have been extensively studied. For example, hydrazones formed from the 2-carbaldehyde have shown potent anthelmintic and antioxidant activities.[13][14] In one study, hydrazones derived from 1H-benzimidazole-2-yl-hydrazine and various substituted benzaldehydes exhibited remarkable larvicidal effects against T. spiralis, in some cases achieving 100% effectiveness at 50 µg/mL.[13] This suggests that the C2 position is a privileged site for generating derivatives that can interfere with biological pathways like tubulin polymerization.[13]
Derivatives of 1H-Benzimidazole-5-carbaldehyde are also crucial building blocks for bioactive molecules. The aldehyde at the 5-position serves as a handle to introduce diverse substituents onto the benzene portion of the scaffold, which is critical for tuning properties like target affinity and pharmacokinetics.[1] For instance, developing inhibitors of enzymes like aldehyde dehydrogenase often involves modifying substituents on the benzimidazole ring, where the 5-position is a key site for variation.[15]
Comparative Biological Activity Data (Illustrative Examples)
| Derivative Class | Isomer Used | Target/Activity | Performance Metric | Source |
| Hydrazones | 2-carbaldehyde | Anthelmintic (T. spiralis) | 100% effectiveness at 50 µg/mL (for dihydroxybenzoyl derivatives) | [13][14] |
| Carbamates | 5-carboxy (related) | Antineoplastic (L1210 cells) | IC₅₀ < 1 µM | [16] |
| Schiff Bases | 5-carbaldehyde | Enzyme Inhibition | Varies based on target | [1] |
| N-Substituted Derivatives | 2-carbaldehyde | Anticancer | GI₅₀ in µM range | [9] |
This table is illustrative. Direct head-to-head comparisons of identically substituted 2- and 5-carbaldehyde derivatives are rare in the literature; activity is highly dependent on the final molecular structure.
Conclusion for the Field Scientist
The choice between 1H-Benzimidazole-5-carbaldehyde and 1H-Benzimidazole-2-carbaldehyde is a critical decision point in the design of novel chemical entities.
-
Choose 1H-Benzimidazole-5-carbaldehyde when:
-
Your synthetic strategy involves modifying the benzene ring portion of the scaffold.
-
You require a reactive handle that does not significantly alter the fundamental electronic properties of the core imidazole ring.
-
Your target requires substituents extending from the "backbone" of the benzimidazole structure.
-
-
Choose 1H-Benzimidazole-2-carbaldehyde when:
-
Your design requires direct modulation of the electronic environment at the C2 position.
-
You aim to create derivatives, such as hydrazones or imines, where the C=N bond is directly conjugated to the imidazole ring, a feature often associated with potent biological activity (e.g., antiparasitic agents).
-
You want to leverage the increased acidity of the N-H proton for subsequent reactions.
-
Ultimately, the optimal isomer is dictated by the specific research goal. Understanding their fundamental differences in synthesis, reactivity, and electronic structure empowers the researcher to make a more informed and strategic choice, accelerating the path from initial design to final application.
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The Influence of the Aldehyde: A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a framework upon which a multitude of clinically significant molecules have been built.[1][2][3] Its inherent biological activity and synthetic accessibility have made it a cornerstone in the development of antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[4][5][6][7] A primary route to functionalizing this versatile core, particularly at the strategic 2-position, involves the condensation of an o-phenylenediamine with a variety of aldehydes.[8][9] This reaction is not merely a synthetic convenience; it is a gateway to tuning the biological efficacy of the resulting molecule. The choice of aldehyde, from simple aliphatic to complex heterocyclic structures, directly dictates the steric, electronic, and pharmacokinetic properties of the final benzimidazole derivative, forming the basis of its structure-activity relationship (SAR).
This guide provides a comparative analysis of the SAR of benzimidazole derivatives, focusing on the profound influence of the aldehyde precursor on their biological activity. We will dissect how modifications to the aldehyde-derived substituent at the 2-position impact the therapeutic potential of these compounds, supported by experimental data and detailed protocols for their synthesis and evaluation.
The Synthetic Keystone: The Phillips Condensation
The most common and versatile method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent or under acidic conditions.[8] This reaction proceeds through an initial condensation to form a Schiff base, which then undergoes oxidative cyclization to yield the stable benzimidazole ring. The beauty of this approach lies in its modularity; a wide array of commercially available aldehydes can be employed to generate a diverse library of benzimidazole derivatives.
Caption: SAR of 2-aryl benzimidazoles as antimicrobial agents.
Anticancer Activity: Targeting Cellular Machinery
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition. [10][11][12]The nature of the 2-substituent plays a critical role in defining the potency and selectivity of these interactions.
| Aldehyde Precursor (R in R-CHO) | Resulting 2-Substituent (R) | Key SAR Observations | Representative Activity |
| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxyphenyl) | The trimethoxyphenyl moiety is a well-known feature of potent tubulin polymerization inhibitors like combretastatin. Its incorporation often leads to significant cytotoxic activity. [5] | High |
| 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)phenyl) | The trifluoromethyl group, a strong electron-withdrawing and lipophilic substituent, can enhance cell permeability and binding affinity, leading to potent anticancer effects. [13] | High |
| 2,4-Dichlorobenzaldehyde | 2-(2,4-Dichlorophenyl) | Dichloro-substitution on the phenyl ring has been shown to enhance antiproliferative activity against various cancer cell lines. [5] | High |
| Indole-3-carboxaldehyde | 2-(Indol-3-yl) | The indole ring system can engage in π-π stacking and hydrogen bonding interactions with biological targets, often resulting in significant anticancer activity. | Moderate to High |
| 4-Methylbenzaldehyde | 2-(4-Methylphenyl) | Simple alkyl substitutions generally lead to moderate activity, though this can be cell line dependent. | Moderate |
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzimidazoles
Objective: To synthesize a 2-arylbenzimidazole derivative via the condensation of o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst/oxidant [8]* Ethanol or another suitable solvent
-
Ethyl acetate
-
Petroleum ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aromatic aldehyde (1.1 mmol) in ethanol (20 mL). [8]2. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 mmol) to the mixture. [8]3. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. [8]4. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:petroleum ether, 7:3 v/v). [8]5. Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol or ethanol, to obtain the purified 2-arylbenzimidazole. [8]8. Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized benzimidazole derivatives against selected bacterial and fungal strains.
Materials:
-
Synthesized benzimidazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculate each well with the microbial suspension. Include positive controls (microbes in broth without compound) and negative controls (broth only). Also, include wells with standard antimicrobial agents.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The structure-activity relationship of benzimidazole derivatives is a rich and extensively studied field, yet it continues to offer new avenues for drug discovery. The strategic selection of the aldehyde precursor in the synthesis of 2-substituted benzimidazoles is a powerful tool for modulating their biological activity. The evidence strongly indicates that 2-aryl substituents bearing electron-withdrawing groups, such as halogens and nitro groups, are highly favorable for antimicrobial activity. For anticancer applications, moieties that mimic known pharmacophores, like the trimethoxyphenyl group, or introduce unique electronic and steric properties, such as the trifluoromethyl group, have proven to be highly effective.
Future research will likely focus on the synthesis of novel aldehydes to introduce more complex and diverse functionalities at the 2-position. The integration of computational methods, such as molecular docking and QSAR studies, will further refine our understanding of the interactions between these derivatives and their biological targets, enabling a more rational design of next-generation benzimidazole-based therapeutics. The inherent versatility of the benzimidazole scaffold, coupled with the vast chemical space of available aldehydes, ensures that this remarkable heterocyclic system will remain a prominent feature in the quest for new and effective medicines.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzimidazole Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds, including the natural vitamin B12.[1] Its versatile structure, capable of forming various non-covalent interactions, allows it to bind to a wide array of biological targets, leading to its development in anticancer, anthelmintic, antiviral, and anti-inflammatory therapies.[2][3] In the modern drug discovery pipeline, computational techniques, particularly molecular docking, are indispensable for rapidly screening virtual libraries and predicting the binding affinity of potential inhibitors like benzimidazole derivatives.[2][4]
This guide provides an in-depth, comparative analysis of molecular docking studies involving benzimidazole inhibitors against several key protein targets. Moving beyond a simple procedural outline, we will explore the causality behind the methodological choices, interpret the comparative data, and emphasize the critical importance of validating these in silico findings with experimental data to ensure scientific rigor.
Pillar 1: The 'Why' Behind the 'How' — A Validated Docking Methodology
A successful docking study is more than just generating a binding score; it's a multi-step process where each stage is critical for the validity of the final results. The protocol described here is designed to be a self-validating system, incorporating checkpoints and rationale drawn from established best practices.
Experimental Protocol: A Step-by-Step In Silico Workflow
1. Receptor Preparation: Curating the Target Protein
-
Objective: To prepare a high-quality, structurally sound protein model for docking.
-
Procedure:
-
Selection & Retrieval: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The choice of PDB entry is crucial; prioritize structures with high resolution, bound to a ligand similar to the benzimidazole scaffold, and with minimal missing residues. For example, for tubulin, PDB ID: 1SA0 is a common choice[5]. For the SARS-CoV-2 main protease, 6LU7 is frequently used[6].
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions. Water molecules are often removed because their positions are not always conserved and can interfere with ligand binding predictions.[1]
-
Protonation & Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states for amino acid residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4). This step is critical as correct protonation is essential for defining hydrogen bond donors and acceptors.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or geometric strain introduced during the preparation steps. This ensures a more realistic and lower-energy conformation of the receptor.
-
-
Causality Check: An improperly prepared receptor can lead to inaccurate docking poses and scores. Omitting protonation, for instance, would completely misrepresent the electrostatic interactions that are often key to benzimidazole binding.
2. Ligand Preparation: Readying the Inhibitors
-
Objective: To generate low-energy, 3D conformations of the benzimidazole derivatives with correct chemical properties.
-
Procedure:
-
Structure Generation: Draw the 2D structures of the benzimidazole inhibitors and convert them to 3D structures. For known compounds, structures can be retrieved from databases like PubChem.[7]
-
Ionization States & Tautomers: Generate possible ionization states and tautomers at physiological pH. The benzimidazole ring itself contains nitrogen atoms that can be protonated, significantly altering its binding properties.
-
Energy Minimization: Minimize the energy of each ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a stable, low-energy conformation.
-
-
Expert Insight: This stage is vital for exploring the relevant chemical space of the ligand. A single 2D structure can correspond to multiple 3D conformations and ionization states, and failure to consider these can result in missing the most favorable binding mode.
3. The Docking Simulation: Predicting the Interaction
-
Objective: To predict the most likely binding pose of each ligand within the protein's active site and to estimate its binding affinity.
-
Procedure:
-
Active Site Definition (Grid Generation): Define the docking search space, typically a 3D grid box centered on the active site. The location can be determined from the position of a co-crystallized ligand in the PDB structure or through literature-based identification of key active site residues.[7] A well-defined grid box focuses the computational search, increasing efficiency and accuracy.
-
Running the Docking Algorithm: Use a validated docking program like AutoDock Vina, Glide, or GOLD.[7][8] These programs systematically sample different conformations and orientations of the ligand within the defined grid box.
-
Scoring: The program uses a scoring function to estimate the binding affinity for each generated pose, typically reported in kcal/mol.[9] This score is a function of various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding.
-
-
Protocol Validation (Trustworthiness): Before docking the entire library of benzimidazole derivatives, the docking protocol must be validated. This is typically done by redocking : the co-crystallized ligand is extracted from the protein and then docked back into the active site. A successful validation is generally achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is less than 2.0 Å.[10] This confirms that the chosen parameters can reproduce a known experimental binding mode.
Workflow Visualization
Below is a diagram illustrating the comprehensive molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Pillar 2: Comparative Analysis Across Key Therapeutic Targets
The true power of docking lies in its comparative application. By docking a series of benzimidazole derivatives against a specific target, we can generate hypotheses about their structure-activity relationships (SAR). When correlated with experimental data, these hypotheses become powerful tools for lead optimization.
Case Study 1: Benzimidazoles as Tubulin Polymerization Inhibitors
Tubulin is a critical target in cancer chemotherapy, and benzimidazole derivatives are known to inhibit its polymerization, often by binding to the colchicine site.[5][11][12]
A comparative study might analyze a series of derivatives to understand how different substitutions on the benzimidazole scaffold affect binding affinity.
| Compound ID | Substitution | Target & PDB ID | Docking Score (kcal/mol) | Experimental IC50 (Tubulin Polym.) | Key Interacting Residues |
| Derivative A[5] | Quinoxaline-benzimidazole hybrid | α/β-tubulin (1SA0) | -45.139 | < 2.19 µM | Not specified |
| Derivative B[5] | Benzimidazole-pyrazole hybrid | α/β-tubulin (1SA0) | -9.69 | 0.35 µM | Not specified |
| BI-02[13] | 2-(3,4-dimethylphenyl) | β-Tubulin (1SA0) | -8.50 | 583.62 nM (pIC50) | Not specified |
| BI-03[13] | 2-(4-chloro-3-nitrophenyl) | β-Tubulin (1SA0) | -8.35 | 759.23 nM (pIC50) | Not specified |
| Albendazole (Ref)[13] | Standard Drug | β-Tubulin (1SA0) | -7.0 | Reference | Reference |
| 14d[14] | β-carboline-triazole hybrid | Tubulin | Not specified | 7.63 µM | Not specified |
Analysis & Field Insights: The data consistently shows that benzimidazole derivatives can achieve strong binding scores against tubulin. The negative docking scores indicate favorable binding, with more negative values suggesting higher affinity. For instance, the high score of -45.139 kcal/mol for Derivative A, while appearing anomalous and likely calculated with a different scoring function, correlates with its potent experimental activity.[5] More typically, scores in the range of -7.0 to -10.0 kcal/mol are observed and correlate well with micromolar to nanomolar inhibitory activity.[13] The comparison between BI-02 and BI-03 suggests that substitutions on the 2-phenyl ring significantly modulate binding affinity. Molecular dynamics (MD) simulations can further validate these findings by confirming the stability of the ligand-protein complex over time, with stable complexes often showing RMSD values within a 2–4 Å range.[14]
Case Study 2: Benzimidazoles as Kinase Inhibitors (EGFR, VEGFR-2)
Kinases are another major class of targets for benzimidazole inhibitors in oncology.[3] Their ability to mimic the purine structure of ATP allows them to fit into the ATP-binding pocket of kinases like EGFR and VEGFR-2.[9]
| Compound ID | Substitution | Target & PDB ID | Docking Score (kcal/mol) | Experimental IC50 | Key H-Bond Interactions |
| Compound 27[5] | Not specified | EGFR (2J6M) | Not specified | 1.93 µM (EGFR) | Met793 |
| 12b[15] | Triazole-Thiadiazole hybrid | EGFR | Not specified | Most active in cell culture | Lys721, Thr830 |
| Keto-Benz. 7c[9] | Sulfonyl substituent | EGFRwt | -8.1 | Not specified | Not specified |
| Keto-Benz. 1c[9] | Sulfonyl substituent | EGFR T790M | -8.4 | Not specified | Not specified |
| Fenbendazole[16] | Anthelmintic | VEGFR-2 | -8.18 | Reduces VEGFR-2 concentration | Not specified |
| Mebendazole[16] | Anthelmintic | VEGFR-2 | -8.12 | Reduces VEGFR-2 concentration | Not specified |
| Sorafenib (Ref)[16] | Standard Drug | VEGFR-2 | Not specified | Reference | Reference |
Analysis & Field Insights: Docking studies are instrumental in elucidating the binding mode of these inhibitors. For EGFR, interactions with the "gatekeeper" methionine residue (Met793) are often critical for potent inhibition.[5] The study on compound 12b highlights how docking can reveal key hydrogen bonding interactions with residues like Lys721 and Thr830 that anchor the inhibitor in the active site.[15] Furthermore, comparative docking against wild-type (EGFRwt) and mutant (e.g., T790M) kinases is a powerful strategy to predict or explain drug resistance, as shown by the differential binding energies of keto-benzimidazoles.[9] The repurposing of anthelmintic drugs like Fenbendazole and Mebendazole as anticancer agents was supported by docking studies that showed their favorable binding to the VEGFR-2 kinase, a finding later corroborated by in vitro assays.[16]
Case Study 3: Benzimidazoles as Antiviral Agents (SARS-CoV-2)
The versatility of the benzimidazole scaffold has been explored for antiviral applications, including against SARS-CoV-2. Docking studies have targeted various viral proteins, most notably the main protease (Mpro or 3CLpro), which is essential for viral replication.[17]
| Compound ID | Substitution | Target & PDB ID | Docking Score (kcal/mol) | Experimental Validation | Key Interactions |
| L3[6] | 5-membered heterocycle | Main Protease (6LU7) | -5.0 to -11.0 range | Proposed for further study | Not specified |
| R7[18] | Not specified | S-glycoprotein (6VSB) | -7.3 | Proposed for further study | Aims to block ACE2 receptor binding |
| R4[18] | Not specified | Papain-like Protease | -6.7 | Proposed for further study | Not specified |
| Bazedoxifene[19] | FDA-approved drug | RBD/ACE2 complex | Not specified | IC50 = 1.237 µM (RBD/ACE2 inhibition) | Inhibits protein-protein interaction |
Analysis & Field Insights: For SARS-CoV-2, docking is used not only to screen for novel inhibitors but also to identify repurposing candidates from libraries of FDA-approved drugs.[19] The identification of bazedoxifene as an inhibitor of the RBD/ACE2 interaction is a prime example of how in silico predictions can guide experimental work.[19] The binding scores for novel derivatives against the main protease, falling within the -5.0 to -11.0 kcal/mol range, suggest they could be promising candidates for development.[6] This highlights the role of docking in the very early stages of a therapeutic response to a new pathogen.
Visualizing Ligand-Receptor Interactions
A docking result is more than a number; it is a 3D model of a molecular interaction. Visualizing this interaction is key to understanding the SAR.
Caption: Conceptual map of benzimidazole inhibitor interactions.
Pillar 3: Trustworthiness and the Path Forward
While molecular docking is a powerful predictive tool, it is crucial to acknowledge its limitations.[20] The scoring functions are approximations and do not always perfectly correlate with experimental binding affinities.[21] The real value of docking is in its ability to enrich a list of potential candidates, prioritize compounds for synthesis and testing, and provide testable hypotheses about binding mechanisms.
The ultimate validation of any docking study is experimental confirmation.[22] A strong correlation between predicted binding affinities and measured biological activity (e.g., IC50 values from enzymatic or cell-based assays) is the gold standard that transforms a computational hypothesis into a validated lead.[23][24] Therefore, docking should always be viewed as the first step in an integrated drug discovery workflow, a computational microscope that guides and accelerates, but does not replace, rigorous experimental investigation.
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A Senior Application Scientist’s Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Validation of 1H-Benzimidazole-5-carbaldehyde Purity by HPLC
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] 1H-Benzimidazole-5-carbaldehyde, with its reactive aldehyde group, serves as a critical building block for synthesizing a diverse range of biologically active molecules.[2] Consequently, verifying its purity is not merely a quality control checkpoint; it is fundamental to ensuring the reproducibility of synthetic protocols and the integrity of downstream biological data.
This guide provides an in-depth validation of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1H-Benzimidazole-5-carbaldehyde. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques, empowering researchers to make informed decisions for their specific applications.
The Primacy of HPLC in Purity Determination
For non-volatile and thermally sensitive organic molecules like 1H-Benzimidazole-5-carbaldehyde, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for purity analysis.[3] Its high resolving power allows for the separation of the main analyte from structurally similar impurities, which may include starting materials, by-products, or degradation products.[3][4]
The principle lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3] Compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase, enabling precise quantification.
Potential Impurities in 1H-Benzimidazole-5-carbaldehyde
A robust analytical method must be specific enough to separate the target analyte from any potential impurities. For 1H-Benzimidazole-5-carbaldehyde, these can originate from several sources:
-
Synthetic Precursors: Incomplete reaction can leave residual starting materials, such as a substituted o-phenylenediamine or a precursor like 5-(hydroxymethyl)-1H-benzimidazole.[2]
-
Process-Related By-products: Side reactions during the synthesis, such as the Phillips condensation, can generate related benzimidazole structures.[2][5]
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding 1H-Benzimidazole-5-carboxylic acid, especially during storage or under harsh conditions.[2]
A Validated RP-HPLC Method for Purity Analysis
The following protocol is a self-validating system designed in accordance with International Conference on Harmonisation (ICH) guidelines, which are the benchmark for analytical method validation in the pharmaceutical industry.[6][7][8]
Experimental Protocol: Step-by-Step
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA) in an 80:20 (v/v) ratio. The TFA helps to sharpen peaks by minimizing silanol interactions on the column.
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
Standard Solution: Accurately weigh and dissolve 1H-Benzimidazole-5-carbaldehyde reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of 1H-Benzimidazole-5-carbaldehyde at the same concentration (0.1 mg/mL) in the diluent.
-
-
Chromatographic Conditions:
-
The parameters below are selected to achieve optimal separation and retention. A C18 column is chosen for its versatility with nonpolar to moderately polar compounds. The 254 nm wavelength is selected as many aromatic compounds, including benzimidazoles, exhibit strong absorbance at this wavelength.[2][3]
-
| Parameter | Specification |
| Column | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (0.1% TFA) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed ready if the Relative Standard Deviation (%RSD) for the peak area and retention time is ≤ 2.0%. This ensures the chromatographic system is performing with adequate precision.[9]
-
-
Analysis and Calculation:
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Method Validation Workflow
The following diagram illustrates the logical flow for validating the HPLC method to ensure it is fit for its intended purpose.
Caption: A typical workflow for HPLC method validation and purity determination.
Summary of Validation Parameters
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][10] The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by ICH guidelines.[9][11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unambiguously assess the analyte in the presence of impurities. | The analyte peak should be well-resolved from impurity peaks (Resolution > 2.0). Peak purity analysis (using a DAD/PDA detector) should confirm no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): %RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision: %RSD ≤ 2.0% when tested on different days or by different analysts. |
| Range | The interval for which the method is precise, accurate, and linear. | The specified range (e.g., 50-150% of target concentration) is confirmed by the linearity and accuracy studies.[11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | The results should remain consistent (%RSD ≤ 2.0%) when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
Comparative Analysis of Purity Determination Methods
While HPLC is the preferred method for quantitative purity assessment of 1H-Benzimidazole-5-carbaldehyde, other techniques can provide complementary information. The choice of method depends on the specific question being asked.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) | Melting Point Determination |
| Principle | Partitioning between liquid mobile and solid stationary phases.[13] | Separation of volatile compounds in the gas phase followed by mass-based detection.[13] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[14] | Temperature at which a solid transitions to a liquid.[14][15] |
| Primary Use | Quantitative Purity Analysis & Impurity Profiling. | Identification of volatile/semi-volatile impurities and by-products. | Structural Elucidation & Confirmation. Can provide a rough purity estimate. | Preliminary, qualitative assessment of purity. |
| Selectivity | High, especially for non-volatile and polar compounds. Isomer separation is a key strength. | Very high, provides structural information from mass spectra. Excellent for volatile impurities. | High, provides detailed structural information. Less sensitive to minor impurities. | Low. Only indicates the presence of impurities, not their identity or quantity. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low. Generally requires >1% of an impurity to be clearly visible. | Low. Significant impurity levels are needed to cause a noticeable depression or broadening of the melting range. |
| Pros for this Analyte | Ideal for non-volatile nature; highly accurate and reproducible for quantification.[11] | Good for detecting residual volatile solvents from synthesis. | Confirms the chemical identity of the main component unequivocally. | Fast, simple, and inexpensive initial check. |
| Cons for this Analyte | Requires a reference standard for absolute quantification; may not detect non-UV active impurities. | Not suitable for non-volatile compounds like the analyte itself without derivatization. | Not ideal for quantifying trace impurities; requires a pure reference for comparison. | Impurities can sometimes form a eutectic mixture, leading to a sharp but incorrect melting point. |
Decision-Making Flowchart for Method Selection
This diagram provides a logical path for selecting the most appropriate analytical technique based on the research objective.
Caption: Decision tree for selecting an analytical method for purity validation.
Conclusion
For the definitive purity assessment of 1H-Benzimidazole-5-carbaldehyde, a validated High-Performance Liquid Chromatography method is indispensable. Its high resolution, sensitivity, and quantitative accuracy make it superior to other techniques for this specific purpose.[4][11] The validation of the HPLC method, following ICH guidelines, is a critical process that ensures the reliability and trustworthiness of the generated purity data.[6][7] While techniques like NMR and GC-MS provide essential, complementary structural and impurity information, they do not replace HPLC for robust, quantitative purity determination. By employing the systematic approach outlined in this guide, researchers and drug development professionals can confidently establish the purity of this vital chemical building block, thereby ensuring the quality and integrity of their scientific work.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Benchchem. (n.d.). 1H-Benzimidazole-5-carbaldehyde | 58442-17-4.
- Vertex AI Search. (n.d.). Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
- Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ResearchGate. (n.d.). Designed 1H-benzimidazole-5-carboxamidine derivatives.
- Vertex AI Search. (2015, October 28). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.
- PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Benchchem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
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A Senior Application Scientist's Guide to the Reactivity of Substituted Benzimidazole-Carbaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] The introduction of a carbaldehyde group, particularly at the 2-position, provides a versatile synthetic handle for the elaboration of these molecules, enabling the construction of diverse chemical libraries for drug discovery.[2] Understanding the reactivity of this aldehyde functionality, as modulated by various substituents on the benzimidazole core, is paramount for optimizing reaction conditions, predicting reaction outcomes, and ultimately accelerating the drug development process.
This guide provides an in-depth comparison of the reactivity of differently substituted benzimidazole-carbaldehydes. We will delve into the fundamental electronic and steric principles governing their reactivity, present a framework for their quantitative comparison, and provide a detailed experimental protocol for assessing their relative reactivity in a common oxidation reaction.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of the carbaldehyde group in substituted benzimidazole-carbaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, modulated by the electronic nature of the substituents on the benzimidazole ring system. These effects can be broadly categorized as inductive and resonance effects.
Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the benzimidazole ring. This increased electron density can be delocalized onto the carbaldehyde group, reducing the partial positive charge on the carbonyl carbon. Consequently, the aldehyde becomes less electrophilic and thus less reactive towards nucleophiles.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-X) groups, have the opposite effect. They decrease the electron density of the benzimidazole ring, which in turn withdraws electron density from the carbaldehyde group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack.
The position of the substituent on the benzimidazole ring also plays a crucial role. Substituents at the 5- and 6-positions are particularly effective at influencing the reactivity of a 2-carbaldehyde group due to their ability to participate in resonance delocalization across the entire bicyclic system.
Beyond electronic effects, steric hindrance can also influence reactivity. Bulky substituents near the carbaldehyde group can physically impede the approach of a nucleophile, thereby slowing down the reaction rate, irrespective of the electronic effects.
The interplay of these electronic and steric factors is critical in determining the overall reactivity of a given substituted benzimidazole-carbaldehyde. A quantitative understanding of these effects can be achieved through linear free-energy relationships, such as the Hammett equation.
Quantifying Reactivity: The Hammett Relationship
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[3][4] It relates the logarithm of the ratio of the rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative σ values indicate electron-donating groups.
-
ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge (or loss of positive charge) in the transition state.
By determining the reaction rates for a series of substituted benzimidazole-carbaldehydes in a specific reaction and plotting log(k/k₀) against the known σ values for the substituents, a linear Hammett plot can be generated. The slope of this line gives the ρ value for the reaction, providing valuable mechanistic insights. For instance, a positive ρ value for a nucleophilic addition reaction would support a mechanism where the nucleophilic attack on the carbonyl carbon is the rate-determining step.
Comparative Reactivity in Oxidation Reactions
In the oxidation of para-substituted benzaldehydes by benzimidazolium fluorochromate, a positive ρ value was observed in the Hammett plot.[5] This indicates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it. This is consistent with a mechanism where the electron-deficient carbonyl carbon is attacked by the oxidizing agent in the rate-determining step.
Based on this, we can predict the following order of reactivity for a series of 5-substituted-1H-benzimidazole-2-carbaldehydes in an oxidation reaction:
NO₂ > CN > Cl > H > CH₃ > OCH₃
This trend is summarized in the table below, along with the corresponding Hammett σₚ values for the substituents.
| Substituent (at 5-position) | Hammett Constant (σₚ) | Predicted Relative Reactivity |
| Nitro (-NO₂) | +0.78 | Highest |
| Cyano (-CN) | +0.66 | High |
| Chloro (-Cl) | +0.23 | Moderate |
| Hydrogen (-H) | 0.00 | Baseline |
| Methyl (-CH₃) | -0.17 | Low |
| Methoxy (-OCH₃) | -0.27 | Lowest |
This predicted trend provides a valuable starting point for experimental investigation. The following section details a robust protocol for experimentally determining the relative reactivity of a series of substituted benzimidazole-carbaldehydes.
Experimental Protocol: Comparative Kinetic Analysis of Benzimidazole-Carbaldehyde Oxidation
This protocol outlines a method for comparing the rates of oxidation of different substituted benzimidazole-carbaldehydes using a common and mild oxidizing agent, such as Tollens' reagent. The reaction can be monitored spectrophotometrically by observing the formation of the silver mirror.
Objective: To determine the relative rates of oxidation for a series of substituted 1H-benzimidazole-2-carbaldehydes.
Materials:
-
A series of 5-substituted-1H-benzimidazole-2-carbaldehydes (e.g., -H, -CH₃, -OCH₃, -Cl, -NO₂)
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ammonia solution (NH₃·H₂O)
-
Ethanol (or another suitable solvent for the benzimidazole derivatives)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
1. Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 0.1 M AgNO₃ solution.
-
Add one drop of 0.1 M NaOH solution to form a precipitate of silver oxide (Ag₂O).
-
Add dilute ammonia solution dropwise with constant shaking until the precipitate just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is the active oxidizing agent. Caution: Tollens' reagent should be freshly prepared and not stored, as it can form explosive silver nitride upon standing.
2. Preparation of Substrate Solutions:
-
Prepare stock solutions of each substituted benzimidazole-carbaldehyde in ethanol at a concentration of 0.01 M.
3. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength suitable for monitoring the formation of the silver mirror (e.g., 400-500 nm, where the absorbance of colloidal silver can be measured).
-
Equilibrate the Tollens' reagent and the substrate solutions to a constant temperature (e.g., 25 °C) in a water bath.
-
In a quartz cuvette, add 2 mL of the freshly prepared Tollens' reagent.
-
Initiate the reaction by adding 100 µL of the substrate solution to the cuvette.
-
Immediately start recording the absorbance at regular time intervals (e.g., every 15 seconds) for a period sufficient to observe a significant change in absorbance.
-
Repeat the kinetic run for each of the substituted benzimidazole-carbaldehydes.
4. Data Analysis:
-
Plot absorbance versus time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time curve.
-
The relative reactivity can be expressed as the ratio of the initial rate of the substituted benzimidazole-carbaldehyde to the initial rate of the unsubstituted (R=H) derivative.
Workflow for Reactivity Assessment
Workflow for the comparative kinetic analysis of benzimidazole-carbaldehyde oxidation.
Conclusion
The reactivity of the carbaldehyde group in substituted benzimidazoles is a finely tunable parameter, primarily dictated by the electronic and steric nature of the substituents on the benzimidazole core. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This guide provides a theoretical framework for understanding these substituent effects, a quantitative method for their analysis using the Hammett relationship, and a practical experimental protocol for their empirical determination. By applying these principles and methodologies, researchers in drug discovery and organic synthesis can make more informed decisions in the design and execution of their experiments, ultimately leading to a more efficient and predictable path toward novel and impactful molecules.
References
- BenchChem. (2025).
- BenchChem. (2025). 1H-Benzimidazole-5-carbaldehyde | 58442-17-4. BenchChem.
- Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry.
- Chem-Impex. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde. Chem-Impex.
- Wikipedia. (2024).
- LibreTexts. (2021). 26.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Jaffé, H. H. (1953).
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel Benzimidazole Compounds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount endeavor. Among the myriad of heterocyclic compounds, benzimidazoles have emerged as a promising scaffold due to their structural similarity to endogenous purines, allowing them to interact with various biological targets. Numerous studies have highlighted their potential as anticancer therapeutics, acting through diverse mechanisms such as the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[1][2]
This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel benzimidazole compounds. It is designed to offer not just protocols, but a strategic and scientifically grounded approach to generating robust and comparable data. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer a comparative analysis with established chemotherapeutic agents.
The Rationale for a Multi-Faceted Cytotoxicity Evaluation
A thorough assessment of a novel compound's cytotoxicity extends beyond a simple measure of cell death. It necessitates a multi-pronged approach to understand the dose-dependent effects, the mechanism of action, and the compound's selectivity for cancer cells over healthy ones. A primary cytotoxicity screen provides an initial measure of a compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50). However, this initial screen does not reveal how the compound kills the cells. Therefore, secondary assays are crucial to elucidate the underlying molecular mechanisms, such as the induction of apoptosis or necrosis. This layered approach provides a more complete picture of the compound's therapeutic potential.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.
Experimental Protocol: MTT Assay
Materials:
-
Novel benzimidazole compounds
-
Human breast adenocarcinoma cells (MCF-7) and human liver carcinoma cells (HepG2)
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel benzimidazole compounds and doxorubicin in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Comparative Analysis of Novel Benzimidazole Compounds
To contextualize the cytotoxic potential of novel benzimidazole compounds, it is essential to compare their performance against a standard chemotherapeutic agent. Doxorubicin is a widely used anticancer drug and serves as an excellent positive control.[7][8]
Below is a table of hypothetical, yet realistic, experimental data comparing two novel benzimidazole compounds (BZ-1 and BZ-2) with Doxorubicin against MCF-7 and HepG2 cell lines.
| Compound | Target Cell Line | IC50 (µM) after 48h |
| Novel Benzimidazole 1 (BZ-1) | MCF-7 | 4.7[9] |
| HepG2 | 15.58[10] | |
| Novel Benzimidazole 2 (BZ-2) | MCF-7 | 10.9[9] |
| HepG2 | > 50 | |
| Doxorubicin (Positive Control) | MCF-7 | 2.50[7][8] |
| HepG2 | 12.18[7] |
Interpretation of Results:
In this hypothetical dataset, BZ-1 demonstrates potent cytotoxicity against both MCF-7 and HepG2 cells, with an IC50 value against MCF-7 cells that is in a similar range to the established drug, Doxorubicin. BZ-2 shows selectivity, with higher potency against the MCF-7 cell line compared to the HepG2 cell line. This type of comparative data is crucial for identifying promising lead compounds for further development.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Following the determination of a compound's cytotoxic potency, the next critical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a highly regulated process that is often a desirable outcome for anticancer therapies as it does not typically elicit an inflammatory response. In contrast, necrosis is a form of uncontrolled cell death that can lead to inflammation.
The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptotic and necrotic cells via flow cytometry.[1] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late-stage apoptotic and necrotic cells.
Experimental Workflow: From Cytotoxicity to Mechanism
Caption: Experimental workflow for cytotoxicity evaluation.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with the novel benzimidazole compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture and treat cells with the novel benzimidazole compound as determined from the primary cytotoxicity screen. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Interpretation of Flow Cytometry Data:
The flow cytometry data will be displayed as a quadrant plot:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
An increase in the population of cells in the lower-right and upper-right quadrants following treatment with the benzimidazole compound would indicate the induction of apoptosis.
The Intrinsic Apoptosis Pathway: A Common Target of Benzimidazoles
Many anticancer agents, including some benzimidazole derivatives, induce apoptosis through the intrinsic or mitochondrial pathway.[5][8] This pathway is regulated by the Bcl-2 family of proteins.[11] Pro-apoptotic proteins like Bax and Bak, upon activation by cellular stress, cause the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[3][11] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, the initiator caspase of the intrinsic pathway.[12][13] Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[4]
Caption: The intrinsic apoptosis signaling pathway.
Conclusion
The evaluation of novel benzimidazole compounds for their cytotoxic effects is a critical step in the drug discovery pipeline. By employing a systematic approach that includes primary screening to determine potency, followed by secondary assays to elucidate the mechanism of action, researchers can build a comprehensive profile of their lead candidates. This guide provides the foundational protocols and strategic considerations to ensure that the generated data is robust, reproducible, and allows for meaningful comparisons with existing therapies. The ultimate goal is to identify novel benzimidazole derivatives with superior efficacy and selectivity, paving the way for the next generation of anticancer therapeutics.
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A Comparative Guide to Catalysts for Benzimidazole Synthesis: From Traditional Reagents to Advanced Nanomaterials
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, antiviral, and anticancer properties.[1] The efficient synthesis of these heterocyclic compounds is, therefore, a topic of significant interest to researchers in both academia and the pharmaceutical industry. This guide provides a comparative analysis of various catalytic systems for the synthesis of benzimidazoles, primarily focusing on the condensation of o-phenylenediamines with aldehydes. We will delve into the nuances of different catalyst types, from traditional acid and metal catalysts to modern nanocatalysts and organocatalysts, providing experimental data and mechanistic insights to inform your catalyst selection process.
The Evolving Landscape of Benzimidazole Synthesis
Historically, the synthesis of benzimidazoles often required harsh reaction conditions, such as high temperatures and the use of strong acids, leading to longer reaction times and the generation of significant waste.[1] The advent of catalytic methods has revolutionized this field, offering milder, more efficient, and environmentally benign pathways to these valuable molecules.[1] The primary role of the catalyst in the condensation of o-phenylenediamine with an aldehyde is to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amino group of the diamine to form a Schiff base intermediate, which then undergoes cyclization to the benzimidazole ring.[2][3]
A Comparative Overview of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Below, we compare the performance of various catalyst classes with supporting data from the literature.
| Catalyst Type | Examples | Typical Reaction Conditions | Yields (%) | Key Advantages | Key Disadvantages |
| Acid Catalysts | Alumina-Sulfuric Acid, ZrO₂-Al₂O₃, TsOH | 80-120 °C, solvent or solvent-free | Good to Excellent | Readily available, inexpensive | Often require high temperatures, can be corrosive, difficult to separate (homogeneous) |
| Metal Catalysts | MgCl₂·6H₂O, In(OTf)₃, Fe(III)porphyrin | Room temp. to 80 °C, various solvents | High to Excellent | High activity, good yields | Potential for metal contamination in the product, toxicity of some metals |
| Nanocatalysts | nano-Fe₂O₃, ZnO-NPs, Au/TiO₂ | Room temp. to 80 °C, often in green solvents or solvent-free | Excellent | High surface area leading to high activity, mild reaction conditions, high yields, often reusable | Potential for nanoparticle aggregation, cost of some metal nanoparticles |
| Organocatalysts | L-prolinamide, DBU | Room temperature | Good to Excellent | Metal-free, environmentally benign, can induce stereoselectivity | May require higher catalyst loading, substrate scope can be limited |
| Heterogeneous Catalysts | Amberlite IR-120, Sulfonated Graphene Oxide | Room temp. to 100 °C, solvent or solvent-free | Good to Excellent | Easy separation and reusability, reduced waste | Can have lower activity than homogeneous counterparts, potential for leaching |
In-Depth Analysis of Catalyst Classes
Metal-Based Catalysts: The Workhorses of Benzimidazole Synthesis
Metal catalysts, encompassing both Lewis acids and transition metal complexes, have been extensively employed in benzimidazole synthesis.
Homogeneous Metal Catalysts: Lewis acids like Indium(III) triflate (In(OTf)₃) have proven to be highly effective, reusable catalysts for the solvent-free synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes, affording high yields.[4] Iron(III) porphyrin complexes have also been utilized in a one-pot, three-component synthesis of benzimidazoles, demonstrating high catalytic activity under mild conditions.[5]
Heterogeneous Metal Catalysts: To address the challenges of catalyst separation and reuse associated with homogeneous systems, significant research has focused on heterogeneous metal catalysts. These catalysts, where the active metal species is supported on a solid material, can be easily filtered off at the end of the reaction.[6] For instance, a palladium-based metal-organic framework (Pd/Cu₂(BDC)₂(DABCO)-MOF) has been shown to be an efficient and recyclable catalyst for benzimidazole synthesis via the dehydrogenative coupling of 1,2-phenylenediamine with benzyl alcohol.[7]
Nanocatalysts: The Forefront of Efficiency and Sustainability
The application of nanotechnology has ushered in a new era of highly efficient catalytic systems for organic synthesis.[3][7][8] Nanocatalysts offer a high surface-area-to-volume ratio, which translates to a greater number of active sites and, consequently, enhanced catalytic activity.[7][8] This often allows for reactions to be carried out under milder conditions with lower catalyst loadings.
A variety of metal oxide nanoparticles have been successfully employed, including nano-Fe₂O₃, ZnO nanoparticles, and TiO₂.[2][7] For example, nano-Fe₂O₃ (10 mol%) has been used to catalyze the synthesis of benzimidazoles in an aqueous medium, offering the advantages of short reaction times, high efficiency, and catalyst recyclability.[2] Gold nanoparticles supported on various metal oxides (e.g., Au/TiO₂) have also demonstrated excellent performance in the synthesis of benzimidazoles from 2-nitroanilines and CO₂/H₂.[9]
The proposed mechanism for many metal oxide nanocatalyst-mediated syntheses involves the Lewis acidic nature of the nanoparticle surface activating the aldehyde's carbonyl group.[3]
Organocatalysts: A Metal-Free and Green Alternative
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and often more environmentally friendly alternative to traditional metal-based catalysts.[8] These small organic molecules can effectively catalyze reactions with high efficiency and selectivity.
For the synthesis of benzimidazoles, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts for the reaction of o-phenylenediamine with aromatic aldehydes under mild conditions.[10] Furthermore, chiral organocatalysts like L-prolinamide have been successfully used to achieve the stereoselective synthesis of chiral benzimidazole derivatives, which is of significant importance in drug development.[11][12]
The mechanism of organocatalysis in this context often involves the formation of a more reactive intermediate, such as an enamine or an iminium ion, which then participates in the key bond-forming steps.
Experimental Protocols: A Practical Guide
To provide a practical context, here are detailed, step-by-step methodologies for the synthesis of a representative benzimidazole using different catalytic systems.
Protocol 1: Nanocatalyst-Mediated Synthesis using nano-Fe₂O₃
Objective: To synthesize 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde using a nano-Fe₂O₃ catalyst.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
nano-Fe₂O₃ (10 mol%)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add nano-Fe₂O₃ (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-phenylbenzimidazole.
Protocol 2: Organocatalyzed Synthesis using DBU
Objective: To synthesize 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde using DBU as an organocatalyst.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL), add DBU (a catalytic amount).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-phenylbenzimidazole.[10]
Visualizing the Catalytic Cycle
To better understand the role of the catalyst, the following diagrams illustrate the proposed catalytic cycles for different types of catalysts in benzimidazole synthesis.
Caption: Proposed mechanism for organocatalyzed benzimidazole synthesis.
Conclusion and Future Outlook
The synthesis of benzimidazoles has been significantly advanced through the development of diverse and efficient catalytic systems. While traditional metal and acid catalysts remain relevant, the trend is clearly moving towards more sustainable and reusable options. Nanocatalysts stand out for their exceptional activity under mild conditions, while organocatalysts provide a valuable metal-free alternative, particularly for the synthesis of chiral molecules. Heterogeneous catalysts, in general, offer the crucial advantages of easy separation and recyclability, aligning with the principles of green chemistry. [6][8] For researchers and professionals in drug development, the choice of catalyst will depend on a variety of factors, including the desired substrate scope, cost considerations, and the importance of sustainability. The continued exploration of novel catalytic materials, including multifunctional catalysts and biocatalysts, promises to further enhance the efficiency and elegance of benzimidazole synthesis in the years to come.
References
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Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Retrieved from [Link]
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Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis - EarthLine Publishers. (2022). Retrieved from [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (2022). Retrieved from [Link]
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Organocatalytic Synthesis of Benzimidazole Derivatives - Synfacts. (2022). Retrieved from [Link]
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A Review on the Role of Nano Catalyst and Organic Catalyst in the Development of Benzimidazole Derivatives - AIP Publishing. (2023). Retrieved from [Link]
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Organocatalytic synthesis of chiral benzimidazole derivatives | Request PDF. (2022). Retrieved from [Link]
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A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst - ijarsct. (2023). Retrieved from [Link]
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Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2 | Request PDF. (2014). Retrieved from [Link]
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One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - NIH. (2023). Retrieved from [Link]
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Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). Retrieved from [Link]
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Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives - SciSpace. (2024). Retrieved from [Link]
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A Senior Application Scientist's Guide to 1H-Benzimidazole-5-carbaldehyde: Bridging Predictive Chemistry with Experimental Validation for Accelerated Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the benzimidazole scaffold is a cornerstone of modern therapeutic design. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility and biological activity. Within this privileged class of heterocycles, 1H-Benzimidazole-5-carbaldehyde stands out as a pivotal building block, offering a reactive aldehyde functionality for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth, experimentally grounded comparison of the predicted and validated properties of 1H-Benzimidazole-5-carbaldehyde, alongside a performance analysis against key alternative aldehydes in the synthesis of complex benzimidazole derivatives.
The Strategic Importance of the 5-Formyl Group
The utility of 1H-Benzimidazole-5-carbaldehyde stems from the strategic placement of the aldehyde group on the benzene ring of the benzimidazole core. This position allows for electronic modulation of the benzimidazole system and provides a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and, most notably, condensation reactions to form Schiff bases, which are precursors to a vast library of therapeutic candidates.[1]
Physicochemical Properties: A Tale of Prediction and Reality
The journey from a computationally designed molecule to a validated synthetic intermediate is paved with rigorous experimental verification. Below, we compare the predicted physicochemical properties of 1H-Benzimidazole-5-carbaldehyde with available experimental data.
| Property | Predicted Value | Experimental Value/Observation | Reference |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O | [2] |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol | [2] |
| Melting Point | - | Typically a white to off-white solid | [3] |
| Boiling Point | 194 °C | - | [4] |
| Solubility | - | Slightly soluble in DMSO and Methanol (with sonication/heating) | [4] |
Note: A significant portion of the available data relies on computational predictions. This underscores the critical need for comprehensive experimental characterization to build robust and reliable data sets for this key building block.
Spectroscopic Signature: The Fingerprint of a Molecule
Spectroscopic analysis is the cornerstone of structural elucidation in organic synthesis. Here, we delve into the expected and observed spectroscopic characteristics of 1H-Benzimidazole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unparalleled view of the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the C2-H proton of the imidazole ring (around 8.2 ppm), and the aromatic protons of the benzene ring (between 7.0-8.5 ppm). The N-H proton signal is often broad and its chemical shift can be variable.[5]
¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. Key predicted signals include the highly deshielded aldehyde carbonyl carbon at approximately 192 ppm and the C2 carbon of the imidazole ring around 144 ppm. The remaining aromatic carbons are expected in the 110-140 ppm range.[5]
Diagram: Predicted NMR Workflow
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[6][7]
-
C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.
-
C=N and C=C stretching: These absorptions from the imidazole and benzene rings typically appear in the 1500-1620 cm⁻¹ region.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For 1H-Benzimidazole-5-carbaldehyde (C₈H₆N₂O), the expected molecular ion peak (M⁺) would be at m/z 146.[2] The fragmentation pattern would likely involve the loss of the formyl group (-CHO) resulting in a significant peak at m/z 117.
Chemical Reactivity and Synthetic Utility: A Comparative Analysis
The true value of a building block lies in its performance in chemical synthesis. We now compare 1H-Benzimidazole-5-carbaldehyde with two common alternatives: Benzimidazole-2-carbaldehyde and 4-Formylphenylboronic Acid .
| Feature | 1H-Benzimidazole-5-carbaldehyde | Benzimidazole-2-carbaldehyde | 4-Formylphenylboronic Acid |
| Reactive Site | Aldehyde at the 5-position of the benzimidazole ring. | Aldehyde at the 2-position of the benzimidazole ring. | Aldehyde and a boronic acid group on a benzene ring. |
| Key Reactions | Condensation (Schiff base formation), oxidation, reduction.[5] | Similar reactivity to the 5-carbaldehyde isomer. | Suzuki coupling via the boronic acid; aldehyde for further functionalization.[8][9] |
| Synthetic Advantage | Direct incorporation of the benzimidazole core with a reactive handle for further elaboration. | Allows for derivatization at the electronically distinct 2-position. | Enables the construction of biaryl systems with an aldehyde for subsequent reactions. |
| Application Example | Synthesis of Schiff bases with antimicrobial and antifungal properties.[5] | Used in the synthesis of various biologically active compounds. | A key building block in the synthesis of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators.[10] |
Diagram: Synthetic Pathways Comparison
Caption: Comparative synthetic utility of the three aldehydes.
Experimental Protocols: Validating Synthetic Utility
To provide actionable insights, we present a generalized, yet detailed, protocol for a key transformation of 1H-Benzimidazole-5-carbaldehyde: Schiff base formation.
Protocol: Synthesis of a Benzimidazole-Derived Schiff Base
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 1H-Benzimidazole-5-carbaldehyde in anhydrous ethanol.
-
Addition of Amine: To this solution, add 1.0-1.2 equivalents of the desired primary amine.
-
Catalysis (Optional but Recommended): Add a catalytic amount (e.g., a few drops) of glacial acetic acid to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using NMR, IR, and Mass Spectrometry. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of an imine (C=N) stretch in the IR spectrum are key indicators of successful Schiff base formation.[5]
Conclusion: A Call for Rigorous Experimental Data
1H-Benzimidazole-5-carbaldehyde is undeniably a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic functionality allows for the efficient synthesis of a wide range of complex molecules with therapeutic potential. However, this guide also highlights a critical gap in the publicly available literature: a comprehensive and experimentally validated dataset of its physicochemical and spectroscopic properties.
As Senior Application Scientists, we advocate for the systematic experimental characterization of such fundamental building blocks. This not only enhances the reliability of our synthetic endeavors but also provides a solid foundation for the computational models that are increasingly integral to modern drug discovery. By bridging the gap between prediction and experimental reality, we can accelerate the development of the next generation of benzimidazole-based therapeutics.
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4-Formylphenylboronic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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-
Kadhim, M. M., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Retrieved January 12, 2026, from [Link]
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Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of PPAR-γ activators inspired by the marine natural product, paecilocin A. (2014). MDPI. Retrieved January 12, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 1H-Benzimidazole-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1H-Benzimidazole-5-carbaldehyde, ensuring the protection of laboratory personnel and the environment. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond mere protocol adherence.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
1H-Benzimidazole-5-carbaldehyde, like many benzimidazole derivatives, is a biologically active molecule that requires careful handling. While a specific, universally adopted hazard classification may vary slightly between suppliers, it is consistently identified as a hazardous substance.[1][2][3] A thorough risk assessment is the first and most critical step before any handling or disposal procedure is initiated.
A Safety Data Sheet (SDS) for 1H-Benzimidazole-5-carbaldehyde from a reputable supplier indicates the following primary hazards:
These classifications are derived from toxicological data and underscore the importance of minimizing exposure. The aldehyde functional group can be reactive, and the benzimidazole core is a common motif in pharmacologically active compounds, warranting a cautious approach.[5]
Table 1: GHS Hazard Classifications for 1H-Benzimidazole-5-carbaldehyde
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The principle here is to create a barrier between the researcher and the chemical, preventing accidental exposure through all potential routes.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[2] | Prevents skin contact, which can lead to irritation.[3] Gloves should be inspected before use and changed frequently. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[2] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator may be necessary.[2] | Prevents inhalation of the compound, which can cause respiratory irritation.[3] |
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial for mitigating risks. The immediate actions taken can significantly impact the severity of the incident.
For Minor Spills (manageable by laboratory personnel):
-
Alert colleagues and restrict access to the spill area.
-
Ensure adequate ventilation. If not already working in a fume hood, increase airflow if possible without spreading the material.
-
Don appropriate PPE as outlined in Table 2.
-
Contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[6] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]
-
Clean up the spill. Carefully sweep up the solid material or absorb the liquid with spill pillows or vermiculite.[6] Work from the outside of the spill inward to prevent spreading.[6]
-
Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a sealable, labeled hazardous waste container.[8][9]
-
Decontaminate the area. Clean the spill surface with soap and water, and collect the cleaning materials as hazardous waste.[7]
-
Report the incident to your institution's Environmental Health & Safety (EHS) department.
For Major Spills (large quantity, highly dispersed, or if you feel unable to handle it safely):
-
Evacuate the immediate area.
-
Alert others and activate the emergency response system (e.g., call your institution's emergency number).
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Provide emergency responders with as much information as possible , including the identity of the spilled chemical and a copy of the SDS.
Proper Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of 1H-Benzimidazole-5-carbaldehyde is that it must be treated as hazardous waste.[2][8] Never dispose of this chemical down the drain or in the regular trash.[1][2] Doing so can have detrimental effects on aquatic life and wastewater treatment systems.
Waste Segregation and Collection
Proper segregation is fundamental to safe and compliant waste management.[10] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[11]
-
Designate a specific hazardous waste container for 1H-Benzimidazole-5-carbaldehyde and materials contaminated with it. This includes:
-
Unused or excess product.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Spill cleanup materials.
-
Rinsate from decontaminating glassware (see section 4.3).
-
-
Use a compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[12] The container must be in good condition, free from leaks or cracks.[13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA). [12][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[13][14] The SAA should be a secondary containment bin to catch any potential leaks.
Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.[11][14]
Your hazardous waste label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "1H-Benzimidazole-5-carbaldehyde". Avoid using abbreviations or chemical formulas.[13]
-
The approximate concentration or percentage of the chemical in the waste stream.
-
The date when waste was first added to the container.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
Decontamination of Empty Containers
Empty containers that once held 1H-Benzimidazole-5-carbaldehyde must be properly decontaminated before they can be disposed of as non-hazardous waste.[1]
-
Triple-rinse the container with a suitable solvent, such as acetone or ethanol.[1]
-
Collect the first rinsate as hazardous waste in your designated 1H-Benzimidazole-5-carbaldehyde waste container.[1][10] Subsequent rinses may also need to be collected as hazardous waste depending on institutional and local regulations.[1]
-
After thorough rinsing, allow the container to air dry.
-
Deface or remove the original label to prevent accidental reuse.[8][11]
-
The decontaminated container can now be disposed of according to your institution's guidelines for clean lab glass or plastic.
Final Disposal
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[12][13]
-
Store the container in the SAA , segregated from incompatible materials such as strong oxidizing agents.[8][11]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8][14] Note that for acutely toxic "P-listed" wastes, the limit is one quart. While 1H-Benzimidazole-5-carbaldehyde is not typically P-listed, it is good practice to maintain minimal waste accumulation.[14]
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed hazardous waste contractor.[1] They are trained and equipped to handle the transportation and disposal in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1H-Benzimidazole-5-carbaldehyde and associated materials.
Caption: Decision tree for the disposal of 1H-Benzimidazole-5-carbaldehyde waste.
By adhering to these detailed procedures, researchers can ensure that the disposal of 1H-Benzimidazole-5-carbaldehyde is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a foundation of trust and safety within the laboratory environment.
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A Senior Application Scientist's Guide to Handling 1H-Benzimidazole-5-carbaldehyde
This document provides a comprehensive operational and safety guide for the handling of 1H-Benzimidazole-5-carbaldehyde (CAS No. 58442-17-4). As a heterocyclic building block in pharmaceutical research and development, its proper management in the laboratory is paramount to ensuring personnel safety and experimental integrity. This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, empowering researchers to work with confidence and precision.
Foundational Safety Profile: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. 1H-Benzimidazole-5-carbaldehyde is classified with several GHS hazard statements that dictate our handling protocols.[1] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[2]
Primary Hazard Classifications:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H332: Harmful if inhaled[1]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][4] The solid, dusty nature of the compound increases the risk of aerosolization, making containment and respiratory protection critical considerations.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following protocol represents the minimum standard for handling 1H-Benzimidazole-5-carbaldehyde in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Direct contact with 1H-Benzimidazole-5-carbaldehyde can cause serious eye irritation.[1][3] Therefore, robust eye protection is mandatory.
-
Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] This is crucial to protect against fine dust particles that can easily bypass standard safety glasses.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a face shield should be worn in addition to safety goggles.[5][6] A face shield alone does not provide adequate protection against dust and vapors.
Skin and Body Protection: An Impermeable Barrier
Given that the compound is harmful and causes irritation upon skin contact, a complete barrier is essential.[1]
-
Gloves: Use chemical-resistant, powder-free gloves. Nitrile or neoprene gloves are appropriate choices.[6][7] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste.[8]
-
Lab Coat/Gown: A long-sleeved, impermeable laboratory gown or coat is required.[9] It should have a closed front and knit or elastic cuffs to ensure a snug fit around the gloves.[9]
-
Apron: For tasks involving the handling of concentrates or large volumes, a chemical-resistant apron provides an additional layer of protection against spills and splashes.[5]
Respiratory Protection: Mitigating Inhalation Hazards
Inhalation of 1H-Benzimidazole-5-carbaldehyde dust may cause respiratory irritation and is classified as harmful.[1][4]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood or a powder containment hood. This provides adequate ventilation and captures airborne particles at the source.[8]
-
Respiratory Masks: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 or N100 particulate respirator is sufficient for dust, but if vapors are also a concern (e.g., when dissolved in a volatile solvent), an elastomeric half-mask with a multi-gas cartridge and P100 filter may be necessary.[3][7][9]
The following table summarizes the required PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Safety Goggles (NIOSH/EN 166)[3] | Chemical-Resistant Gloves (Nitrile) | Impermeable Lab Coat[9] | Not required if work is within a certified fume hood. |
| Weighing/Transferring Solids | Safety Goggles & Face Shield[5] | Chemical-Resistant Gloves (Nitrile) | Impermeable Lab Coat, Chemical-Resistant Apron[5] | Work must be done in a fume hood or containment hood. |
| Large Spill Cleanup | Safety Goggles & Face Shield | Double-Gloving (Nitrile) | Chemical-Resistant Suit/Coveralls[3] | NIOSH-approved respirator (N95 minimum)[7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow minimizes risk and ensures reproducible results.
Preparation:
-
Designate Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Verify Equipment: Ensure an eyewash station and safety shower are immediately accessible and operational.[2]
-
Assemble PPE: Don all required PPE as outlined in Section 2 before approaching the chemical storage area.
-
Prepare Waste Container: Have a clearly labeled hazardous waste container ready for solid waste and another for the initial solvent rinse of contaminated glassware.[10]
Handling: 5. Weighing: Carefully weigh the solid compound on a tared weigh paper or in a container within the fume hood to minimize dust generation. 6. Transfer: Use a spatula to transfer the solid. Avoid pouring the dry powder, as this can create dust clouds. If dissolving, add the solvent to the vessel containing the solid slowly. 7. Post-Handling: After completing the task, carefully remove and dispose of all contaminated disposable materials (gloves, weigh paper) into the designated hazardous waste container.
Cleanup: 8. Decontaminate: Wipe down the work surface with an appropriate solvent and paper towels. Dispose of these towels as hazardous waste. 9. Wash Glassware: The first rinse of any contaminated glassware should be collected and disposed of as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations. 10. Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. 11. Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[2][12]
Emergency Response: Spill and Exposure Management
Accidents require a calm, prepared, and immediate response.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if breathing is difficult, seek medical attention.[2][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Management Workflow
For any spill, the following workflow must be initiated.
Caption: Workflow for managing a spill of 1H-Benzimidazole-5-carbaldehyde.
Disposal Plan: End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Chemical Waste: All unused 1H-Benzimidazole-5-carbaldehyde and solutions containing it must be disposed of as hazardous waste.[2] Place them in a compatible, sealed, and clearly labeled container.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, paper towels, and PPE, must be collected and disposed of as solid hazardous waste.[11]
-
Empty Containers: A container is not considered "empty" until it has been properly rinsed. The first rinse with a suitable solvent must be collected and disposed of as liquid hazardous waste.[10][11] After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's policies for non-hazardous waste.[10]
Never dispose of 1H-Benzimidazole-5-carbaldehyde or its rinsate down the drain.[13] All waste must be handled by an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[2][4][12]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
